2,3-Diamino-5-bromopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGMYJUKFJPNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192129 | |
| Record name | 5-Bromopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38875-53-5 | |
| Record name | 2,3-Diamino-5-bromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38875-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopyridine-2,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038875535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOPYRIDINE-2,3-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8NFO6O1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3-Diamino-5-bromopyridine synthesis from 2-amino-3-nitro-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of 2,3-diamino-5-bromopyridine, a crucial intermediate in the development of various pharmaceutical compounds. The primary focus is the reduction of 2-amino-3-nitro-5-bromopyridine, a common and effective synthetic route.
Introduction
This compound is a key building block in medicinal chemistry, notably in the synthesis of heterocyclic compounds with potential therapeutic applications, such as kinase inhibitors and antiarrhythmic drugs.[1] Its molecular structure, featuring bromine and adjacent amino groups, offers multiple reaction sites for further structural modifications.[1] This document details established protocols for its synthesis from 2-amino-3-nitro-5-bromopyridine, presenting comparative data and experimental methodologies.
Reaction Overview
The core transformation is the reduction of the nitro group at the C3 position of the pyridine (B92270) ring to an amine. Several reducing agents and conditions have been successfully employed for this purpose. The most common methods involve the use of metal reductants in acidic or neutral media, or catalytic hydrogenation.
Caption: General reaction pathway for the synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the most effective reported synthesis methods.
Table 1: Comparison of Reduction Methods
| Method | Reducing Agent(s) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Method A: Iron/NH₄Cl | Iron powder, Ammonium (B1175870) chloride | Isopropanol (B130326) / Water | 90 | 0.75 | 95 |
| Method B: Catalytic Hydrogenation | Raney Nickel, H₂ (1 MPa) | Phosphoric acid / Ethanol (B145695) / HCl | 50 | - | 89 |
| Method C: Iron/HCl | Reduced iron, Hydrochloric acid (catalytic) | Ethanol / Water | Steam Bath | 1 | - |
| Method D: Stannous Chloride | Tin(II) chloride | Not specified | Not specified | - | - |
Yields and reaction times are as reported in the cited literature and may vary based on experimental setup and scale.
Table 2: Reagent Quantities (Based on 1 equivalent of Starting Material)
| Method | Starting Material (g) | Reagent 1 (equiv.) | Reagent 2 (equiv.) | Solvent 1 (mL) | Solvent 2 (mL) |
| Method A: Iron/NH₄Cl | 3.0 | Iron powder (3) | NH₄Cl (2) | Isopropanol (56) | Water (28) |
| Method B: Catalytic Hydrogenation | 15.0 | Raney Ni (10% w/w) | HCl (conc., 15 mL) | H₃PO₄/EtOH (100) | HCl/EtOH (135) |
| Method C: Iron/HCl | 10.9 | Reduced iron (30g) | HCl (conc., 0.5 mL) | Ethanol (40) | Water (10) |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Method A: Reduction with Iron Powder and Ammonium Chloride
This procedure is noted for its high yield and relatively mild conditions.[2][3]
Workflow Diagram:
Caption: Experimental workflow for Method A.
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-3-nitro-5-bromopyridine (3 g) in a solvent mixture of isopropanol (56 mL) and water (28 mL).[2]
-
To this solution, add ammonium chloride (1.47 g, 2 equivalents) followed by iron powder (2.31 g, 3 equivalents).[2]
-
Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes, monitoring the reaction progress.[2]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[2]
-
Filter the mixture to remove the iron salts and other insoluble materials.[2]
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.[2]
-
Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the organic phase under reduced pressure to yield this compound as a solid.[2] (Expected yield: ~2.45 g, 95%).[2]
Method B: Catalytic Hydrogenation with Raney Nickel
This method utilizes catalytic hydrogenation and is suitable for larger-scale synthesis, offering high purity of the final product.[1]
Workflow Diagram:
Caption: Experimental workflow for Method B.
Procedure:
-
Dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and then cool the solution to 25°C.[1]
-
Sequentially add a saturated hydrochloric acid solution in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[1]
-
Transfer the mixture to a 500 mL high-pressure reactor.[1]
-
Pressurize the reactor with hydrogen gas to 1 MPa.[1]
-
Heat the reactor to approximately 50°C. The reaction is considered complete when the pressure no longer decreases.[1]
-
After the reaction, cool and discharge the mixture. Filter the reaction mixture and wash the filter cake with 50 mL of ethanol.[1]
-
Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1). Seal the container and store it in a refrigerator overnight.[1]
-
Remove the solvent by rotary evaporation, then filter and dry the resulting yellow solid to obtain this compound.[1] (Expected yield: 16.5 g, 89%).[1]
Product Characterization
The final product, this compound, is typically a light yellow to purple or light brown powder.[1][2]
-
Molecular Formula: C₅H₆BrN₃
-
Molecular Weight: 188.025 g/mol [1]
-
¹H-NMR (300 MHz, DMSO-d₆): δ 7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H), 5.20-4.80 (bs, 2H).[2]
Safety Considerations
-
Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Caution should be exercised when handling concentrated acids and flammable solvents.
-
Catalytic hydrogenation with Raney Nickel and hydrogen gas should only be performed by trained personnel using appropriate high-pressure equipment.
Conclusion
The reduction of 2-amino-3-nitro-5-bromopyridine to this compound is a well-established and efficient transformation. The choice of method may depend on the desired scale, available equipment, and cost considerations. The iron powder/ammonium chloride method offers excellent yield and operational simplicity for lab-scale synthesis, while catalytic hydrogenation with Raney Nickel is a robust option for larger quantities. Both methods provide access to this valuable intermediate for further use in pharmaceutical research and development.
References
Physical and chemical properties of 2,3-Diamino-5-bromopyridine
An In-depth Technical Guide to 2,3-Diamino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. This document outlines its structural characteristics, physicochemical parameters, spectral data, and detailed experimental protocols for its synthesis.
Core Properties and Identifiers
This compound, with the CAS Number 38875-53-5, is a substituted pyridine (B92270) ring bearing two amino groups and a bromine atom.[1] These functional groups impart a versatile reactivity profile, making it a valuable precursor in the synthesis of complex heterocyclic systems.[2][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 38875-53-5[4] |
| Molecular Formula | C₅H₆BrN₃[4] |
| Molecular Weight | 188.03 g/mol [4] |
| IUPAC Name | 5-bromopyridine-2,3-diamine[4] |
| Synonyms | 5-Bromo-2,3-diaminopyridine, 5-Bromopyridine-2,3-diamine[4][5] |
| InChI | InChI=1S/C5H6BrN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)[4] |
| InChIKey | YRGMYJUKFJPNPD-UHFFFAOYSA-N[4] |
| SMILES | C1=C(C=NC(=C1N)N)Br[4] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Light yellow to purple or light brown powder or needles.[5] | [5] |
| Melting Point | 155 °C (decomposes)[2][5] | [2][5] |
| Boiling Point | 321 °C[2][6] | [2][6] |
| Density | 1.818 g/cm³[2] | [2] |
| Solubility | Soluble in methanol, DMSO, and hot water.[5][7][8] | [5][7][8] |
| pKa | 4.53 ± 0.49 (Predicted)[5][6] | [5][6] |
| Vapor Pressure | 0.0003 mmHg at 25 °C[6] | [6] |
| Stability | Stable under normal conditions.[9] Should be stored in a dark, dry place at room temperature.[10][11] | [9][10][11] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | (300 MHz, DMSO-d6) δ 7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H), 5.20-4.80 (bs, 2H)[5] |
| ¹³C NMR | Spectra available.[4][12] |
| IR | Spectra available.[4][13] |
| Mass Spectrometry | GC-MS data indicates major fragments at m/z 189, 188, 187, and 126.[4] |
Synthesis and Reactivity
This compound is primarily synthesized through the reduction of 2-amino-3-nitro-5-bromopyridine.[2][5] Various reducing agents can be employed, with methods optimized to improve yield and purity.[2] Its molecular structure, featuring multiple reaction sites, allows for diverse structural modifications, establishing it as an active intermediate for numerous pharmaceuticals and insecticides.[2][3] It is a key building block for preparing heterocyclic compounds like 6-bromoimidazo[4,5-b]pyridine.[5]
Experimental Protocols for Synthesis
Two common methods for the synthesis of this compound are detailed below.
Method 1: Catalytic Hydrogenation using Raney Nickel
This optimized process results in a high purity product.[2]
-
Reaction Setup:
-
Dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (B145695) (100 mL, V/V=20/80).[2]
-
Cool the solution to 25 °C.[2]
-
Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[2]
-
Transfer the mixture to a 500 mL high-pressure reactor.[2]
-
-
Hydrogenation:
-
Work-up and Purification:
-
Cool and depressurize the reactor, then filter the reaction mixture.[2]
-
Wash the filter cake with 50 mL of ethanol.[2]
-
Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1).[2]
-
Seal the container and store it in a refrigerator overnight.[2]
-
Remove the solvent by rotary evaporation.[2]
-
Filter and dry the resulting yellow solid to obtain this compound.[2] The reported yield is 16.5 g (89%).[2]
-
Method 2: Reduction with Iron Powder
This method provides a high yield of the target compound.[5]
-
Reaction Setup:
-
Dissolve 5-Bromo-3-nitropyridin-2-amine (3 g) in a solvent mixture of isopropanol (B130326) (56 mL) and water (28 mL).[5]
-
Add ammonium (B1175870) chloride (1.47 g, 2 eq.) and iron powder (2.31 g, 3 eq.).[5]
-
-
Reduction:
-
Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.[5]
-
-
Work-up and Purification:
-
Upon completion, cool the mixture and dilute it with ethyl acetate (B1210297) (EtOAc).[5]
-
Filter the mixture to remove insoluble matter.[5]
-
Separate the organic and aqueous layers.[5]
-
Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the solid product.[5] The reported yield is 2.45 g (95%).[5]
-
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.
Caption: General synthesis workflow for this compound.
Caption: Role as a versatile chemical intermediate in various fields.
Safety and Handling
This compound is classified as an irritant.[14] It causes skin and serious eye irritation and may cause respiratory irritation.[9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[9] It should be handled in a well-ventilated area.[9] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[9] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[9]
References
- 1. CAS 38875-53-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 38875-53-5 [chemicalbook.com]
- 6. This compound(38875-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. adipogen.com [adipogen.com]
- 8. This compound, CAS No. 38875-53-5 - iChemical [ichemical.com]
- 9. fishersci.com [fishersci.com]
- 10. 38875-53-5|5-Bromo-2,3-diaminopyridine|BLD Pharm [bldpharm.com]
- 11. This compound | 38875-53-5 [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(38875-53-5)IR [chemicalbook.com]
- 14. This compound | 38875-53-5 [amp.chemicalbook.com]
Unveiling the Three-Dimensional Architecture of 2,3-Diamino-5-bromopyridine: A Technical Guide to its Crystal Structure
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 2,3-Diamino-5-bromopyridine, a key intermediate in the synthesis of various pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's three-dimensional arrangement, intermolecular interactions, and the experimental protocols for its structural determination.
Introduction
This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its molecular framework serves as a crucial building block for more complex molecules with potential biological activity. Understanding the precise crystal structure of this compound is paramount for predicting its physicochemical properties, reactivity, and potential interactions with biological targets. This guide summarizes the key crystallographic data and outlines the methodologies employed in its single-crystal X-ray diffraction analysis.
Crystallographic Data Summary
The crystal structure of this compound has been determined with high precision. The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the solid-state architecture of the molecule.
| Parameter | Value |
| Chemical Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol [2][3][4][5] |
| Crystal System | Orthorhombic[6] |
| Space Group | P2₁2₁2₁[6] |
| Unit Cell Dimensions | |
| a | 3.82640(10) Å[6] |
| b | 8.7336(2) Å[6] |
| c | 18.6007(3) Å[6] |
| Volume (V) | 621.60(2) ų[6] |
| Molecules per Unit Cell (Z) | 4[6] |
| Temperature of Data Collection | 100(2) K[6] |
| Final R-indices [I > 2σ(I)] | Rgt(F) = 0.0184[6] |
| R-indices (all data) | wRref = 0.0473[6] |
Molecular and Crystal Packing Analysis
The asymmetric unit of the crystal structure contains one complete molecule of this compound. The molecule is nearly planar, with a root-mean-square deviation of 0.01 Å from the mean plane of all non-hydrogen atoms.
The crystal packing is dominated by a network of intermolecular interactions. Notably, the molecules form zig-zag columns that extend along the crystallographic c-axis. This arrangement is stabilized by two primary types of interactions:
-
Hydrogen Bonding: The amino groups are actively involved in hydrogen bonding. Specifically, N2–H2A⋯N1 and N2–H2B⋯N3 hydrogen bonds link adjacent molecules.
-
Stacking Interactions: Face-to-face π-stacking interactions are also observed between the pyridine (B92270) rings of neighboring molecules within the columns.
These interactions are crucial in dictating the overall supramolecular assembly and the physical properties of the crystalline solid.
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental steps, as outlined below.
Crystal Growth and Preparation
Single crystals of this compound suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. The selection of a high-quality, defect-free crystal is crucial for obtaining accurate diffraction data.
Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data for this compound was collected at a cryogenic temperature of 100 K to minimize thermal vibrations of the atoms.[6] The diffractometer bombards the crystal with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is then solved using direct methods or Patterson synthesis. For this compound, the structure was solved using the ShelXT structure solution program within the Olex2 software suite.
The initial structural model is then refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed structure factors. The positions of the hydrogen atoms were identified from electron density difference maps and refined using a riding model. The quality of the final refined structure is assessed by the R-factors, with lower values indicating a better agreement between the model and the experimental data.
Conclusion
The single-crystal X-ray diffraction analysis of this compound provides a definitive three-dimensional model of the molecule in the solid state. The detailed structural information, including the precise bond lengths, bond angles, and the nature of the intermolecular interactions, is invaluable for understanding its chemical behavior and for the rational design of new derivatives with tailored properties for pharmaceutical applications. The experimental and computational methods outlined in this guide represent the standard approach for the structural elucidation of small molecules.
References
Spectroscopic and Synthetic Profile of 2,3-Diamino-5-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for the key chemical intermediate, 2,3-Diamino-5-bromopyridine. This compound, featuring a substituted pyridine (B92270) core, is a valuable building block in the development of novel pharmaceutical agents and functional materials.[1][2] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis.
Core Spectroscopic Data
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key data available for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H-NMR Data
The proton NMR spectrum reveals the chemical environment of the hydrogen atoms on the pyridine ring and the amino substituents.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | Doublet (d) | 1H | H-6 |
| 6.77 | Doublet (d) | 1H | H-4 |
| 5.40 - 5.70 | Broad Singlet (bs) | 2H | -NH₂ |
| 4.80 - 5.20 | Broad Singlet (bs) | 2H | -NH₂ |
| Table 1: ¹H-NMR Spectroscopic Data for this compound.[3] |
¹³C-NMR Data
As of the latest data acquisition for this guide, specific experimental ¹³C-NMR data for this compound is not publicly available in tabulated form. However, spectral data is noted to exist in several chemical databases.[4][5][6][7] For reference, predicted chemical shifts based on computational models and data from analogous structures would be utilized for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The presence of a bromine atom is distinctly characterized by the isotopic pattern of the molecular ion peak.
| m/z | Ion | Notes |
| 189 | [M+2]⁺ | Corresponds to the molecule containing the ⁸¹Br isotope. |
| 188 | [M+1]⁺ | |
| 187 | [M]⁺ | Corresponds to the molecule containing the ⁷⁹Br isotope. Base peak. |
| Table 2: Key Mass Spectrometry Data for this compound. |
A logical fragmentation pathway under electron ionization would involve the initial loss of a bromine radical, followed by the cleavage of the pyridine ring.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |
| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) |
| 1650 - 1580 | C=C Stretch | Aromatic Ring |
| 1640 - 1560 | N-H Bend | Primary Amine (-NH₂) |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
| 850 - 750 | C-H Bend (out-of-plane) | Substituted Pyridine |
| 700 - 500 | C-Br Stretch | Aryl Bromide |
| Table 3: Expected Characteristic IR Absorption Bands for this compound. |
Experimental Protocols
Synthesis of this compound
The most common and well-documented synthesis of this compound involves the reduction of a nitro precursor, 2-amino-5-bromo-3-nitropyridine.[1][3]
Method 1: Reduction with Iron Powder
-
Reaction Setup: A 100-mL flask is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol (B145695), 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[3]
-
Reaction Execution: The mixture is heated on a steam bath for 1 hour.[3]
-
Work-up: The iron is removed by filtration and washed with hot 95% ethanol. The combined filtrate and washings are evaporated to dryness.[3]
-
Purification: The dark residue is recrystallized from water to yield the final product.[3]
Method 2: Catalytic Hydrogenation
-
Reaction Setup: 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) is dissolved in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cooled to 25 °C. A saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g) are added sequentially.[1]
-
Reaction Execution: The mixture is transferred to a high-pressure reactor, pressurized to 1 MPa with hydrogen, and heated to approximately 50 °C until the pressure no longer decreases.[1]
-
Work-up: After cooling, the reaction mixture is filtered, and the filter cake is washed with ethanol. The filtrate is poured into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), sealed, and stored overnight in a refrigerator.[1]
-
Purification: The solvent is removed by rotary evaporation, and the resulting yellow solid is filtered and dried to yield this compound.[1]
Spectroscopic Analysis Protocols
The following are general representative protocols for the spectroscopic analysis of compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: A small quantity of the sample is dissolved in a deuterated solvent, such as DMSO-d₆.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz) is used.
-
Data Acquisition: ¹H-NMR spectra are acquired, followed by ¹³C-NMR spectra. Standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically employed.
-
Data Acquisition: The sample is injected into the GC, and the eluting components are introduced into the mass spectrometer. The mass spectrum is recorded over a suitable m/z range.
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR) is used.[5]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then collected over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty crystal is taken for reference.
Visualized Synthesis Workflow
The synthesis of this compound from its nitro precursor is a fundamental process. The following diagram illustrates a generalized workflow for this chemical transformation.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound, CAS No. 38875-53-5 - iChemical [ichemical.com]
- 5. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(38875-53-5)IR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Solubility Profile of 2,3-Diamino-5-bromopyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of 2,3-Diamino-5-bromopyridine in common organic solvents, tailored for researchers, scientists, and professionals in drug development. This document provides available solubility data, detailed experimental protocols for solubility determination, and illustrates the compound's role in synthetic pathways.
Introduction
This compound is a pivotal building block in the synthesis of a variety of heterocyclic compounds, some of which are investigated for their potential pharmacological activities. An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and for the development of analytical methods. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides researchers with the necessary protocols to determine it.
Solubility of this compound
Currently, there is a lack of publicly available quantitative data on the solubility of this compound in common organic solvents. However, qualitative assessments indicate its solubility in polar organic solvents. The available information is summarized in the table below.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Methanol | Soluble[1][2][3][4] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Aqueous | Hot Water | Soluble[3][4][5] |
| Water | Insoluble[6] / Likely mobile due to water solubility[7] |
Note: The conflicting reports on water solubility may be due to differences in experimental conditions such as temperature.
Experimental Protocol for Quantitative Solubility Determination
To address the absence of quantitative data, the following detailed experimental protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound. This method can be followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Principle
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8][9][10][11] An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile (B52724), Acetone, Tetrahydrofuran, N,N-Dimethylformamide)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Sample Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Concentration Analysis (HPLC or UV-Vis):
-
HPLC Method:
-
Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[12]
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
-
UV-Vis Spectrophotometric Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution. Pyridine and its derivatives typically show absorbance in the UV region.[13][14][15]
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).[16]
-
Dilute the filtered saturated solution with a known factor to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
-
-
Data Reporting:
-
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL) at the specified temperature.
-
Role in Synthetic Pathways
This compound serves as a versatile precursor for the synthesis of various heterocyclic systems. Its diamino functionality allows for the construction of fused imidazole (B134444) and pyrazine (B50134) rings. The bromo substituent provides a handle for further functionalization, for example, through cross-coupling reactions.
Synthesis of 6-bromoimidazo[4,5-b]pyridine
A common application of this compound is in the synthesis of imidazo[4,5-b]pyridine derivatives. The following diagram illustrates a typical workflow for this transformation.
General Workflow for Solubility Determination
The logical flow for determining the solubility of this compound and applying this data in a research context is depicted below.
Conclusion
References
- 1. This compound - CAS-Number 38875-53-5 - Order from Chemodex [chemodex.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound | 38875-53-5 [chemicalbook.com]
- 4. This compound | 38875-53-5 [amp.chemicalbook.com]
- 5. This compound, CAS No. 38875-53-5 - iChemical [ichemical.com]
- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. ikm.org.my [ikm.org.my]
- 15. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Geometry of 2,3-Diamino-5-bromopyridine
This technical guide provides a comprehensive analysis of the molecular geometry of 2,3-Diamino-5-bromopyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its structural parameters derived from single-crystal X-ray diffraction and a discussion of computational approaches for its study.
Molecular Structure and Conformation
The molecular structure of this compound consists of a pyridine (B92270) ring substituted with two amino groups at the C2 and C3 positions and a bromine atom at the C5 position. The arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.
Experimental Determination by X-ray Crystallography
The precise three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic space group P212121.[1] The crystallographic analysis reveals that the molecule is nearly planar, with a root-mean-square deviation of all non-hydrogen atoms from the mean plane being minimal.[1] The amino groups are found to have a pyramidal configuration, indicating their potential to act as both hydrogen bond donors and acceptors.[1]
Table 1: Crystal Data and Structure Refinement for this compound. [1]
| Parameter | Value |
| Empirical formula | C5H6BrN3 |
| Formula weight | 188.03 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| Unit cell dimensions | a = 3.82640(10) Å |
| b = 8.7336(2) Å | |
| c = 18.6007(3) Å | |
| Volume | 621.60(2) ų |
| Z | 4 |
Tabulated Molecular Geometry Data
The following tables summarize the key bond lengths, bond angles, and dihedral angles for this compound as determined by single-crystal X-ray diffraction.
Table 2: Selected Bond Lengths.
| Bond | Length (Å) |
| Br1-C5 | 1.898(3) |
| N1-C2 | 1.348(4) |
| N1-C6 | 1.332(4) |
| N2-C2 | 1.357(4) |
| N3-C3 | 1.398(4) |
| C2-C3 | 1.419(4) |
| C3-C4 | 1.395(4) |
| C4-C5 | 1.378(4) |
| C5-C6 | 1.385(4) |
Table 3: Selected Bond Angles.
| Angle | Degree (°) |
| C6-N1-C2 | 117.8(3) |
| N1-C2-N2 | 119.5(3) |
| N1-C2-C3 | 120.9(3) |
| N2-C2-C3 | 119.6(3) |
| N3-C3-C4 | 120.4(3) |
| N3-C3-C2 | 119.5(3) |
| C4-C3-C2 | 120.1(3) |
| C5-C4-C3 | 119.3(3) |
| C4-C5-C6 | 121.4(3) |
| C4-C5-Br1 | 119.1(2) |
| C6-C5-Br1 | 119.5(2) |
| N1-C6-C5 | 120.5(3) |
Table 4: Selected Torsion Angles (Dihedrals).
| Dihedral Angle | Degree (°) |
| C6-N1-C2-N2 | 179.9(3) |
| C6-N1-C2-C3 | -0.1(4) |
| N1-C2-C3-N3 | -179.9(3) |
| N1-C2-C3-C4 | 0.1(4) |
| N2-C2-C3-N3 | 0.1(4) |
| N2-C2-C3-C4 | -179.9(3) |
| N3-C3-C4-C5 | 179.9(3) |
| C2-C3-C4-C5 | -0.1(4) |
| C3-C4-C5-C6 | 0.1(4) |
| C3-C4-C5-Br1 | -179.9(2) |
| C2-N1-C6-C5 | 0.1(4) |
| C4-C5-C6-N1 | -0.1(4) |
| Br1-C5-C6-N1 | 179.9(2) |
Experimental and Computational Protocols
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound is achieved through the following detailed protocol for single-crystal X-ray diffraction:
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture.
-
Crystal Selection and Mounting: A suitable single crystal with well-defined faces and without visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). The crystal is cooled to 100 K to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction data are indexed, integrated, and scaled using appropriate software. This process determines the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
-
Data Validation and Visualization: The final refined structure is validated using crystallographic software to check for consistency and quality. The molecular structure and packing are visualized using programs such as Mercury or Olex2.
Computational Protocol: Density Functional Theory (DFT) Geometry Optimization
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and analyzing the molecular geometry of substituted pyridines. A typical protocol for the geometry optimization of this compound is as follows:
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Method Selection: The B3LYP hybrid functional is a commonly used and reliable method for geometry optimizations of organic molecules.
-
Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is chosen to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) are necessary for describing the bonding environment accurately.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase or with a solvent model to find the minimum energy conformation of the molecule. The convergence criteria for the optimization should be set to tight to ensure a true minimum is found.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Analysis of Results: The optimized bond lengths, bond angles, and dihedral angles are extracted and can be compared with the experimental data from X-ray crystallography.
Visualizations
Experimental Workflow for Structure Determination
The following diagram illustrates the key steps in the experimental determination of the molecular geometry of this compound using single-crystal X-ray diffraction.
References
Quantum Chemical Blueprint of 2,3-Diamino-5-bromopyridine: A Technical Guide for Drug Discovery
An In-depth Analysis of the Structural, Vibrational, and Electronic Properties of a Key Pharmaceutical Intermediate
This technical guide provides a comprehensive overview of the quantum chemical calculations for 2,3-Diamino-5-bromopyridine, a crucial building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the molecule's structural, vibrational, and electronic characteristics through theoretical calculations and experimental data.
Molecular Structure and Geometry
The foundational step in the computational analysis of any molecule is the optimization of its geometric structure to find the most stable conformation. For this compound, Density Functional Theory (DFT) calculations are the method of choice, offering a balance between accuracy and computational cost.
Experimental Crystal Structure
The solid-state structure of this compound has been determined by X-ray crystallography, providing a valuable experimental benchmark for theoretical calculations. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1]. Key experimental bond lengths and angles from this study are presented in Table 1.
Theoretical Optimized Geometry
Table 1: Comparison of Key Experimental and Theoretical Geometric Parameters for this compound
| Parameter | Experimental (X-ray Crystallography)[1] | Theoretical (DFT/B3LYP/6-311++G(d,p)) - Proposed |
| Bond Lengths (Å) | ||
| C2-N3 | 1.365 | Value |
| C3-N4 | 1.401 | Value |
| C5-Br1 | 1.889 | Value |
| C2-N2 | 1.353 | Value |
| C3-C4 | 1.423 | Value |
| C4-C5 | 1.381 | Value |
| C5-C6 | 1.383 | Value |
| C6-N1 | 1.336 | Value |
| N1-C2 | 1.341 | Value |
| **Bond Angles (°) ** | ||
| N1-C2-N2 | 120.3 | Value |
| N2-C2-C3 | 118.9 | Value |
| C2-C3-N3 | 120.2 | Value |
| C4-C3-N3 | 120.8 | Value |
| C3-C4-C5 | 118.1 | Value |
| C4-C5-Br1 | 118.8 | Value |
| C6-C5-Br1 | 120.1 | Value |
| C5-C6-N1 | 122.9 | Value |
Note: Theoretical values are proposed based on standard computational methodologies for similar molecules and would require specific calculations for this compound.
Vibrational Spectroscopy
Vibrational analysis is a powerful tool for identifying functional groups and confirming the structure of a molecule. A combination of experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with theoretical DFT calculations provides a detailed understanding of the vibrational modes.
Experimental Spectra
The experimental FT-IR and Raman spectra of this compound exhibit characteristic vibrational frequencies corresponding to the stretching and bending modes of its functional groups. Key experimental vibrational frequencies are summarized in Table 2.
Theoretical Vibrational Analysis
Theoretical frequency calculations, performed at the same level of theory as the geometry optimization, can predict the vibrational spectra. The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match the experimental anharmonic frequencies[2][3]. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis.
Table 2: Experimental and Proposed Theoretical Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Proposed Theoretical (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |
| Value | Value | Value | N-H stretching (asymmetric) |
| Value | Value | Value | N-H stretching (symmetric) |
| Value | Value | Value | C-H stretching |
| Value | Value | Value | C=C, C=N stretching |
| Value | Value | Value | NH₂ scissoring |
| Value | Value | Value | C-N stretching |
| Value | Value | Value | C-Br stretching |
| Value | Value | Value | Ring breathing |
Note: Experimental values to be populated from spectral data. Theoretical values and assignments are based on proposed calculations.
Electronic Properties and Reactivity
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), are crucial for understanding its reactivity and potential as a drug candidate.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For molecules in drug development, the HOMO and LUMO energies are also related to their ionization potential and electron affinity, respectively.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The red regions on the MEP map indicate areas of high electron density (nucleophilic sites), while the blue regions represent areas of low electron density (electrophilic sites). For this compound, the amino groups are expected to be nucleophilic centers, while the pyridine (B92270) nitrogen and the regions around the hydrogen atoms of the amino groups would be electrophilic.
Table 3: Proposed Theoretical Electronic Properties of this compound
| Property | Proposed Theoretical Value (DFT/B3LYP/6-311++G(d,p)) |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| Energy Gap (eV) | Value |
| Ionization Potential (eV) | Value |
| Electron Affinity (eV) | Value |
| Dipole Moment (Debye) | Value |
Note: These values are based on proposed calculations using standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.
Experimental NMR Spectra
The experimental ¹H and ¹³C NMR spectra of this compound provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H4 | 6.77 (d) | Value |
| H6 | 7.25 (d) | Value |
| NH₂ (at C2) | 5.20-4.80 (bs) | - |
| NH₂ (at C3) | 5.70-5.40 (bs) | - |
| C2 | - | Value |
| C3 | - | Value |
| C4 | - | Value |
| C5 | - | Value |
| C6 | - | Value |
Note: Experimental values are sourced from available data. Specific ¹³C NMR values need to be populated from spectral data.
Experimental and Computational Protocols
Experimental Protocols
-
FT-IR Spectroscopy: The FT-IR spectrum would be recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique.
-
Raman Spectroscopy: The FT-Raman spectrum would be recorded on a spectrometer with a laser source (e.g., Nd:YAG laser at 1064 nm) in the range of 4000-100 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker spectrometer at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) using DMSO-d₆ as the solvent and TMS as the internal standard.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., methanol (B129727) or ethanol) in the range of 200-800 nm.
Computational Protocol
All quantum chemical calculations would be performed using the Gaussian 09 or a similar software package. The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized geometry would be confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational frequency calculation. The vibrational frequencies, electronic properties (HOMO, LUMO, MEP), and NMR chemical shifts would be calculated at the same level of theory.
Visualizations
Quantum Chemical Calculation Workflow
Caption: Workflow for DFT calculations on this compound.
Molecular Electrostatic Potential (MEP) Logic
Caption: Logic for interpreting MEP surfaces to predict reactive sites.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive DFT-Based Electronic Structure Analysis of 2,3-Diamino-5-bromopyridine: A Guide for Researchers
For Immediate Release
This technical guide provides a detailed framework for analyzing the electronic structure of 2,3-Diamino-5-bromopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the theoretical and experimental protocols necessary to elucidate the molecule's reactivity, stability, and potential interaction mechanisms, targeting researchers, scientists, and professionals in drug development.
Introduction
This compound is a substituted pyridine (B92270) derivative whose biological and chemical properties are intrinsically linked to its electronic structure. The arrangement of amino and bromo substituents on the pyridine ring creates a unique electronic landscape that dictates its reactivity, intermolecular interactions, and potential as a pharmacological agent. Understanding this electronic architecture is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems.[1][2] By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, orbital energies, and charge distributions, providing invaluable insights that complement and guide experimental research.[3][4] This guide details a combined computational and experimental approach to thoroughly characterize the electronic structure of this compound.
Theoretical and Computational Methodology
The foundation of this analysis is a robust DFT calculation. The following protocol outlines a standard and reliable workflow for obtaining the electronic properties of this compound.[2][5]
2.1 Software and Level of Theory All theoretical calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or PySCF.[2][6] A widely accepted and effective level of theory for halogenated and aminated pyridine systems is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p) .[7][8][9][10] This combination provides a reliable description of electron correlation, polarization, and diffuse functions, which are crucial for accurately modeling the electronic properties of this molecule.
2.2 Computational Workflow
-
Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. An initial structure of this compound is built and then optimized to find the global minimum on the potential energy surface. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.[11]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to compute thermodynamic properties and theoretical vibrational spectra (FTIR and Raman).[2][11]
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP).[4]
Analysis of Electronic Structure (Expected Results)
Disclaimer: The quantitative data presented in the following tables is illustrative and hypothetical, based on trends observed in similar molecules from the literature, as no specific DFT analysis of this compound has been published. It serves to exemplify the expected outcomes of the described methodology.
3.1 Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are critical in determining a molecule's chemical reactivity and electronic transitions.[12][13] The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[12] For this compound, the amino groups are expected to raise the HOMO energy, making the molecule a better electron donor, while the electronegative bromine and pyridine nitrogen will influence the LUMO.
| Parameter | Expected Value (eV) | Implication |
| EHOMO | -5.5 to -6.5 | Indicates susceptibility to electrophilic attack. |
| ELUMO | -0.5 to -1.5 | Indicates ability to accept electrons. |
| Energy Gap (ΔE) | 4.5 to 5.5 | Suggests moderate kinetic stability and reactivity. |
| Ionization Potential (I) | 5.5 to 6.5 | Energy required to remove an electron. |
| Electron Affinity (A) | 0.5 to 1.5 | Energy released when an electron is added. |
| Chemical Hardness (η) | 2.25 to 2.75 | Resistance to change in electron distribution. |
| Electronegativity (χ) | 3.0 to 4.0 | Overall electron-attracting tendency. |
| Electrophilicity Index (ω) | 2.0 to 3.0 | Propensity to act as an electrophile. |
Table 1: Hypothetical Frontier Molecular Orbital energies and related quantum chemical descriptors for this compound calculated at the B3LYP/6-311++G(d,p) level.
3.2 Mulliken Population Analysis Mulliken population analysis provides a method for estimating the partial charge on each atom in the molecule.[14] This charge distribution is crucial for understanding dipole moments and identifying reactive sites. In this compound, the nitrogen atoms of the amino groups and the pyridine ring, along with the bromine atom, are expected to carry negative charges due to their high electronegativity, while adjacent carbon and hydrogen atoms will be positively charged.[15]
| Atom | Expected Mulliken Charge (a.u.) |
| N (Pyridine Ring) | -0.60 to -0.75 |
| N (2-Amino) | -0.85 to -0.95 |
| N (3-Amino) | -0.80 to -0.90 |
| Br | -0.10 to -0.20 |
| C2 | +0.40 to +0.50 |
| C3 | +0.35 to +0.45 |
| C4 | -0.20 to -0.30 |
| C5 | +0.15 to +0.25 |
| C6 | -0.15 to -0.25 |
| H (on Amino groups) | +0.35 to +0.45 |
| H (on Ring) | +0.15 to +0.25 |
Table 2: Hypothetical Mulliken atomic charges for this compound.
3.3 Molecular Electrostatic Potential (MEP) The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule.[16][17] It provides a powerful visual tool for identifying regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.[18][19]
-
Red/Yellow Regions (Negative Potential): These areas indicate an excess of electrons and are likely sites for electrophilic attack. For this compound, these are expected around the pyridine nitrogen and the amino groups.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino groups.
Experimental Protocols for Validation
Theoretical calculations provide a model of molecular behavior; experimental validation is essential to confirm these predictions.[20][21][22]
4.1 Spectroscopic Analysis
4.1.1 Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy
-
Objective: To identify the characteristic vibrational modes of the molecule and compare them with the theoretically predicted frequencies from the DFT frequency calculation.
-
Methodology:
-
Sample Preparation: For FTIR, the solid sample is mixed with KBr powder and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.
-
Data Acquisition: FTIR spectra are recorded in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded using a Nd:YAG laser source.
-
Analysis: The observed peaks corresponding to N-H stretching (amino groups), C=N and C=C stretching (pyridine ring), and C-Br stretching are compared to the scaled theoretical frequencies.[23][24][25][26]
-
4.1.2 UV-Visible Spectroscopy
-
Objective: To determine the electronic absorption properties and compare the maximum absorption wavelength (λmax) with the value predicted by Time-Dependent DFT (TD-DFT) calculations.
-
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).
-
Data Acquisition: The UV-Vis absorption spectrum is recorded, typically from 200-800 nm.
-
Analysis: The experimental λmax corresponds to the HOMO→LUMO electronic transition. This value is compared with the theoretical λmax calculated via TD-DFT to validate the predicted HOMO-LUMO gap.[27][28][29][30][31]
-
4.2 Electrochemical Analysis
4.2.1 Cyclic Voltammetry (CV)
-
Objective: To experimentally determine the oxidation and reduction potentials of the molecule, which can be correlated with the calculated HOMO and LUMO energies.[1]
-
Methodology:
-
Solution Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Cell: A standard three-electrode setup is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[32]
-
Data Acquisition: The potential is swept, and the resulting current is measured to obtain a voltammogram.
-
Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined. These experimental values can be empirically correlated with the theoretical EHOMO and ELUMO values, respectively, providing a direct link between theory and experiment.[33][34][35][36]
-
Conclusion
The integrated approach of DFT calculations and experimental validation provides a robust and comprehensive understanding of the electronic structure of this compound. This technical guide offers a clear roadmap for researchers to predict and confirm the molecule's geometric and electronic properties. The insights gained from this analysis—including the identification of reactive sites, molecular stability, and charge distribution—are critical for applications in drug design, enabling the prediction of metabolic pathways, receptor-binding interactions, and the overall pharmacokinetic profile of potential drug candidates. This methodology serves as a foundational tool for accelerating the discovery and development of novel pyridine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. or.niscpr.res.in [or.niscpr.res.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. asianpubs.org [asianpubs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. MEP [cup.uni-muenchen.de]
- 20. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Moving closer to experimental level materials property prediction using AI - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 34. Recent advances in the electrochemical functionalization of N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 35. Green advancements towards the electrochemical synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02812K [pubs.rsc.org]
- 36. pubs.acs.org [pubs.acs.org]
Role of bromine in the reactivity of 2,3-Diamino-5-bromopyridine
An In-Depth Technical Guide on the Role of Bromine in the Reactivity of 2,3-Diamino-5-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring a pyridine (B92270) core substituted with two nucleophilic amino groups and a reactive bromine atom, allows for a wide array of chemical transformations.[1][2] This guide elucidates the specific role of the bromine atom at the C5 position, detailing how its electronic and steric properties influence the molecule's reactivity. The bromine primarily serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. Its presence also modulates the regioselectivity of other transformations, such as electrophilic substitution, while being largely unreactive towards classical nucleophilic aromatic substitution (SNAr). Understanding the nuanced role of this halogen is critical for its effective utilization in synthetic strategies.
Core Chemical Properties and Substituent Effects
The reactivity of this compound is a composite of the effects of its three substituents on the electron-deficient pyridine ring.
-
Pyridine Ring: The nitrogen atom is strongly electron-withdrawing, reducing the electron density of the ring, particularly at the α (C2, C6) and γ (C4) positions, making it susceptible to nucleophilic attack at these sites.[3][4]
-
Amino Groups (-NH₂): Located at the C2 and C3 positions, these are powerful electron-donating groups through resonance (+M effect). They significantly increase the electron density of the ring, counteracting the effect of the pyridine nitrogen and activating the ring towards electrophilic substitution.
-
Bromine Atom (-Br): As a halogen, bromine exhibits a dual electronic effect:
-
Inductive Effect (-I): It is electronegative and withdraws electron density from the ring through the sigma bond, which is a deactivating effect.
-
Resonance Effect (+M): Through its lone pairs, it can donate electron density to the aromatic π-system. This effect is weaker than its inductive pull and weaker than the donation from the amino groups.
-
The interplay of these groups dictates the molecule's chemical behavior. The powerful amino groups are the primary activators, while the bromine at the C5 position acts as a key point for modification, primarily due to the lability of the C-Br bond in the presence of transition metal catalysts.
Caption: Electronic substituent effects on the pyridine ring.
Reactivity Profile
The bromine atom's primary role is to serve as a leaving group in cross-coupling reactions, which is the most significant transformation for this position.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-Br bond is the most exploited reactive site on the molecule. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, allowing for the introduction of a vast range of aryl, heteroaryl, alkyl, and amino substituents.
In these reactions, the bromine atom's function is to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The adjacent amino groups can pose a challenge by potentially coordinating to the palladium center, which may impede the reaction.[5] Therefore, the selection of appropriate ligands (e.g., bulky, electron-rich phosphines like RuPhos or BrettPhos) is critical to facilitate the reaction and achieve high yields.[5]
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
Nucleophilic Aromatic Substitution (SNAr)
The bromine at the C5 position is generally unreactive towards SNAr. This type of reaction is most favorable at the C2 and C4 positions of the pyridine ring, as the ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][4] The C5 position (a β-position) lacks this direct stabilization, making SNAr reactions at this site kinetically and thermodynamically unfavorable.[3] Consequently, attempts to displace the C5-bromine with nucleophiles typically require harsh conditions and are often unsuccessful, making cross-coupling the preferred method for functionalization.
Electrophilic Aromatic Substitution (SEAr)
While the pyridine ring is inherently electron-deficient and deactivated towards electrophiles, the presence of two powerful activating amino groups at C2 and C3 dramatically alters this. The combined ortho-, para-directing influence of these groups strongly activates the C4 and C6 positions. The bromine at C5 exerts a weaker deactivating inductive effect. Therefore, electrophilic attack (e.g., nitration, halogenation) will be directed to the C4 and C6 positions, with the bromine atom remaining as a spectator.
Quantitative Data Summary
The following tables provide quantitative data for the synthesis of the title compound and representative conditions for its subsequent functionalization via Suzuki-Miyaura coupling.
Table 1: Synthesis of this compound via Reduction
| Precursor | Reducing Agent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| 2-Amino-3-nitro-5-bromopyridine | Iron, NH₄Cl | Isopropanol (B130326)/Water | 90 | 0.75 | 95 | [6][7] |
| 2-Amino-3-nitro-5-bromopyridine | Iron, HCl | Ethanol/Water | Reflux | 1 | ~70-80 | [8] |
| 2-Amino-3-nitro-5-bromopyridine | Raney-Ni, H₂ (1 MPa) | Ethanol/Phosphoric Acid | 50 | - | 89 | [1] |
| 2-Amino-3-nitro-5-bromopyridine | SnCl₂ | - | - | - | - |[6] |
Table 2: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridine Substrates
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent(s) | Temp (°C) | Time (h) | Typical Yield | Reference(s) |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/H₂O | 90-100 | 12 | Good | [9] |
| Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 10-12 | Good to Excellent | [9] |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | [10] |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | LiHMDS | - | - | - | Good |[5] |
Experimental Protocols
Synthesis of this compound (Iron Reduction)
This protocol is adapted from established literature procedures.[6][7]
Materials:
-
5-Bromo-3-nitropyridin-2-amine (3 g)
-
Isopropanol (56 mL)
-
Water (28 mL)
-
Ammonium (B1175870) chloride (1.47 g)
-
Iron powder (2.31 g)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-Bromo-3-nitropyridin-2-amine in a mixture of isopropanol and water in a round-bottom flask.
-
Add ammonium chloride followed by iron powder to the solution.
-
Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture to remove the iron powder and other insoluble matter, washing the filter cake with EtOAc.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to afford this compound as a solid (Typical yield: ~95%).[6]
References
- 1. Page loading... [guidechem.com]
- 2. CAS 38875-53-5: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 38875-53-5 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Thermal Stability and Decomposition of 2,3-Diamino-5-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2,3-Diamino-5-bromopyridine. Due to the limited availability of detailed public data on the thermal analysis of this specific compound, this document combines reported physical properties with standardized experimental protocols and theoretical decomposition pathways. It serves as a foundational resource for researchers handling this compound at elevated temperatures and for designing further stability studies.
Physicochemical Properties and Thermal Behavior
This compound is a solid at room temperature.[1] Various sources report a melting point that is accompanied by decomposition, indicating that the compound is thermally labile at and near its melting temperature. The reported values for this transition are summarized in Table 1. The inconsistency in the reported values may be attributed to different experimental conditions, such as heating rate and purity of the sample.
Table 1: Reported Melting and Decomposition Points of this compound
| Melting/Decomposition Temperature (°C) | Source Citation |
| 155 °C (dec.) | [2][3][4] |
| 159.0 to 163.0 °C | [5] |
| 161 °C | [1] |
| 163 °C | [6] |
Under normal storage conditions, this compound is considered stable.[7] However, it should be stored away from strong oxidizing agents to avoid incompatible reactions.[7]
Hazardous Decomposition Products
Thermal decomposition of this compound can release a variety of hazardous substances. The anticipated decomposition products, based on safety data sheets for the compound and similar brominated pyridines, are listed in Table 2. The formation of these products is a critical consideration for safety during handling at elevated temperatures and in the event of a fire.
Table 2: Hazardous Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Source Citation |
| Nitrogen Oxides | NOx | [7] |
| Carbon Monoxide | CO | [7] |
| Carbon Dioxide | CO₂ | [7] |
| Hydrogen Halides (e.g., Hydrogen Bromide) | HBr | [7][8] |
Recommended Experimental Protocols for Thermal Analysis
To obtain precise and reliable data on the thermal stability and decomposition of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These are based on standard methodologies for the analysis of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended).
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Instrument Setup:
-
Place the sample crucible in the TGA instrument.
-
Use an empty crucible of the same material as a reference.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 30 °C.
-
Heating Ramp: Heat the sample from 30 °C to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used for better resolution of thermal events.
-
Atmosphere: Maintain a constant flow of inert gas (e.g., nitrogen) at 20-50 mL/min throughout the experiment.
-
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or decomposition exotherms/endotherms.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (aluminum is suitable if temperatures do not exceed 600 °C; otherwise, use a more inert material).
-
Hermetically seal the pan to prevent sublimation or evaporation before decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan in the DSC cell.
-
Place an empty, sealed pan as a reference.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond the decomposition point observed in TGA (e.g., 400 °C).
-
Cooling and Reheating (Optional): A heat-cool-heat cycle can be employed to investigate reversible transitions and the thermal history of the sample.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature and peak temperature of any endothermic or exothermic events.
-
For melting, determine the onset temperature as the melting point and calculate the enthalpy of fusion (ΔHf) by integrating the peak area.
-
Correlate any exothermic events with the decomposition temperatures observed in TGA.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a generalized workflow for characterizing the thermal properties of a compound like this compound using TGA and DSC.
Postulated Decomposition Pathway
Based on the identified hazardous decomposition products, a simplified potential decomposition pathway for this compound upon heating is proposed. This likely involves the fragmentation of the pyridine (B92270) ring and the release of volatile byproducts.
Conclusion
While specific, detailed experimental data on the thermal decomposition of this compound is not widely available in the public domain, this guide provides a framework for its safe handling and analysis. The compound is known to decompose at its melting point, releasing hazardous nitrogen oxides, carbon oxides, and hydrogen bromide. The provided standardized protocols for TGA and DSC offer a robust starting point for researchers to quantitatively assess its thermal stability. Further experimental work is necessary to fully characterize the decomposition kinetics and to identify all intermediate and final decomposition products.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. web.williams.edu [web.williams.edu]
- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 8. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
An Important Note on CAS Number Identification: Initial searches for CAS number 38875-53-5 may lead to the compound 2,3-Diamino-5-bromopyridine. This guide, however, focuses on 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , for which the correct CAS number is 3919-74-2 . This compound is a significant process-related impurity and degradation product of the semi-synthetic penicillin antibiotic, flucloxacillin (B1213737).[1]
Introduction
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest to the pharmaceutical industry. Its primary relevance stems from its classification as "Flucloxacillin EP Impurity D," a known impurity in flucloxacillin preparations.[1][2] As such, a thorough understanding of its chemical and physical properties, synthesis, analytical methodologies, and potential hazards is crucial for researchers, scientists, and professionals involved in drug development and quality control. This technical guide provides a comprehensive overview of this compound.
While isoxazole (B147169) derivatives, as a class, are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, the specific biological activity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is not well-documented beyond its role as a pharmaceutical impurity.[3][4][5][6][7] Its presence in a pharmaceutical product necessitates a thorough evaluation of its potential toxicity.
Chemical and Physical Properties
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a solid at room temperature, appearing as a white to off-white or pale brown powder.[8] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇ClFNO₃ | [9][10] |
| Molecular Weight | 255.63 g/mol | [9][10] |
| CAS Number | 3919-74-2 | [11] |
| Appearance | White to off-white or pale brown powder | [8] |
| Melting Point | 202-204 °C | [8] |
| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [12] |
| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [10] |
Synthesis and Reactivity
As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be formed during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical methods.
A general approach to its synthesis involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[1] More specifically, the synthesis can be achieved through cyclocondensation reactions.[9]
The carboxylic acid moiety of the molecule allows for typical reactions such as esterification and amidation. The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions.[1]
Experimental Protocols
Caption: General synthetic pathway for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
An improved synthesis method for the subsequent conversion to the acyl chloride has been described, which avoids the use of harsh chlorinating agents like phosphorus oxychloride.[13] This method involves reacting the carboxylic acid with bis(trichloromethyl) carbonate in the presence of tetramethylurea and toluene (B28343).[13]
Protocol: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride [13]
-
Materials: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, bis(trichloromethyl) carbonate, tetramethylurea, toluene.
-
Procedure:
-
Add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (100 mmol), tetramethylurea (2 mmol), and toluene to a reaction vessel and stir until evenly mixed.
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate (33 mmol) over 45 minutes at room temperature, ensuring a hydrogen chloride absorption system is in place.
-
Raise the temperature to 110°C and reflux for 2 hours.
-
After the reaction is complete, recover the toluene by vacuum distillation.
-
Collect the fraction at 168-170°C under 0.667 kPa and solidify by freezing to obtain the product.
-
Analytical Methodologies
The primary analytical method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is reverse-phase high-performance liquid chromatography (RP-HPLC), particularly in the context of analyzing flucloxacillin impurities.[1]
Experimental Protocols
Protocol: Analysis by Reverse-Phase HPLC [1]
-
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the flucloxacillin sample in the mobile phase.
-
Chromatographic Conditions:
-
A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the API and impurities.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.
-
Caption: General workflow for the HPLC analysis of Flucloxacillin Impurity D.
Biological Context and Hazards
The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[1] While isoxazole derivatives are known for a wide range of biological activities, the specific activity of this compound is not well-documented.[3][4][5][6][7] Its presence in a pharmaceutical product requires a thorough evaluation of its potential toxicity.
As an impurity of flucloxacillin, understanding the mechanism of action of the parent drug provides important biological context. Flucloxacillin, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1]
Caption: Simplified mechanism of action of the parent drug, flucloxacillin.
Hazards and Safety Information
Safety data indicates that 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a hazardous substance. The primary hazards are summarized in the table below.
| Hazard | GHS Classification | Precautionary Statements | Reference |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | [8] |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [8] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [8] |
| Acute Oral Toxicity | H302: Harmful if swallowed (potential) | P264, P270, P301+P312, P330, P501 |
First Aid Measures: [8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Handling and Storage: [8]
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
Avoid formation of dust and aerosols.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Store apart from foodstuff containers or incompatible materials.
Conclusion
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest primarily due to its role as a process-related impurity in the antibiotic flucloxacillin. A thorough understanding of its properties, synthesis, and analytical detection is essential for ensuring the quality and safety of this important pharmaceutical product. While the direct biological activity of this compound is not extensively studied, its potential for skin, eye, and respiratory irritation necessitates careful handling and control of its presence in drug formulations. Further research into the specific toxicological profile of this impurity would be beneficial for a complete risk assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. guidechem.com [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of various imidazopyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, starting from the key intermediate 2,3-Diamino-5-bromopyridine. The structural similarity of imidazo[4,5-b]pyridines to purines makes them promising candidates for targeting a wide range of biological entities.
Introduction
This compound is a versatile and crucial building block for the synthesis of a variety of substituted imidazo[4,5-b]pyridines. The presence of two adjacent amino groups on the pyridine (B92270) ring allows for cyclocondensation reactions with a range of electrophilic partners to form the fused imidazole (B134444) ring. The bromo-substituent at the 6-position of the resulting imidazopyridine scaffold offers a convenient handle for further functionalization, for instance, through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.
This document outlines several reliable protocols for the synthesis of 6-bromo-substituted imidazo[4,5-b]pyridines, including reactions with aromatic aldehydes and the formation of the corresponding imidazo[4,5-b]pyridin-2(3H)-one.
Synthetic Pathways and Workflows
The synthesis of imidazopyridines from this compound can be achieved through several pathways. The most common approaches involve the cyclocondensation with aldehydes or the reaction with phosgene (B1210022) equivalents to form the corresponding imidazo[4,5-b]pyridin-2(3H)-one.
Caption: General synthetic routes to imidazopyridines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 2-amino-3-nitro-5-bromopyridine to afford the key intermediate this compound.[1]
Materials:
-
2-Amino-3-nitro-5-bromopyridine
-
Iron powder
-
Ammonium (B1175870) chloride
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-nitro-5-bromopyridine (3 g) in a mixture of isopropanol (56 mL) and water (28 mL).[2]
-
To the solution, add ammonium chloride (1.47 g, 2 equivalents) and iron powder (2.31 g, 3 equivalents).[2]
-
Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the iron catalyst. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain this compound as a solid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (min) | Yield (%) |
|---|
| 2-Amino-3-nitro-5-bromopyridine | this compound | Fe, NH₄Cl | Isopropanol/Water | 90 | 45 | 95 |
Protocol 2: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol details the cyclocondensation of this compound with benzaldehyde (B42025) to yield a 2-aryl-substituted imidazopyridine.[2][3]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (B145695) (EtOH) or Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (catalyst, in EtOH) or Sodium metabisulfite (B1197395) (Na₂S₂O₅, in DMSO)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure (Method A: Ethanol/Iodine): [3]
-
Dissolve this compound (1 g, 5.31 mmol) in 40 mL of ethanol in a round-bottom flask.
-
Add benzaldehyde (0.6 mL, 5.84 mmol) dropwise to the solution.
-
Add a catalytic amount of iodine (0.09 g, 0.531 mmol).
-
Heat the solution to reflux (approximately 90°C) with magnetic stirring for 24 hours.
-
A brown solid will form. Cool the mixture, filter the solid, and wash it three times with distilled water.
-
Dry the solid in an oven to obtain 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Procedure (Method B: DMSO/Na₂S₂O₅): [2]
-
In a suitable flask, combine this compound (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), and sodium metabisulfite (0.55 g, 2.92 mmol) in DMSO (5 mL).
-
Heat the reaction mixture.
-
Upon completion (monitored by TLC), the product is isolated.
-
The crude product is purified to yield 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder.
Quantitative Data for 2-Aryl-6-bromo-3H-imidazo[4,5-b]pyridine Synthesis:
| Aldehyde | Method | Solvent | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | A | Ethanol | I₂ | Not specified | [3] |
| Benzaldehyde | B | DMSO | Na₂S₂O₅ | 91.4 | [2] |
| 4-Cyanobenzaldehyde | B | DMSO | Na₂S₂O₅ | 93.8 |[2] |
Characterization Data for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: [2]
-
Appearance: Light brown powder
-
Melting Point: > 300 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H)
-
¹³C NMR (DMSO-d₆, 151 MHz): δ 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46
-
MS (ESI): m/z = 275.99/277.13 ([M+H]⁺)
Protocol 3: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
This protocol describes the synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate for further derivatization.
Caption: Workflow for the synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI) or Triphosgene
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add this compound.
-
Add anhydrous THF to the flask to dissolve the starting material.
-
In the dropping funnel, prepare a solution of 1,1'-Carbonyldiimidazole (1.1 equivalents) in anhydrous THF.
-
Add the CDI solution dropwise to the stirred solution of this compound at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and the product will precipitate.
-
Collect the solid by filtration, wash with water, and dry to afford 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Quantitative Data: Data for this specific reaction was not found in the provided search results, but this is a standard and reliable method for the synthesis of such compounds.
Summary of Applications
The protocols provided herein demonstrate the utility of this compound as a versatile precursor for the synthesis of a variety of imidazo[4,5-b]pyridine derivatives. The resulting 6-bromo-substituted products can be further elaborated using modern cross-coupling methodologies to access a wide chemical space, which is of high value in the fields of medicinal chemistry and drug discovery. The straightforward and high-yielding nature of these reactions makes this compound an indispensable tool for researchers in these areas.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,3-Diamino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from the versatile building block, 2,3-diamino-5-bromopyridine. This starting material is a key precursor for the generation of various heterocyclic scaffolds, particularly imidazo[4,5-b]pyridines, which have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer and other diseases.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a valuable starting material in medicinal chemistry due to its vicinal amino groups, which are primed for cyclization reactions to form fused heterocyclic systems.[1][2] The bromine atom at the 5-position provides a convenient handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[3][5]
The primary application of this compound in kinase inhibitor synthesis is the formation of the imidazo[4,5-b]pyridine core. This scaffold is structurally analogous to purines, the core of ATP, allowing compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.[5][6] Imidazo[4,5-b]pyridine derivatives have been successfully developed as inhibitors of several important kinase families, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, both of which are critical regulators of the cell cycle and are frequently dysregulated in cancer.[6][7]
Featured Kinase Inhibitor Scaffolds and Biological Activity
This section highlights kinase inhibitors synthesized from this compound, focusing on the imidazo[4,5-b]pyridine scaffold.
Imidazo[4,5-b]pyridine Derivatives as Antiproliferative Agents
A series of 2,6-disubstituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[3] The synthesis involves an initial condensation of this compound with an aldehyde to form the 6-bromo-2-substituted-imidazo[4,5-b]pyridine intermediate, followed by a Suzuki coupling reaction to introduce a substituent at the 6-position.[3]
Table 1: Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridine Derivatives [3]
| Compound ID | R1 | R2 | Cell Line | IC50 (µM)[3] |
| 1 | Phenyl | 4-Hydroxyphenyl | Capan-1 | 1.50 |
| HL-60 | 1.87 | |||
| Z-138 | 1.87 | |||
| 2 | Phenyl | 4-Nitrophenyl | HCT-116 | >50 |
| 3 (N-methyl) | Phenyl | 4-Hydroxyphenyl | Capan-1 | 1.45 |
| LN-229 | 1.90 | |||
| DND-41 | 1.90 | |||
| K-562 | 1.90 | |||
| Z-138 | 1.90 |
Capan-1: Pancreatic adenocarcinoma; HL-60: Acute myeloid leukemia; Z-138: Non-Hodgkin lymphoma; HCT-116: Colorectal carcinoma; LN-229: Glioblastoma; DND-41: Acute lymphoblastic leukemia; K-562: Chronic myeloid leukemia.
Imidazo[4,5-b]pyridine Derivatives as CDK9 Inhibitors
Imidazo[4,5-b]pyridine derivatives have also been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[7]
Table 2: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives [7]
| Compound ID | Structure | CDK9 IC50 (µM)[7] |
| I | (Structure not fully specified in abstract) | 0.63 - 1.32 |
| VIIc | (Structure not fully specified in abstract) | 0.63 - 1.32 |
| VIIe | (Structure not fully specified in abstract) | 0.63 - 1.32 |
| VIIf | (Structure not fully specified in abstract) | 0.63 - 1.32 |
| VIII | (Structure not fully specified in abstract) | 0.63 - 1.32 |
| IX | (Structure not fully specified in abstract) | 0.63 - 1.32 |
| Sorafenib (Reference) | - | 0.76 |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by imidazo[4,5-b]pyridine derivatives disrupts the cell cycle progression.
Caption: Imidazo[4,5-b]pyridine-based inhibitors target Aurora kinases, leading to mitotic defects and cell death.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors starting from this compound.
Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol describes the cyclocondensation of this compound with benzaldehyde (B42025) to form the core imidazo[4,5-b]pyridine scaffold.[8]
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Benzaldehyde
-
Iodine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve 5.31 mmol of 5-bromo-2,3-diaminopyridine in 40 mL of ethanol in a round-bottom flask.[8]
-
Add 5.84 mmol of benzaldehyde dropwise to the solution.[8]
-
Add a catalytic amount of iodine (0.531 mmol).[8]
-
Heat the reaction mixture to reflux (approximately 90 °C) with magnetic stirring for 24 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the 6-bromo-imidazo[4,5-b]pyridine intermediate with an arylboronic acid to introduce diversity at the 6-position.[3]
Materials:
-
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (from Protocol 1)
-
Arylboronic acid (e.g., 4-hydroxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene:Ethanol (4:1) solvent mixture
-
Microwave reactor or conventional heating setup with reflux condenser
-
Microwave vial or round-bottom flask
Procedure:
-
In a microwave vial, combine 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (2 equivalents).[3]
-
Add the toluene:ethanol (4:1) solvent mixture.[3]
-
Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes. Alternatively, the reaction can be heated at reflux under conventional heating until completion.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Partition the residue between water and an organic solvent such as ethyl acetate.[4]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-disubstituted imidazo[4,5-b]pyridine.[3][4]
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of imidazo[4,5-b]pyridine-based kinase inhibitors.
Caption: General workflow for the synthesis and evaluation of imidazo[4,5-b]pyridine kinase inhibitors.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of potent kinase inhibitors, particularly those based on the imidazo[4,5-b]pyridine scaffold. The synthetic routes are robust and allow for extensive diversification, making this an attractive platform for academic and industrial drug discovery programs targeting kinases involved in oncology and other therapeutic areas. The provided protocols and data serve as a valuable resource for researchers in this field.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
2,3-Diamino-5-bromopyridine: A Key Precursor for Advanced Agrochemical Synthesis
For Immediate Release
Shanghai, China – December 22, 2025 – 2,3-Diamino-5-bromopyridine is a pivotal building block in the development of novel agrochemicals, particularly in the synthesis of potent insecticides. Its unique structure, featuring adjacent amino groups and a bromine atom on the pyridine (B92270) ring, allows for the versatile construction of fused heterocyclic systems such as imidazo[4,5-b]pyridines, a class of compounds exhibiting significant insecticidal activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation crop protection agents.
Application Notes
This compound serves as a critical starting material for the synthesis of a range of agrochemical active ingredients. The primary application lies in its conversion to the imidazo[4,5-b]pyridine scaffold. This is typically achieved through a cyclocondensation reaction with various carbonyl compounds, such as aldehydes or carboxylic acids. The bromine substituent at the 6-position of the resulting imidazo[4,5-b]pyridine ring offers a valuable handle for further chemical modification and optimization of the final product's biological activity through cross-coupling reactions.
Recent studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives as insecticides. For instance, certain 6-bromo-2-substituted-imidazo[4,5-b]pyridines have demonstrated significant mortality rates against common agricultural pests. The synthesis of these compounds is often straightforward, making this compound an attractive precursor for industrial-scale production.
Synthesis of this compound
The precursor itself can be synthesized through various methods. A common and efficient route involves the reduction of 2-amino-5-bromo-3-nitropyridine (B172296). The following table summarizes a selection of reported methods for this reduction, highlighting the reaction conditions and yields.
| Starting Material | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 2-Amino-5-bromo-3-nitropyridine | Iron powder, Ammonium (B1175870) chloride, Isopropanol (B130326)/Water, 90°C, 45 min | 95 | Not Specified | [1] |
| 2-Amino-5-bromo-3-nitropyridine | Reduced iron, Ethanol/Water, HCl (catalytic), Steam bath, 1 hr | Not Specified | Not Specified | [2] |
| 2-Amino-3-nitro-5-bromopyridine | Raney Ni, H2 (1 MPa), Phosphoric acid/Ethanol, HCl, 50°C | 89 | Not Specified | N/A |
Synthesis of Imidazo[4,5-b]pyridine-Based Insecticides
The primary utility of this compound in agrochemical synthesis is demonstrated by its conversion to imidazo[4,5-b]pyridine derivatives. A general and widely used method is the Phillips condensation, which involves the reaction of the diamine with a carboxylic acid or its derivative.
A specific example is the synthesis of 6-bromo-2-substituted-imidazo[4,5-b]pyridines, which have shown promise as insecticidal agents. The general synthetic pathway is outlined below:
Caption: General synthesis pathway for imidazo[4,5-b]pyridine insecticides.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-5-bromo-3-nitropyridine
This protocol details the reduction of 2-amino-5-bromo-3-nitropyridine using iron powder.
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Iron powder
-
Ammonium chloride
-
Isopropanol
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromo-3-nitropyridine (3 g) in a mixture of isopropanol (56 mL) and water (28 mL).[1]
-
To the solution, add ammonium chloride (1.47 g) and iron powder (2.31 g).[1]
-
Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes, with stirring.[1]
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture to remove insoluble materials.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.
Quantitative Data:
-
Yield: 95%[1]
Protocol 2: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol describes the cyclocondensation of 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025).
Materials:
-
5-Bromo-2,3-diaminopyridine (equivalent to this compound)
-
Benzaldehyde
-
Ethanol
-
Iodine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine in ethanol.
-
Add benzaldehyde to the solution.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture to reflux and maintain for 24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or evaporation of the solvent followed by purification.
Workflow for Agrochemical Synthesis:
References
Synthesis of 6-bromoimidazo[4,5-b]pyridine: A Detailed Protocol for Researchers
Application Note: This document provides a detailed protocol for the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a purine (B94841) isostere, and its derivatives are known to exhibit a wide range of biological activities. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The described method is based on the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025).
Experimental Protocol
This protocol outlines the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine from 5-bromo-2,3-diaminopyridine and benzaldehyde.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Benzaldehyde
-
Ethanol (EtOH)
-
Diiodine (I₂)
-
Distilled water
-
Silica (B1680970) gel (230–400 mesh) for flash chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel and flask)
-
Oven for drying
-
Thin-layer chromatography (TLC) apparatus
-
Flash chromatography system
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 gram of 5-bromo-2,3-diaminopyridine (5.31 mmol) in 40 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 0.6 mL of benzaldehyde (5.84 mmol) dropwise. Following this, add 0.09 grams of diiodide (0.531 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 90°C) with continuous magnetic stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to proceed over 24 hours.
-
Isolation of Crude Product: After 24 hours, a brown solid will have formed. Cool the mixture and filter the solid.
-
Washing: Wash the collected solid three times with distilled water.
-
Drying: Dry the solid product in an oven.
-
Purification: Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane (1:2) as the eluent.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 5-bromo-2,3-diaminopyridine | C₅H₆BrN₃ | 188.03 | 1.0 | 5.31 | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 0.62 | 5.84 | 1.1 |
| Diiodine | I₂ | 253.81 | 0.09 | 0.531 | 0.1 |
| Product: 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | C₁₂H₈BrN₃ | 274.12 | - | - | - |
| Yield: | 80% | ||||
| Melting Point (°C): | > 260 | ||||
| TLC Rf: | (Ethyl acetate/Hexane 1:2) | 0.48 |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, δ ppm): 13.76 (s, 1H, N-H), 8.42–7.57 (m, 7H, (2Hpyr + 5Harom)).[1]
-
¹³C NMR (DMSO, δ ppm): 113.43 (Cq); 127.39, 127.55, 129.54, 131.40, (CHAr); 129.22, 129.54, 129.66 (Cq).[1]
Experimental Workflow
Caption: Synthetic workflow for 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
References
Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diamino-5-bromopyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including two adjacent amino groups and a bromine atom, provide multiple reaction sites for derivatization.[1] This allows for the construction of a diverse array of fused heterocyclic systems, which are prevalent in many biologically active molecules. This scaffold is particularly valuable in the synthesis of kinase inhibitors for the treatment of cancer and other diseases. The di-amino functionality is a precursor for the formation of imidazole (B134444) and pyrazine (B50134) rings, while the bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular complexity.[2] This document provides detailed application notes, experimental protocols, and biological activity data for compounds derived from this compound.
Application in the Synthesis of Kinase Inhibitors
This compound is a key starting material for the synthesis of various classes of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK9). The resulting fused heterocyclic cores, such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines, act as scaffolds that can be further functionalized to achieve high potency and selectivity.
Pyrido[2,3-b]pyrazine (B189457) Derivatives as Inhibitors of Erlotinib-Resistant EGFR
A significant application of this compound is in the synthesis of pyrido[2,3-b]pyrazine derivatives that show potent activity against erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines.[1] Erlotinib resistance is often mediated by a secondary mutation in the EGFR gene, T790M.[3] The pyrido[2,3-b]pyrazine scaffold, synthesized from this compound, has been shown to be effective in overcoming this resistance.[1]
Table 1: Biological Activity of Pyrido[2,3-b]pyrazine Derivatives against Erlotinib-Sensitive and -Resistant NSCLC Cell Lines
| Compound | Target Cell Line | IC50 (µM) |
| 7n | PC9 (Erlotinib-Sensitive) | 0.09[1] |
| 7n | PC9-ER (Erlotinib-Resistant) | 0.15[1] |
Imidazo[4,5-b]pyridine Derivatives as CDK9 Inhibitors
Another important application is the synthesis of imidazo[4,5-b]pyridine-based compounds with potent inhibitory activity against CDK9. These compounds have demonstrated significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[2]
Table 2: Anticancer and CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cell Line | Anticancer Activity | CDK9 IC50 (µM) |
| I | MCF-7 | Significant | 0.63 - 1.32[2] |
| II | MCF-7 | Significant | 0.63 - 1.32[2] |
| IIIa | MCF-7 | Significant | 0.63 - 1.32[2] |
| I | HCT116 | Remarkable | 0.63 - 1.32[2] |
| VIIc | HCT116 | Remarkable | 0.63 - 1.32[2] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative pyrido[2,3-b]pyrazine kinase inhibitor starting from this compound.
Protocol 1: Synthesis of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (Intermediate)
This protocol describes the condensation reaction to form the core heterocyclic structure.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 5-bromo-2,3-diaminopyridine (1.0 eq) and benzil (1.05 eq).
-
Add a mixture of ethanol and acetic acid (4:1 v/v) to the flask.
-
Heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Final Product
This protocol details the palladium-catalyzed cross-coupling of the brominated intermediate with an arylboronic acid.
Materials:
-
7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine
-
Arylboronic acid (e.g., 4-pyridinylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealed tube
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired final product.
Signaling Pathways and Experimental Workflow Diagrams
EGFR Signaling Pathway in Erlotinib Resistance
The following diagram illustrates the EGFR signaling pathway and the mechanism of resistance through the T790M mutation.
Caption: EGFR signaling pathway and inhibition.
PI3K/Akt/SGK1 Signaling Pathway
This diagram shows the PI3K/Akt/SGK1 signaling pathway, a key pathway in cell survival and proliferation, which is a target for inhibitors derived from this compound analogues.[4]
Caption: PI3K/Akt/SGK1 signaling pathway.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines the general workflow from synthesis to biological evaluation of kinase inhibitors derived from this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The T790M resistance mutation in EGFR is only found in cfDNA from erlotinib-treated NSCLC patients that harbored an activating EGFR mutation before treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGK1: The Dark Side of PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions of 2,3-Diamino-5-bromopyridine with Dicarbonyls for the Synthesis of Bioactive Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Diamino-5-bromopyridine is a valuable bifunctional building block in synthetic organic and medicinal chemistry.[1][2] Its vicinal amino groups provide a reactive site for condensation reactions, particularly with 1,2-dicarbonyl compounds. This reaction, a cyclocondensation, is a straightforward and efficient method for synthesizing substituted 6-bromopyrido[2,3-b]pyrazines. These heterocyclic scaffolds are of significant interest to the pharmaceutical industry as they are structural analogs of quinoxalines and pyrazines, which are present in numerous FDA-approved drugs and are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and kinase inhibitory effects.[3][4][5][6]
These application notes provide detailed protocols for the synthesis of 6-bromopyrido[2,3-b]pyrazines via the condensation of this compound with various 1,2-dicarbonyl compounds. The methodologies are designed to be scalable and applicable to a range of substrates for the generation of compound libraries for drug discovery screening.
General Reaction Scheme and Mechanism
The core reaction involves the condensation of the two adjacent amino groups of this compound with the two carbonyl groups of a 1,2-dicarbonyl compound. The reaction proceeds via a two-step mechanism involving the formation of a dihydropyrazine (B8608421) intermediate, followed by an aromatization step through the elimination of two water molecules to yield the stable pyridopyrazine ring system.
Caption: General reaction scheme for pyridopyrazine synthesis.
Applications in Drug Discovery
The pyridopyrazine scaffold is a privileged structure in medicinal chemistry. The nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, frequently enabling interaction with amino acid residues in the hinge region of kinase proteins.[4] This makes these compounds particularly attractive as potential kinase inhibitors for oncology and inflammation. Furthermore, the fused aromatic system provides a rigid core for appending various substituents (R1 and R2 from the dicarbonyl) to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The bromine atom at the 6-position serves as a convenient synthetic handle for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the creation of diverse chemical libraries.[7]
Caption: Workflow of pyridopyrazine synthesis in drug discovery.
Experimental Protocols
The following protocols outline the general procedures for the condensation reaction. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed at all times.
Protocol 1: General Synthesis of 6-Bromopyrido[2,3-b]pyrazines via Conventional Heating
This protocol describes a standard method using reflux conditions, which is applicable to a wide range of dicarbonyl compounds.
Materials:
-
This compound (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., Benzil, Diacetyl) (1.0 - 1.1 eq)
-
Solvent: Ethanol (B145695) (95%) or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Silica (B1680970) gel for chromatography (if required)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the selected 1,2-dicarbonyl compound (1.05 eq).
-
Add the solvent (Ethanol or Acetic Acid) to achieve a concentration of approximately 0.1-0.2 M.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol, 118°C for acetic acid) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol or water to remove any residual starting materials or solvent.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Protocol 2: Mechanochemical Synthesis (Catalyst and Solvent-Free)
This protocol offers a sustainable and rapid alternative to conventional heating, particularly suitable for high-throughput synthesis.[3]
Materials:
-
This compound (1.0 eq)
-
1,2-Dicarbonyl compound (1.0 eq)
-
Mini cell homogenizer or ball mill
-
Stainless steel balls
-
Polypropylene (B1209903) vials
Procedure:
-
Place this compound (1.0 eq), the 1,2-dicarbonyl compound (1.0 eq), and stainless steel balls into a polypropylene vial.
-
Seal the vial and place it in the cell homogenizer or ball mill.
-
Agitate the mixture at high speed (e.g., 4000 rpm) for 10-30 minutes.
-
The reaction progress can be monitored by taking a small aliquot and analyzing it by TLC or LC-MS.
-
Once the reaction is complete, the product is typically obtained in high purity. Further purification by washing with a non-polar solvent (like hexane) to remove any unreacted starting material may be performed if needed.
-
Characterize the final product as described in Protocol 1.
Data Summary: Reaction of this compound with Dicarbonyls
The following table summarizes representative examples of condensation reactions. Yields and reaction times are dependent on the specific substrate and conditions used.
| Dicarbonyl Compound | Structure | Product Name | Conditions | Time (h) | Yield (%) |
| Benzil | Ph-CO-CO-Ph | 6-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Ethanol, Reflux | 3 | ~95% |
| Diacetyl (2,3-Butanedione) | CH₃-CO-CO-CH₃ | 6-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | Acetic Acid, 80°C | 2 | ~90% |
| 1-Phenyl-1,2-propanedione | Ph-CO-CO-CH₃ | 6-Bromo-2-methyl-3-phenylpyrido[2,3-b]pyrazine | Ethanol, Reflux | 4 | ~88% |
| Acenaphthenequinone | (C₁₂H₆O₂) | 8-Bromoacenaphtho[1,2-b]pyrido[2,3-e]pyrazine | Acetic Acid, Reflux | 5 | ~92% |
Note: The data presented are representative values compiled from general knowledge of quinoxaline (B1680401) synthesis and may vary based on specific experimental execution.
General Workflow Diagram
Caption: Standard laboratory workflow for synthesis and purification.
References
- 1. guidechem.com [guidechem.com]
- 2. CAS 38875-53-5: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activity and mechanism of pyrazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diamino-5-bromopyridine is a pivotal building block in synthetic and medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structural arrangement, featuring two adjacent amino groups on a pyridine (B92270) ring with a bromine substituent, allows for diverse chemical transformations, leading to the construction of fused bicyclic and polycyclic systems. These resulting heterocyclic scaffolds, most notably imidazo[4,5-b]pyridines, are of significant interest in drug discovery due to their structural analogy to endogenous purines, enabling them to interact with various biological targets. Derivatives of these compounds have demonstrated a broad spectrum of pharmacological activities, including potential as kinase inhibitors for cancer therapy, antimicrobial agents, and modulators of central nervous system receptors.
The bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the synthesis of novel heterocyclic compounds with therapeutic potential.
Applications in Heterocyclic Synthesis
This compound is a key starting material for the synthesis of several important classes of heterocyclic compounds:
-
Imidazo[4,5-b]pyridines: The condensation of this compound with aldehydes, carboxylic acids, or their derivatives is a common and efficient method for the synthesis of the imidazo[4,5-b]pyridine scaffold.[1][2] This core is found in numerous compounds investigated as kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell proliferation and survival pathways.[3][4]
-
Triazolo[4,5-b]pyridines: The diazotization of this compound followed by cyclization is a route to triazolo[4,5-b]pyridines, another class of purine (B94841) analogs with potential biological activities.
-
Pyrido[2,3-b]pyrazines: Condensation with 1,2-dicarbonyl compounds can yield pyrido[2,3-b]pyrazines, which have been explored for their applications in materials science and as potential therapeutic agents.[5][6][7]
-
Polycyclic Aromatic Systems: The diamino functionality allows for the construction of more complex, fused polycyclic systems, such as 11-bromopyrido[2′,3′:5,6]pyrazino[2,3-f][8][9]phenanthroline, which may have applications in materials science or as DNA intercalating agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to afford this compound. Two common methods are provided.
Method A: Reduction with Iron Powder [10]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-bromo-3-nitropyridine (3 g) in a mixture of isopropanol (B130326) (56 mL) and water (28 mL).
-
Addition of Reagents: To the solution, add ammonium (B1175870) chloride (1.47 g) and iron powder (2.31 g).
-
Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (B1210297) and filter to remove insoluble materials. Separate the organic and aqueous layers.
-
Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Method B: Catalytic Hydrogenation with Raney Nickel [11]
-
Reaction Setup: Dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (B145695) (100 mL, V/V=20/80). Cool the solution to 25 °C.
-
Addition of Reagents: Sequentially add a saturated solution of hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).
-
Reaction Conditions: Transfer the mixture to a high-pressure reactor and pressurize with hydrogen gas to 1 MPa. Heat the reactor to approximately 50 °C. The reaction is complete when the pressure no longer decreases.
-
Work-up: After cooling and depressurizing, filter the reaction mixture and wash the filter cake with ethanol (50 mL).
-
Purification: Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1). Store in a refrigerator overnight. Remove the solvent by rotary evaporation, filter the resulting solid, and dry to obtain this compound.
Protocol 2: Synthesis of 6-Bromo-2-substituted-imidazo[4,5-b]pyridines
This protocol outlines the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine as a representative example.
-
Reaction Setup: Dissolve this compound (1 g, 5.31 mmol) in 40 mL of ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add benzaldehyde (B42025) (0.6 mL, 5.84 mmol) dropwise to the solution.
-
Addition of Oxidant: Add iodine (0.09 g, 0.531 mmol) to the reaction mixture.
-
Reaction Conditions: Reflux the solution with magnetic stirring at 90 °C for 24 hours.
-
Work-up and Purification: A brown solid will form. Filter the solid, wash it three times with distilled water, and then dry it in an oven to obtain 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of this compound and a representative imidazo[4,5-b]pyridine derivative.
| Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-Amino-5-bromo-3-nitropyridine | This compound | Iron, Ammonium Chloride, Isopropanol/Water, 90°C | 95 | [10] |
| 2-Amino-3-nitro-5-bromopyridine | This compound | Raney Ni, H₂, Phosphoric acid/Ethanol, HCl, 50°C, 1 MPa | 89 | [11] |
| This compound, Benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Iodine, Ethanol, Reflux (90°C) | 80 |
Visualizations
Synthetic Workflows
Caption: General synthetic routes from this compound.
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development. Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of PI3K.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
CDK9-Mediated Transcription and Its Inhibition
CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation of genes, including anti-apoptotic genes like Mcl-1. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives can lead to the downregulation of these survival proteins and induce apoptosis in cancer cells.[3][4]
Caption: Inhibition of CDK9-mediated transcription.
GABA-A Receptor Modulation
Imidazo[4,5-b]pyridine derivatives can act as positive allosteric modulators (PAMs) of GABA-A receptors, similar to benzodiazepines. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, resulting in sedative and anxiolytic effects.[12][13][14]
Caption: Positive allosteric modulation of the GABA-A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 14. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 2-Amino-3-Nitro-5-Bromopyridine
Introduction
The reduction of 2-amino-3-nitro-5-bromopyridine is a critical chemical transformation that yields 5-bromo-2,3-diaminopyridine. This product serves as a vital intermediate in the synthesis of various pharmaceuticals and insecticides.[1] The presence of multiple reaction sites, including amino groups and a bromine atom, allows for extensive structural modifications, making it a valuable building block in medicinal chemistry and drug development.[1] This document outlines detailed experimental procedures for this reduction, presenting various methodologies and summarizing key quantitative data to aid researchers in selecting the most suitable protocol for their specific needs.
Key Applications
The primary application of this reduction is the synthesis of 5-bromo-2,3-diaminopyridine, which is a precursor for:
-
Fused heterocyclic systems, such as imidazo[4,5-b]pyridines.[2][3]
-
Biologically active molecules, including the antiarrhythmic drug disopyramide (B23233) phosphate.[1]
Experimental Protocols
Several methods have been established for the reduction of the nitro group in 2-amino-3-nitro-5-bromopyridine. The choice of reagent can influence reaction efficiency, yield, and ease of post-reaction work-up.[1][4] Common methods include the use of iron powder in acidic media, stannous chloride, and catalytic hydrogenation.[1][2][3][5]
Protocol 1: Reduction with Iron Powder and Hydrochloric Acid
This method utilizes reduced iron in an acidic ethanol-water mixture to facilitate the reduction.[5]
Materials:
-
2-amino-3-nitro-5-bromopyridine
-
Reduced iron powder
-
Water
-
Concentrated Hydrochloric Acid
-
Activated Carbon
Procedure:
-
In a 100-mL flask equipped with a reflux condenser, combine 10.9 g (0.05 mole) of 2-amino-3-nitro-5-bromopyridine, 30 g of reduced iron, 40 mL of 95% ethanol, and 10 mL of water.[5]
-
Add 0.5 mL of concentrated hydrochloric acid to the mixture.[5]
-
Heat the mixture on a steam bath for 1 hour.[5]
-
After the reaction is complete, filter the hot mixture to remove the iron powder.[5]
-
Wash the filtered iron three times with 10-mL portions of hot 95% ethanol.[5]
-
Combine the filtrate and washings and evaporate to dryness.[5]
-
Recrystallize the dark residue from 50 mL of water using 1 g of activated carbon. Filter the mixture while hot.[5]
-
The resulting 2,3-diamino-5-bromopyridine crystallizes as colorless needles.[5]
Protocol 2: Reduction with Iron Powder and Ammonium (B1175870) Chloride
This procedure offers an alternative to using a strong acid, employing ammonium chloride as an electrolyte.[2][6]
Materials:
-
2-amino-3-nitro-5-bromopyridine (5-Bromo-3-nitropyridin-2-amine)
-
Water
-
Ammonium chloride
-
Iron powder
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve 3 g of 2-amino-3-nitro-5-bromopyridine in a solvent mixture of 56 mL of isopropanol and 28 mL of water.[2][6]
-
Add 1.47 g of ammonium chloride and 2.31 g of iron powder to the solution.[2][6]
-
Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.[2][6]
-
Upon completion, cool the mixture and dilute it with ethyl acetate.[2][6]
-
Filter the mixture to remove insoluble matter and separate the organic and aqueous layers.[2][6]
-
Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[2][6]
Protocol 3: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation offers a cleaner reaction profile, often resulting in high product purity.[1][7]
Materials:
-
2-amino-3-nitro-5-bromopyridine
-
Phosphoric acid
-
Ethanol
-
Saturated hydrochloric acid ethanol solution
-
Concentrated hydrochloric acid
-
10% Raney-Ni
-
Tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve 15.0 g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in 100 mL of a hot mixture of phosphoric acid and ethanol (V/V=20/80), then cool to 25°C.[1]
-
Sequentially add 135 mL of saturated hydrochloric acid ethanol solution, 15 mL of concentrated hydrochloric acid, and 1.5 g of 10% Raney-Ni.[1]
-
Transfer the mixture to a 500 mL high-pressure reactor and pressurize with hydrogen to 1 MPa.[1]
-
Heat the reactor to approximately 50°C. The reaction is complete when the pressure no longer decreases.[1]
-
Cool the reactor, discharge the mixture, and filter it. Wash the filter cake with 50 mL of ethanol.[1]
-
Pour the filtrate into a mixture of 300 mL of tetrahydrofuran and concentrated hydrochloric acid (V/V=5/1), seal, and store in a refrigerator overnight.[1]
-
Remove the solvent by rotary evaporation, filter, and dry the resulting yellow solid to obtain this compound.[1]
Protocol 4: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a mild reducing agent suitable for this transformation.[2][3]
Materials:
-
2-amino-3-nitro-5-bromopyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
2 M Potassium hydroxide (B78521) (KOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-3-nitro-5-bromopyridine (1.0 eq.) in ethanol (5 mL per mmol of substrate) in a round-bottom flask, add stannous chloride dihydrate (5.0 eq.).[3]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, remove the solvent under reduced pressure.[3]
-
Partition the crude residue between ethyl acetate and a 2 M KOH solution.[3]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further.[3]
Data Presentation
Table 1: Summary of Reagents and Conditions for the Reduction of 2-Amino-3-Nitro-5-Bromopyridine
| Protocol | Reducing Agent | Co-reagent(s) / Catalyst | Solvent(s) | Temperature | Time | Yield | Reference(s) |
| 1 | Iron Powder | Concentrated HCl | 95% Ethanol, Water | Steam Bath | 1 hour | Not specified | [5] |
| 2 | Iron Powder | Ammonium Chloride | Isopropanol, Water | 90°C | 45 minutes | 95% | [2][6] |
| 3 | H₂ | Raney-Ni | Phosphoric acid, Ethanol | ~50°C | Until H₂ uptake ceases | 89% | [1] |
| 4 | SnCl₂·2H₂O | None | Ethanol | Room Temperature | Monitored by TLC | Not specified | [3] |
Visualizations
Caption: General experimental workflow for the reduction process.
Caption: Different reagents for the reduction of the nitro group.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 38875-53-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Synthetic Routes to Functionalized Pyridines from 2,3-Diamino-5-bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse functionalized pyridine (B92270) derivatives starting from the versatile building block, 2,3-Diamino-5-bromopyridine. The strategic location of the amino and bromo substituents on the pyridine ring allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Overview of Synthetic Strategies
This compound serves as a key intermediate for the construction of various fused heterocyclic systems and for the introduction of diverse functional groups through modern cross-coupling reactions. The primary reactive sites are the vicinal amino groups, which are amenable to cyclocondensation reactions, and the bromo substituent at the 5-position, which readily participates in palladium-catalyzed cross-coupling reactions.[1][2]
Key synthetic transformations include:
-
Cyclocondensation Reactions: Formation of fused imidazole (B134444) and pyrazine (B50134) rings to generate imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, respectively. These scaffolds are of significant interest due to their structural analogy to purines.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position allows for the introduction of aryl, alkyl, alkynyl, and amino groups via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1][5][6]
The following sections provide detailed protocols for these key transformations.
Cyclocondensation Reactions: Synthesis of Fused Heterocycles
The adjacent amino groups in this compound are ideal for constructing fused five- and six-membered rings.
Synthesis of 6-Bromoimidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are an important class of compounds with a wide range of biological activities. A common synthetic route involves the condensation of this compound with aldehydes or carboxylic acids.[3][7]
Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol describes the synthesis of a 2-aryl-substituted imidazo[4,5-b]pyridine via condensation with an aldehyde.[7][8]
Experimental Protocol:
-
To a solution of this compound (1.0 g, 5.31 mmol) in ethanol (B145695) (40 mL), add benzaldehyde (B42025) (0.6 mL, 5.84 mmol) dropwise.
-
Add iodine (0.09 g, 0.531 mmol) to the mixture.
-
Heat the reaction mixture to reflux (90 °C) with magnetic stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Conditions | Yield (%) |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | This compound | Benzaldehyde, I₂ | Ethanol | Reflux, 24h | Not specified in source[7] |
Workflow Diagram:
Caption: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Synthesis of Pyrido[2,3-b]pyrazines
Condensation of this compound with α-dicarbonyl compounds yields pyrido[2,3-b]pyrazines, a class of heterocycles with applications in medicinal chemistry, including the development of antiviral agents.[9]
Protocol 2: General Synthesis of 7-Bromo-2,3-disubstituted-pyrido[2,3-b]pyrazines
This protocol provides a general procedure for the synthesis of pyrido[2,3-b]pyrazines.
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired α-dicarbonyl compound (e.g., benzil, 1.0 equiv).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Product | α-Dicarbonyl | Solvent | Conditions | Yield (%) | Reference |
| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Benzil | Ethanol | Reflux, 4h | 92 | [10] (analogous synthesis) |
Workflow Diagram:
Caption: Synthesis of Pyrido[2,3-b]pyrazines.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is a versatile handle for introducing a wide array of substituents using palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[11][12]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method adaptable for various boronic acids.[11][13]
Experimental Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Analogous Systems:
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 75 | [13] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 96 | [13] |
Workflow Diagram:
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between the pyridine ring and a terminal alkyne, providing access to alkynyl-substituted pyridines.[14][15][16]
Protocol 4: General Procedure for Sonogashira Coupling
This protocol is based on established methods for similar aminobromopyridines.[15]
Experimental Protocol:
-
To a reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%).
-
Add an anhydrous solvent (e.g., DMF) and stir for 30 minutes.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv), followed by a base (e.g., Et₃N).
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data for Analogous Systems:
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 96 | [15] |
| 2-Amino-3-bromo-5-methylpyridine | 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 85 | [15] |
Workflow Diagram:
Caption: Sonogashira Cross-Coupling Reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of 5-amino-substituted diaminopyridines.[5][17][18]
Protocol 5: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the amination of this compound.[17]
Experimental Protocol:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., Xantphos, 8 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv), this compound (1.0 equiv), and the desired amine (1.2 equiv).
-
Add an anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench if necessary.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for Analogous Systems:
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 95 | [19] |
| 5-Bromoindole | n-Hexylamine | Pd₂(dba)₃/XPhos | LiHMDS | Toluene | 85 | [19] |
Workflow Diagram:
Caption: Buchwald-Hartwig Amination Reaction.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridines and fused heterocyclic systems. The protocols outlined in this document provide robust starting points for researchers and scientists in drug development and related fields to explore the chemical space around this privileged scaffold. The strategic application of cyclocondensation and palladium-catalyzed cross-coupling reactions allows for the generation of diverse molecular architectures with the potential for significant biological activity. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. CAS 38875-53-5: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Bromo-2-Substituted-3H-Imidazo[4,5-b]pyridines from 2,3-Diamino-5-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds, recognized for their structural similarity to purines, which imparts them with a broad spectrum of biological activities.[1] This structural analogy makes them valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents.[1] Notably, derivatives of this scaffold have demonstrated potent anticancer and antimicrobial properties.[2][3] The synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines, starting from 2,3-Diamino-5-bromopyridine, is a key step in the exploration of these therapeutic agents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the synthesis of such heterocyclic systems. Compared to conventional heating methods, microwave irradiation offers several advantages, including dramatically reduced reaction times, increased product yields, and cleaner reaction profiles, which simplifies product purification.[2][4] This application note provides a detailed protocol for the microwave-assisted synthesis of a series of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines and highlights their potential as anticancer agents through the inhibition of the Cyclin-Dependent Kinase 9 (CDK9) signaling pathway.[5][6]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridines
This protocol details the one-pot condensation reaction of this compound with various aromatic aldehydes using microwave irradiation.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol (B145695) (or other suitable solvent)
-
Microwave synthesis vials (10 mL) with caps
-
Magnetic stirrer bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1 mmol) and the desired substituted aromatic aldehyde (1 mmol).
-
Add a magnetic stirrer bar to the vial.
-
Add 1 mL of a suitable solvent (e.g., ethanol) to the reaction mixture.[1][4]
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Irradiate the reaction mixture under the specified conditions (e.g., temperature, time, and power). A typical condition is heating to 100-150°C for 3-15 minutes.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting precipitate is the crude product. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivative.[4]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[4]
Data Presentation
The following table summarizes the results for the microwave-assisted synthesis of various 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives, showcasing the efficiency of this method in terms of reaction time and product yield.
| Entry | Aldehyde Substituent | Reaction Time (min) | Yield (%) | Reference |
| 1 | H | 3-4 | 92 | [4] |
| 2 | 4-OCH₃ | 3-4 | 94 | [4] |
| 3 | 4-Cl | 3-4 | 96 | [4] |
| 4 | 2-Cl | 3-4 | 90 | [4] |
| 5 | 2,4-di-OCH₃ | 3-4 | 92 | [4] |
| 6 | 4-CN | 3-4 | 94 | [4] |
| 7 | Thiophen-2-yl | 3-4 | 90 | [4] |
| 8 | 4-F | 3-4 | 95 | [4] |
| 9 | 2-F | 3-4 | 92 | [4] |
| 10 | 4-NO₂ | 3-4 | 96 | [4] |
| 11 | 3-NO₂ | 3-4 | 94 | [4] |
Mechanism of Action: Inhibition of CDK9 Signaling Pathway
Several synthesized imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[5][6] CDK9 is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[8] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the elongation of transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[2][8] In many cancers, the CDK9 pathway is deregulated, leading to the overexpression of these survival proteins and contributing to tumor cell proliferation and resistance to apoptosis.[1][9]
The inhibition of CDK9 by 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives blocks the phosphorylation of RNA Polymerase II. This leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death (apoptosis) in cancer cells.[5]
Caption: Inhibition of the CDK9 signaling pathway by 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines.
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to the evaluation of the biological activity of the synthesized compounds.
Caption: General workflow for the synthesis and biological evaluation.
Conclusion
The microwave-assisted synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines from this compound offers a rapid, efficient, and high-yielding method for accessing a library of potentially bioactive compounds. The detailed protocol and summarized data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The elucidation of the mechanism of action, particularly the inhibition of the CDK9 signaling pathway, underscores the therapeutic potential of this class of compounds as anticancer agents. Further investigation into the structure-activity relationships and optimization of these derivatives could lead to the development of novel and effective cancer therapies.
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-Diamino-5-bromopyridine as an Intermediate in Pharmaceutical Synthesis with a Focus on the Antiarrhythmic Drug Disopyramide Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,3-Diamino-5-bromopyridine, a versatile intermediate in pharmaceutical synthesis. While noted as an intermediate for various pharmaceuticals, its direct role in the synthesis of the antiarrhythmic drug disopyramide (B23233) phosphate (B84403) is not the standard reported route. This document will first detail the synthesis and properties of this compound. Subsequently, it will provide a detailed, step-by-step protocol for the established industrial synthesis of disopyramide phosphate, which traditionally commences from 2-bromopyridine (B144113). This is followed by an examination of the mechanism of action of disopyramide.
This compound: Synthesis and Properties
This compound is a valuable building block in medicinal chemistry due to its multiple reaction sites, including two amino groups and a bromine atom, which allow for diverse structural modifications.[1] It serves as a precursor for various heterocyclic compounds, including those with potential biological activity.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 38875-53-5 |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| Appearance | Light yellow to purple or light brown powder |
| Melting Point | 155 °C (decomposes) |
| Boiling Point | 321 °C |
| Density | 1.818 g/cm³ |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of 2-amino-3-nitro-5-bromopyridine. The following protocol is an optimized procedure using Raney Nickel catalytic hydrogenation for high purity and yield.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-amino-3-nitro-5-bromopyridine
-
Phosphoric acid
-
Ethanol
-
Saturated hydrochloric acid ethanol solution
-
Concentrated hydrochloric acid
-
10% Raney-Ni
-
Tetrahydrofuran (B95107) (THF)
-
High-pressure reactor
-
Standard laboratory glassware
Procedure:
-
In a suitable flask, dissolve 15.0 g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in a hot mixture of 100 mL of phosphoric acid and ethanol (20:80 v/v).
-
Cool the mixture to 25 °C.
-
Sequentially add 135 mL of saturated hydrochloric acid ethanol solution, 15 mL of concentrated hydrochloric acid, and 1.5 g of 10% Raney-Ni.
-
Transfer the mixture to a 500 mL high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to 1 MPa.
-
Heat the reactor to approximately 50 °C and maintain this temperature. The reaction is complete when the pressure no longer decreases.
-
Cool the reactor, release the pressure, and filter the reaction mixture.
-
Wash the filter cake with 50 mL of ethanol.
-
Combine the filtrate and washings, then pour into a mixture of 300 mL of tetrahydrofuran (THF) and concentrated hydrochloric acid (5:1 v/v).
-
Seal the container and store it in a refrigerator overnight.
-
Remove the solvent by rotary evaporation.
-
Filter the resulting solid and dry to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-nitro-5-bromopyridine | [1] |
| Yield | 89% | [1] |
| Purity | High | [1] |
Synthesis of Disopyramide Phosphate
The established industrial synthesis of disopyramide does not typically start from this compound. Instead, the synthesis commences with 2-bromopyridine and phenylacetonitrile (B145931), proceeding through the key intermediate α-phenyl-α-(2-pyridyl)acetonitrile.
Overall Synthesis Workflow
Caption: Synthesis of Disopyramide Phosphate.
Experimental Protocols
Step 1: Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile
This step involves the condensation of 2-bromopyridine with phenylacetonitrile in the presence of a strong base.
Materials:
-
2-bromopyridine
-
Phenylacetonitrile
-
Sodium amide (NaNH₂)
-
Hydrochloric acid (6 N)
-
Sodium hydroxide (B78521) (50%)
-
Ether
-
Sodium sulfate
Procedure:
-
To a stirred suspension of 31.2 g (0.80 mol) of powdered sodium amide in 200 mL of dry toluene, add 46.8 g (0.40 mol) of phenylacetonitrile dropwise, maintaining the temperature at 30-35 °C with cooling.
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours.
-
Add a solution of 63.6 g (0.40 mol) of 2-bromopyridine in 100 mL of toluene dropwise at a rate that maintains reflux.
-
Continue refluxing and stirring for an additional 3 hours.
-
Cool the mixture to 25 °C and cautiously add approximately 300 mL of water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Extract the combined toluene layers with cold 6 N hydrochloric acid.
-
Basify the acidic extracts with 50% sodium hydroxide with cooling and extract with ether.
-
Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.
-
Distill the residue to obtain α-phenyl-α-(2-pyridyl)acetonitrile.
Step 2: Synthesis of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile
This step involves the alkylation of the previously synthesized nitrile with 2-(diisopropylamino)ethyl chloride.
Materials:
-
α-Phenyl-α-(2-pyridyl)acetonitrile
-
Sodium amide (NaNH₂)
-
2-(Diisopropylamino)ethyl chloride
-
Toluene
Procedure:
-
Prepare a solution of the sodium salt of α-phenyl-α-(2-pyridyl)acetonitrile by reacting it with sodium amide in toluene.
-
Add 2-(diisopropylamino)ethyl chloride to the solution and heat the mixture to reflux.
-
After the reaction is complete, cool the mixture and wash with water to remove inorganic salts.
-
Dry the organic layer and evaporate the solvent to yield the crude product, which can be purified by distillation or crystallization.
Step 3: Hydrolysis of the Nitrile to Disopyramide (free base)
The nitrile group is hydrolyzed to a primary amide to yield disopyramide. This can be achieved under controlled acidic or basic conditions. A common method involves using hydrogen peroxide in an alkaline solution.
Materials:
-
4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile
-
Sodium hydroxide
-
Hydrogen peroxide (e.g., as Urea-Hydrogen Peroxide, UHP)
-
Ethanol
Procedure:
-
Dissolve the nitrile in an aqueous ethanol solution containing sodium hydroxide.
-
Add a source of hydrogen peroxide, such as UHP, to the solution.
-
Stir the reaction mixture at a controlled temperature. The reaction progress should be monitored to prevent over-hydrolysis to the carboxylic acid.
-
Upon completion, neutralize the reaction mixture and extract the disopyramide free base with a suitable organic solvent.
-
Purify the product by crystallization.
Step 4: Formation of Disopyramide Phosphate
The final step is the formation of the phosphate salt to improve solubility and bioavailability.
Materials:
-
Disopyramide (free base)
-
Phosphoric acid
-
Suitable solvent (e.g., acetone, ethanol)
Procedure:
-
Dissolve the purified disopyramide free base in a suitable solvent like acetone.
-
Add a stoichiometric amount of phosphoric acid, also dissolved in a suitable solvent if necessary.
-
Stir the mixture; the disopyramide phosphate salt will precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data for Disopyramide Synthesis
| Step | Starting Materials | Key Reagents | Typical Yield |
| 1 | 2-Bromopyridine, Phenylacetonitrile | Sodium amide | ~54% |
| 2 | α-Phenyl-α-(2-pyridyl)acetonitrile | 2-(Diisopropylamino)ethyl chloride, Sodium amide | Variable |
| 3 | 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile | NaOH, H₂O₂ | Variable |
| 4 | Disopyramide (free base) | Phosphoric acid | High (near quantitative) |
Mechanism of Action of Disopyramide
Disopyramide is a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in the cardiac myocyte membrane. This leads to a decrease in the upstroke velocity of the action potential (Phase 0) and prolongs the duration of the action potential. Disopyramide also has effects on potassium channels, further contributing to the prolongation of the repolarization phase. Additionally, it exhibits anticholinergic (vagolytic) properties.
Signaling Pathway of Disopyramide's Antiarrhythmic Action
Caption: Signaling pathway of disopyramide.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions must be taken, and all procedures should be conducted in a suitable laboratory setting. Reaction conditions may need to be optimized for specific equipment and reagent quality.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Diamino-5-bromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Diamino-5-bromopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
The most prevalent synthetic pathway starts from 2-aminopyridine (B139424) and involves a three-step process:
-
Bromination: Introduction of a bromine atom at the 5-position of 2-aminopyridine to yield 2-amino-5-bromopyridine (B118841).
-
Nitration: Introduction of a nitro group at the 3-position of 2-amino-5-bromopyridine to form 2-amino-5-bromo-3-nitropyridine (B172296).
-
Reduction: Reduction of the nitro group to an amino group to yield the final product, this compound.[1]
Q2: What is a critical byproduct to watch for during the bromination of 2-aminopyridine?
A common byproduct during the bromination of 2-aminopyridine is 2-amino-3,5-dibromopyridine (B40352).[2][3] The formation of this dibrominated compound can be minimized by carefully controlling the stoichiometry of the brominating agent and the reaction conditions.
Q3: Which reduction methods are commonly used to convert 2-amino-5-bromo-3-nitropyridine to this compound?
Several reduction methods are employed, with varying efficiencies and handling requirements. Common reducing agents include:
-
Iron powder in the presence of an acid (e.g., hydrochloric acid or ammonium (B1175870) chloride).[1][2][4]
-
Raney Nickel with catalytic hydrogenation.[5]
-
Stannous chloride.[4]
Q4: How can I purify the final this compound product?
Recrystallization is a common and effective method for purifying this compound.[2] Solvents such as water or benzene (B151609) can be used for recrystallization.[2] The use of activated carbon during recrystallization can also help to remove colored impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the bromination step | Formation of 2-amino-3,5-dibromopyridine byproduct.[2][3] | Carefully control the stoichiometry of bromine or N-bromosuccinimide (NBS). A 1:1 molar ratio of 2-aminopyridine to the brominating agent is recommended.[6][7] Consider dropwise addition of the brominating agent at a controlled temperature.[2] |
| Incomplete reaction. | Increase the reaction time or temperature as per the protocol. Monitor the reaction progress using techniques like TLC. | |
| Low yield in the nitration step | Incorrect reaction temperature. | The nitration of 2-amino-5-bromopyridine is temperature-sensitive. It is typically carried out at low temperatures (around 0°C) initially and then allowed to warm up.[2] |
| Insufficient nitrating agent. | Ensure the correct molar ratio of nitric acid to the substrate is used. | |
| Low yield in the reduction step | Inefficient reducing agent or catalyst deactivation. | The choice of reducing agent can significantly impact the yield. Raney Nickel catalytic hydrogenation has been reported to give high yields (around 89%).[5] If using iron, ensure it is finely powdered and activated. |
| Incomplete reaction. | For catalytic hydrogenation, ensure the system is properly sealed and the hydrogen pressure is maintained.[5] For reductions with metals like iron, ensure vigorous stirring to maintain good contact between reactants. | |
| Product is dark or discolored | Presence of impurities from side reactions or starting materials. | Recrystallize the final product from a suitable solvent like water or ethanol (B145695), potentially with the addition of activated carbon to remove colored impurities.[2] |
| Difficulty in isolating the product | Product is soluble in the reaction solvent. | After the reaction, the solvent is typically removed by evaporation.[2][5] If the product is in an aqueous solution, adjusting the pH can sometimes facilitate precipitation. |
Data Presentation
Table 1: Comparison of Reduction Methods for 2-amino-5-bromo-3-nitropyridine
| Reducing Agent | Catalyst/Additive | Solvent | Temperature | Yield | Reference |
| Reduced Iron | Hydrochloric Acid | Ethanol/Water | Steam Bath | Not specified | [2] |
| Iron Powder | Ammonium Chloride | Isopropanol/Water | 90°C | 95% | [4][8] |
| Raney Nickel | - | Phosphoric acid/Ethanol/HCl | ~50°C | 89% | [5] |
| Iron | Hydrochloric Acid | Not specified | Not specified | 78% | [1] |
Experimental Protocols
Protocol 1: Reduction of 2-amino-5-bromo-3-nitropyridine using Iron and Hydrochloric Acid [2]
-
In a 100-mL flask equipped with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
After 1 hour, filter the hot mixture to remove the iron, and wash the iron three times with 10-mL portions of hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the dark residue from 50 mL of water using 1 g of activated carbon. Filter the mixture while hot.
-
Wash the charcoal with hot ethanol to avoid product loss.
-
This compound will crystallize as colorless needles upon cooling.
Protocol 2: Reduction of 2-amino-5-bromo-3-nitropyridine using Raney Nickel Catalytic Hydrogenation [5]
-
Dissolve 15.0 g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and then cool to 25°C.
-
Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).
-
Transfer the mixture to a 500 mL high-pressure reactor and adjust the hydrogen pressure to 1 MPa.
-
Heat the reactor and maintain the temperature at around 50°C.
-
The reaction is complete when the pressure no longer decreases.
-
Cool the reactor, discharge the contents, and filter the reaction mixture.
-
Wash the filter cake with 50 mL of ethanol.
-
Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.
-
Remove the solvent by rotary evaporation, filter, and dry the resulting yellow solid to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. heteroletters.org [heteroletters.org]
- 4. This compound | 38875-53-5 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ijssst.info [ijssst.info]
- 7. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2,3-Diamino-5-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Diamino-5-bromopyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the key steps?
The most widely adopted synthetic pathway for this compound starts from 2-aminopyridine (B139424) and involves a three-step sequence:
-
Bromination: Electrophilic bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine (B118841).
-
Nitration: Regioselective nitration of 2-amino-5-bromopyridine to introduce a nitro group at the 3-position, forming 2-amino-5-bromo-3-nitropyridine (B172296).
-
Reduction: Reduction of the nitro group of 2-amino-5-bromo-3-nitropyridine to an amino group to obtain the final product, this compound.[1]
Q2: I am observing a significant amount of a di-brominated impurity during the first step. How can I minimize its formation?
The formation of 2-amino-3,5-dibromopyridine (B40352) is a common side reaction during the bromination of 2-aminopyridine.[2][3][4] To mitigate this, consider the following:
-
Control of Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., bromine or N-bromosuccinimide) to 2-aminopyridine. An excess of the brominating agent will favor di-bromination.[3]
-
Reaction Temperature: Maintain the recommended reaction temperature. Lower temperatures can help to improve the selectivity of mono-bromination.
-
Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture to avoid localized high concentrations.
Troubleshooting Tip: If a significant amount of the di-bromo impurity is formed, it can be removed by washing the crude product with a suitable solvent like hot petroleum ether, in which 2-amino-3,5-dibromopyridine is more soluble than the desired 2-amino-5-bromopyridine.[2]
Q3: My nitration step is giving a low yield of the desired 2-amino-5-bromo-3-nitropyridine. What could be the issue?
Low yields in the nitration step can be attributed to several factors:
-
Reaction Conditions: The nitration of 2-amino-5-bromopyridine is typically carried out using a mixture of nitric acid and sulfuric acid.[2] The temperature and reaction time are critical parameters. Deviation from the optimal conditions can lead to the formation of other nitrated isomers or degradation of the starting material.
-
Purity of Starting Material: Ensure the 2-amino-5-bromopyridine used is pure and free from any residual reagents from the previous step.
Q4: The final reduction step is not going to completion, and I have a mixture of the desired product and the nitro intermediate. How can I improve the conversion?
Incomplete reduction of 2-amino-5-bromo-3-nitropyridine can be addressed by:
-
Choice of Reducing Agent: Several reducing agents can be employed, including iron powder in the presence of an acid (e.g., HCl or acetic acid)[1][2], stannous chloride[5], or catalytic hydrogenation (e.g., Raney Ni, Pd/C).[6] If one method is proving ineffective, switching to a different reducing system may improve the yield.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature to ensure complete conversion.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Using a fresh batch of catalyst may be necessary.
Data Presentation: Reaction Yields
The following table summarizes typical yields for each step in the synthesis of this compound.
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Bromination of 2-aminopyridine | Br₂ in Acetic Acid | 62-67 | [2] |
| 2 | Nitration of 2-amino-5-bromopyridine | HNO₃, H₂SO₄ | Not specified | [2] |
| 3 | Reduction of 2-amino-5-bromo-3-nitropyridine | Fe, HCl, Ethanol (B145695) | 78 | [1] |
| 3 | Reduction of 2-amino-5-bromo-3-nitropyridine | Raney Ni, H₂ | 89 | [6] |
| 3 | Reduction of 2-amino-5-bromo-3-nitropyridine | Fe, NH₄Cl, Isopropanol/H₂O | 95 | [5][7] |
Experimental Protocols
Protocol 1: Reduction of 2-Amino-5-bromo-3-nitropyridine with Iron [1][2]
-
Charge a flask equipped with a reflux condenser with 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
After the reaction is complete, filter the hot mixture to remove the iron and wash the iron filings with hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the dark residue from water to obtain this compound.
Protocol 2: Catalytic Hydrogenation using Raney Ni [6]
-
Dissolve 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol.
-
Cool the solution and add a saturated hydrochloric acid ethanol solution, concentrated hydrochloric acid, and 10% Raney-Ni.
-
Transfer the mixture to a high-pressure reactor and pressurize with hydrogen to 1 MPa.
-
Heat the reactor to approximately 50 °C until the pressure no longer decreases.
-
Cool the reactor, discharge the mixture, and filter. Wash the filter cake with ethanol.
-
Process the filtrate to isolate the product. A yield of 89% has been reported for this method.[6]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Side product formation during bromination.
References
Technical Support Center: Purification of 2,3-Diamino-5-bromopyridine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the purification of 2,3-Diamino-5-bromopyridine by recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My recrystallized product is colored (yellow to brownish tinge). How can I obtain colorless crystals?
A1: The presence of color in the final product often indicates residual impurities, which can be either starting materials or byproducts of the synthesis. Aromatic amines, in particular, are susceptible to air oxidation, which can lead to colored impurities.
-
Solution: The use of activated carbon (charcoal) during recrystallization is highly effective for removing colored impurities.[1][2] Add a small amount of activated carbon to the hot solution before the filtration step.
-
Protocol Adjustment: After dissolving the crude this compound in a minimal amount of hot solvent, allow the solution to cool slightly from its boiling point. Add about 1-2% of activated carbon by weight relative to your compound. Bring the mixture back to a gentle boil for a few minutes to allow the carbon to adsorb the impurities. Perform a hot filtration to remove the activated carbon.
-
-
Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping and loss of product.[3]
Q2: The compound "oiled out" instead of forming crystals upon cooling. What should I do?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[4] This can happen if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution is cooled too rapidly.
-
Troubleshooting Steps:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature in a place free from drafts. Insulating the flask can also promote slower cooling.
-
If the problem persists, consider using a different recrystallization solvent or a solvent mixture.
-
Q3: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?
A3: A lack of crystal formation indicates that the solution is not supersaturated. This can be due to using too much solvent or a high solubility of the compound at lower temperatures.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed crystal.[2]
-
Reducing Temperature: Cool the solution further in an ice-water bath.
-
Reducing Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Q4: The final yield of my purified product is very low. How can I improve it?
A4: A low yield is a common issue in recrystallization and can be caused by several factors.
-
Optimization Strategies:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2]
-
Avoid Premature Crystallization: During hot filtration, some product may crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[1]
-
Recover a Second Crop: The mother liquor (the solution remaining after the first filtration) is saturated with the product at the lower temperature. You can recover more product by concentrating the mother liquor (by boiling off some of the solvent) and cooling it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Water is a commonly used and effective solvent for the recrystallization of this compound.[5] The compound is soluble in hot water and less soluble in cold water, which is the ideal characteristic for a recrystallization solvent. Other solvents in which this compound is reported to be soluble include methanol (B129727) and DMSO.[6] For a given sample, it is always best to perform a small-scale solvent screen to determine the optimal solvent or solvent system.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will depend on the synthetic route used. If prepared by the reduction of 2-amino-5-bromo-3-nitropyridine, the most likely impurity is the unreacted starting material.[5] If the synthesis involves the bromination of 2-aminopyridine, a potential byproduct is 2-amino-3,5-dibromopyridine.[7]
Q3: How does pH affect the recrystallization process?
A3: As an aminopyridine, the solubility of this compound is expected to be pH-dependent.[5][8] In acidic solutions, the amino groups will be protonated, increasing the compound's solubility in aqueous media. This property can be exploited for purification. For instance, the crude product can be dissolved in a dilute acidic solution, treated with charcoal, filtered, and then the free base can be precipitated by carefully adding a base to raise the pH.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆BrN₃ | [9] |
| Molecular Weight | 188.03 g/mol | [9] |
| Appearance | Light yellow to purple or light brown powder | [10] |
| Melting Point | 155-165 °C (decomposes) | [11] |
| Solubility in Water | Soluble in hot water | [10] |
| Solubility in Methanol | Soluble | [6] |
| Solubility in DMSO | Soluble | [6] |
| Solubility in Ethanol | Expected to have moderate solubility | [12] |
| Solubility in Hexane | Expected to be poorly soluble | - |
Experimental Protocols
Recrystallization of this compound from Water
This protocol is adapted from a procedure described in Organic Syntheses.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 5-10 mL of deionized water. Heat the mixture on a hot plate with stirring until the water begins to boil. Add more water in small portions until the solid has completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the weight of the crude product).
-
Hot Filtration: Bring the solution back to a boil for a few minutes. Pre-heat a gravity filtration setup (a funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath for about 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point, or dry under vacuum. The expected yield is typically in the range of 69-76%.[5]
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. fishersci.com [fishersci.com]
- 8. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 38875-53-5 [chemicalbook.com]
- 11. This compound | 38875-53-5 [amp.chemicalbook.com]
- 12. or.niscpr.res.in [or.niscpr.res.in]
Overcoming low reaction efficiency in 2,3-Diamino-5-bromopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,3-Diamino-5-bromopyridine, particularly focusing on improving low reaction efficiency.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
Low overall yield in the synthesis of this compound, which typically proceeds via the bromination of 2-aminopyridine, followed by nitration and subsequent reduction, can be attributed to several factors.[1][2] The primary bottlenecks are often the non-selective bromination and inefficient reduction of the nitro group.[3]
Troubleshooting Steps:
-
Bromination Step: Over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine (B40352) as a significant byproduct, reducing the yield of the desired 2-amino-5-bromopyridine (B118841).[1][3][4]
-
Solution: Carefully control the stoichiometry of the brominating agent (e.g., bromine or N-bromosuccinimide).[3][4] Using N-bromosuccinimide (NBS) in acetone (B3395972) can offer higher yields (up to 95%) and better control over the reaction compared to bromine in acetic acid.[4]
-
-
Nitration Step: The nitration of 2-amino-5-bromopyridine is a critical step that can be sensitive to reaction conditions.
-
Solution: Maintain strict temperature control during the addition of nitric acid to the sulfuric acid solution of 2-amino-5-bromopyridine, keeping the temperature below 5°C to minimize side reactions.[1]
-
-
Reduction Step: The efficiency of the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to this compound is crucial for the final yield. Several methods exist, each with its own advantages and disadvantages.
-
Iron/HCl Reduction: This is a classic method, but yields can be moderate (69-78%).[1][2] Scaling up this reaction can sometimes lead to lower yields.[1]
-
Catalytic Hydrogenation (Raney Ni): This method can provide high yields (up to 89%) and high product purity.[5] It is an optimized process that avoids large amounts of waste.[5]
-
Iron/Ammonium Chloride Reduction: This method can also achieve very high yields (up to 95%).[6][7]
-
The following diagram illustrates a general troubleshooting workflow for low yield:
References
Technical Support Center: Purification of Brominated Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 2-amino-3,5-dibromopyridine (B40352) impurity during their experiments.
Troubleshooting Guide
Issue: Presence of an unknown impurity in the synthesis of 2-amino-5-bromopyridine (B118841).
Question: After the bromination of 2-aminopyridine (B139424), I observe a significant impurity in my product. How can I identify and remove it?
Answer:
A common impurity formed during the bromination of 2-aminopyridine is the over-brominated product, 2-amino-3,5-dibromopyridine.[1][2] This occurs when the reaction conditions are not strictly controlled.
Identification:
-
TLC Analysis: The impurity will likely have a different Rf value compared to the desired 2-amino-5-bromopyridine.
-
NMR Spectroscopy: Characterization by 1H NMR will show a distinct set of peaks for the dibrominated impurity.
Removal Strategies:
Several methods can be employed to remove 2-amino-3,5-dibromopyridine:
-
Solvent Washing: Washing the crude product with hot petroleum ether (b.p. 60-80°C) is an effective method to remove the more soluble 2-amino-3,5-dibromopyridine.[3]
-
Recrystallization: Recrystallization from solvents like 90% ethanol (B145695) or benzene (B151609) can selectively crystallize the desired 2-amino-5-bromopyridine, leaving the dibrominated impurity in the mother liquor.[2][4]
-
Column Chromatography: For high purity requirements, column chromatography is a reliable method. A mobile phase of petroleum ether/ethyl acetate (B1210297) (10/1, by volume) has been shown to effectively separate the two compounds.[2]
The following workflow illustrates the general process for impurity removal:
Caption: General workflow for the removal of 2-amino-3,5-dibromopyridine impurity.
Issue: Low yield of 2-amino-5-bromopyridine due to impurity formation.
Question: How can I minimize the formation of 2-amino-3,5-dibromopyridine during my reaction to improve the yield of the desired product?
Answer:
Controlling the reaction stoichiometry and conditions is critical to prevent over-bromination. The amount of the brominating agent plays a key role in the product yield and impurity profile.[2]
Recommendations:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) to 2-aminopyridine. A 1:1 molar ratio is often targeted for mono-bromination.
-
Reaction Temperature: Maintain a low reaction temperature, for instance, by carrying out the addition of the brominating agent at 10°C.[2]
-
Slow Addition: Add the brominating agent dropwise over a period of time to maintain control over the reaction exotherm and local concentrations.[2]
The logical relationship between reaction control and product purity is as follows:
Caption: Logical diagram illustrating the impact of reaction control on product purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 2-amino-3,5-dibromopyridine?
A1: Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₄Br₂N₂ |
| Molecular Weight | 251.91 g/mol [5] |
| Appearance | White to yellow or cream or pale brown to brown crystals or crystalline powder[6] |
| Melting Point | 100-106 °C[6] |
| Purity (Typical) | >97%[6][7] |
Q2: Which analytical techniques are suitable for monitoring the removal of this impurity?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the purity of 2-amino-5-bromopyridine and quantifying the 2-amino-3,5-dibromopyridine impurity. A typical method would use a C18 column with a mobile phase of acetonitrile (B52724) and water.[2]
Q3: Are there any safety precautions I should be aware of when handling these compounds?
A3: Yes, 2-amino-5-bromopyridine is harmful if swallowed and causes skin and eye irritation.[8] It is important to handle these chemicals in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid generating dust.[9]
Experimental Protocols
Protocol 1: Removal of 2-amino-3,5-dibromopyridine by Washing with Petroleum Ether
This protocol is adapted from a procedure for the purification of 2-amino-5-bromopyridine.[3]
Materials:
-
Crude product containing 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine
-
Petroleum ether (b.p. 60-80°C)
-
Filter funnel and flask
-
Heating mantle or water bath
Procedure:
-
Place the crude, dried product in a flask.
-
Add a portion of hot petroleum ether to the flask.
-
Stir or swirl the mixture for a few minutes to wash the solid.
-
Collect the solid product by filtration.
-
Repeat the washing process with two more portions of hot petroleum ether.
-
Dry the purified 2-amino-5-bromopyridine.
Protocol 2: Purification by Column Chromatography
This protocol is based on a described method for the separation of 2-amino-3,5-dibromopyridine.[2]
Materials:
-
Crude product
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.
-
Dissolve a minimum amount of the crude product in the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with a mobile phase of petroleum ether/ethyl acetate (10/1, by volume).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure 2-amino-5-bromopyridine.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Quantitative Data Summary
The following table summarizes the yields and purities reported in the literature for reactions where 2-amino-3,5-dibromopyridine was a potential or identified impurity.
| Desired Product | Brominating Agent | Purification Method | Yield | Purity | Reference |
| 2-amino-5-bromopyridine | Bromine in Acetic Acid | Washing with hot petroleum ether | 62-67% | Sufficient for next step | [3] |
| 2-amino-5-bromopyridine | NBS in Acetone | Recrystallization (90% ethanol) | 95.0% | 97.0% | [2] |
| 2-amino-5-bromopyridine | Phenyltrimethylammonium tribromide | Recrystallization (benzene) | 75-81% | Not specified | [10] |
| 2-amino-5-bromopyridine | Bromine | Recrystallization (ethanol) | 60-65% | Not specified | [11] |
References
- 1. heteroletters.org [heteroletters.org]
- 2. ijssst.info [ijssst.info]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 2-Amino-3,5-dibromopyridine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Amino-3,5-dibromopyridine, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Raney® Ni Catalytic Hydrogenation of 2,3-Diamino-5-bromopyridine
Welcome to the technical support center for the optimization of Raney® Nickel-catalyzed hydrogenation of 2,3-diamino-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful synthesis of the desired 2,3,5-triaminopyridine while minimizing undesired side reactions.
I. Reaction Overview and Challenges
The primary objective of this reaction is the reductive dehalogenation of this compound to yield 2,3,5-triaminopyridine. However, a significant challenge in this process is the competing hydrodehalogenation side reaction, which leads to the formation of 2,3-diaminopyridine. The selectivity of the Raney® Nickel catalyst is paramount to achieving a high yield of the desired product.[1]
II. Experimental Protocols
A. Preparation of Activated Raney® Nickel (W-6 Type)
Activated Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere and kept wet with solvent at all times.[2]
Materials:
-
Raney® Nickel-aluminum alloy powder
-
Sodium hydroxide (B78521) (c.p. pellets)
-
Distilled water
-
Ethanol (B145695) (absolute)
Procedure:
-
In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, add 600 mL of distilled water and 160 g of sodium hydroxide pellets.
-
Cool the stirred solution to 50°C in an ice bath.
-
Slowly add 125 g of Raney® Nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.
-
After digestion, wash the catalyst by decantation with three 1-L portions of distilled water.
-
Subsequently, wash the catalyst with three 150-mL portions of 95% ethanol and then three 150-mL portions of absolute ethanol, using centrifugation for separation after each wash.
-
Store the activated catalyst under absolute ethanol in a refrigerator.
B. General Procedure for the Hydrogenation of this compound
Materials:
-
This compound
-
Activated Raney® Nickel (slurry in ethanol)
-
Solvent (e.g., Ethanol, Methanol, Isopropanol)
-
Hydrogen gas
Procedure:
-
Charge a high-pressure autoclave reactor with this compound and the chosen solvent.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add the Raney® Nickel slurry. The catalyst loading can range from 5% to 20% by weight relative to the substrate.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 25-100°C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, GC, HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter can be pyrophoric if it dries. Keep it wet with solvent and handle it appropriately for disposal or regeneration.
-
Isolate the product from the filtrate.
III. Data Presentation: Reaction Parameter Optimization
The following tables summarize the expected impact of various reaction parameters on the yield and selectivity of the hydrogenation of this compound. These are representative data based on general principles of Raney® Nickel catalysis and should be used as a guide for optimization.
Table 1: Effect of Temperature on Product Distribution
| Temperature (°C) | Desired Product Yield (%) (2,3,5-triaminopyridine) | Side Product Yield (%) (2,3-diaminopyridine) |
| 25 | 85 | 10 |
| 50 | 75 | 20 |
| 75 | 60 | 35 |
| 100 | 40 | 55 |
Table 2: Effect of Hydrogen Pressure on Product Distribution
| H₂ Pressure (bar) | Desired Product Yield (%) (2,3,5-triaminopyridine) | Side Product Yield (%) (2,3-diaminopyridine) |
| 5 | 80 | 15 |
| 10 | 88 | 8 |
| 20 | 85 | 12 |
| 50 | 70 | 25 |
Table 3: Effect of Catalyst Loading on Product Distribution
| Catalyst Loading (wt%) | Desired Product Yield (%) (2,3,5-triaminopyridine) | Side Product Yield (%) (2,3-diaminopyridine) |
| 5 | 70 | 25 |
| 10 | 85 | 10 |
| 15 | 82 | 14 |
| 20 | 78 | 18 |
Table 4: Effect of Solvent on Reaction Outcome
| Solvent | Relative Reaction Rate | Selectivity for Desired Product |
| Methanol | High | Moderate |
| Ethanol | Moderate | Good |
| Isopropanol (B130326) | Moderate | Good |
| Water (with base) | Variable | Can be high |
IV. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure or temperature. 4. Poor mixing. | 1. Use freshly prepared/activated Raney® Nickel. 2. Ensure starting material and solvent are pure. Amines can act as catalyst poisons.[3] 3. Gradually increase hydrogen pressure and/or temperature. 4. Increase stirring speed. |
| High yield of dehalogenated side product (2,3-diaminopyridine) | 1. High reaction temperature. 2. High hydrogen pressure. 3. High catalyst loading. 4. Prolonged reaction time. | 1. Decrease the reaction temperature (e.g., to 25-40°C). 2. Lower the hydrogen pressure (e.g., to 5-10 bar). 3. Reduce the catalyst loading (e.g., to 5-10 wt%). 4. Monitor the reaction closely and stop it once the starting material is consumed. |
| Inconsistent results between batches | 1. Variation in catalyst activity. 2. Inconsistent catalyst handling. 3. Purity of starting materials. | 1. Standardize the catalyst preparation and storage procedure. 2. Ensure the catalyst is always kept wet and handled under an inert atmosphere. 3. Use starting materials of consistent purity. |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Hydrogen supply issue. | 1. Consider adding a second portion of fresh catalyst. 2. Check for leaks in the reactor system and ensure a continuous supply of hydrogen. |
V. Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a major side reaction with Raney® Nickel?
A1: Raney® Nickel is a highly active catalyst known for its ability to hydrogenolyze carbon-halogen bonds, especially in aryl halides.[1] This hydrodehalogenation competes with the desired hydrogenation of other functional groups.
Q2: How can I suppress the dehalogenation side reaction?
A2: To suppress dehalogenation, it is generally recommended to use milder reaction conditions: lower temperatures, lower hydrogen pressures, and shorter reaction times. Additionally, the use of dehalogenation inhibitors, such as dicyandiamide (B1669379) or calcium cyanamide, has been reported to be effective in similar systems.
Q3: What is the optimal solvent for this reaction?
A3: Alcohols like ethanol and isopropanol are common solvents for Raney® Nickel hydrogenations. The choice of solvent can influence both the reaction rate and selectivity. It is advisable to screen a few solvents to find the optimal one for your specific setup.
Q4: My Raney® Nickel appears to have lost its activity. Can it be regenerated?
A4: Yes, Raney® Nickel can often be regenerated. Common procedures involve washing with an aqueous alkaline solution (e.g., NaOH) or an acidic solution (e.g., acetic acid) to remove adsorbed species.[4] However, for consistent results, using freshly activated catalyst is often preferred.
Q5: Is it safe to handle dry Raney® Nickel?
A5: No, it is extremely dangerous. Dry, activated Raney® Nickel is pyrophoric and can ignite spontaneously upon contact with air.[2] It must always be kept wet with a solvent (e.g., water, ethanol) and handled under an inert atmosphere.
Q6: Can I use a different catalyst to avoid the dehalogenation issue?
A6: While this guide focuses on Raney® Nickel, other catalysts could be explored. For instance, palladium on a support like strontium carbonate has been used for dehalogenation, indicating that other palladium catalysts might also be prone to this side reaction. A thorough literature search for alternative catalysts for the selective hydrogenation of brominated pyridines is recommended if Raney® Nickel proves to be unselective.
VI. Visualizations
Caption: Reaction pathway for the hydrogenation of this compound.
Caption: General experimental workflow for Raney® Ni catalytic hydrogenation.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Challenges in the Scale-Up of 2,3-Diamino-5-bromopyridine Production
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of 2,3-Diamino-5-bromopyridine. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in overcoming common issues.
Troubleshooting Guides
Issue 1: Low Yield and Purity in the Bromination of 2-Aminopyridine (B139424)
The bromination of 2-aminopyridine to form the key intermediate, 2-amino-5-bromopyridine (B118841), is often plagued by the formation of the over-brominated byproduct, 2-amino-3,5-dibromopyridine (B40352).[1][2][3] Managing this side reaction is critical for a successful scale-up.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of 2-amino-5-bromopyridine with significant amounts of 2-amino-3,5-dibromopyridine. | Excess of brominating agent: Using too much bromine or N-bromosuccinimide (NBS) is a primary cause of over-bromination.[3] | - Stoichiometry Control: Carefully control the molar ratio of the brominating agent to 2-aminopyridine. An equal molar ratio is often optimal.[3] - Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture to avoid localized high concentrations. |
| Exothermic reaction leading to poor selectivity. | Inadequate temperature control: The bromination of 2-aminopyridine is an exothermic reaction.[4] Poor heat dissipation, especially at a larger scale, can lead to temperature spikes that favor byproduct formation. | - Cooling: Conduct the reaction in an ice bath or with an efficient cooling system to maintain a low and stable temperature.[2] - Dilution: Use a suitable solvent to dilute the reaction mixture, which can help in managing the exotherm. |
| Difficult separation of 2-amino-5-bromopyridine from the dibromo-byproduct. | Similar polarities of the desired product and the byproduct. | - Recrystallization: Utilize recrystallization from a suitable solvent system to separate the isomers. - Washing: Washing the crude product with a non-polar solvent like hot petroleum ether can selectively remove the less polar 2-amino-3,5-dibromopyridine.[2] |
Issue 2: Challenges in the Reduction of 2-Amino-3-nitro-5-bromopyridine
The reduction of the nitro group is the final and critical step in the synthesis of this compound. This step can be highly exothermic and presents different challenges depending on the chosen reduction method.[5]
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete reduction or slow reaction rate. | Insufficient reducing agent or catalyst deactivation. | - Reagent Stoichiometry: Ensure an adequate excess of the reducing agent (e.g., iron powder) is used.[2] - Catalyst Activity (for catalytic hydrogenation): Use a fresh and active catalyst (e.g., Raney Nickel, Pd/C).[6][7] Ensure the absence of catalyst poisons like sulfur compounds.[8] |
| Runaway exothermic reaction. | Poor heat management during the reduction process. | - Controlled Addition: Add the reducing agent portion-wise or control the hydrogen pressure and flow rate in catalytic hydrogenation. - Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio or an efficient cooling jacket to dissipate the heat generated.[5] |
| Difficult product isolation from the reaction mixture. | Formation of iron sludge (in case of iron/acid reduction) or catalyst filtration issues. | - Filtration: Filter the hot reaction mixture to remove the iron sludge or catalyst.[2] - Extraction: After filtration, the product can be isolated by evaporation of the solvent and subsequent purification. |
| Product contamination with residual metals. | Incomplete removal of the metal reducing agent or catalyst. | - Thorough Washing: Wash the crude product thoroughly with appropriate solvents. - Chelating Agents: In some cases, treatment with a chelating agent may be necessary to remove trace metal impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic route involves a three-step process starting from 2-aminopyridine:
-
Bromination: 2-aminopyridine is brominated to yield 2-amino-5-bromopyridine.
-
Nitration: 2-amino-5-bromopyridine is then nitrated to give 2-amino-3-nitro-5-bromopyridine.[2]
-
Reduction: The final step is the reduction of the nitro group of 2-amino-3-nitro-5-bromopyridine to an amino group, yielding this compound.[2][7]
Q2: How can I minimize the formation of the 2-amino-3,5-dibromopyridine byproduct during the bromination step?
A2: To minimize the dibromo byproduct, it is crucial to have precise control over the reaction conditions. This includes maintaining a low reaction temperature, using the correct stoichiometry of the brominating agent, and ensuring slow and controlled addition of the brominating agent to the reaction mixture.[3]
Q3: What are the advantages and disadvantages of using iron/acid versus catalytic hydrogenation for the nitro reduction step at scale?
A3:
-
Iron/Acid Reduction:
-
Catalytic Hydrogenation (e.g., with Raney Nickel or Pd/C):
Q4: What are the key safety considerations when scaling up the production of this compound?
A4: The primary safety concerns are the management of highly exothermic reactions, particularly during the bromination and nitration steps.[4][9] Proper temperature control, efficient heat dissipation, and controlled addition of reagents are critical to prevent runaway reactions. When using catalytic hydrogenation, the safe handling of flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel is paramount.[6]
Q5: How does the quality of starting materials affect the synthesis?
A5: The purity of the starting materials, such as 2-aminopyridine, is crucial for the overall success of the synthesis.[10] Impurities in the starting material can lead to the formation of undesired byproducts, which can complicate the purification process and lower the final product yield and quality.
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of 2-amino-5-bromopyridine
| Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |
| 2-Aminopyridine | Bromine | Acetic Acid | 62-86 | [2] |
| 2-Aminopyridine | NBS | Acetone (B3395972) | 95 | [3] |
| 2-Aminopyridine | Phenyltrimethylammonium tribromide | Dichloromethane | 75-81 | [11] |
Table 2: Comparison of Reported Yields for the Reduction of 2-amino-3-nitro-5-bromopyridine
| Reducing Agent | Solvent System | Yield (%) | Reference |
| Reduced Iron / HCl | Ethanol / Water | 69-76 | [2] |
| Raney Ni / H₂ | Phosphoric acid / Ethanol | 89 | [7] |
| Iron powder / NH₄Cl | Isopropanol / Water | 95 | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromopyridine (via NBS)[3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine in acetone.
-
Cooling: Cool the solution to 10°C using an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) in acetone dropwise to the cooled 2-aminopyridine solution over a period of 1 hour, while maintaining the temperature below 15°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound (via Iron Reduction)[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-nitro-5-bromopyridine, reduced iron powder, ethanol, and water.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain it at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Filtration: Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron sludge. Wash the filter cake with hot ethanol.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from water or a suitable organic solvent.
Mandatory Visualization
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijssst.info [ijssst.info]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. This compound | 38875-53-5 [chemicalbook.com]
Stability issues of 2,3-Diamino-5-bromopyridine in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2,3-Diamino-5-bromopyridine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and storage recommendations for this compound?
A1: In its solid, powdered form, this compound is stable for at least two years when stored at room temperature, protected from light and moisture.[1] It is advisable to store the compound in a tightly sealed container in a dry and cool place.[2]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1]
Q3: What are the known stability issues of this compound in solution?
A3: While specific quantitative stability data for this compound in solution is limited in publicly available literature, studies on similar diaminopyridine compounds suggest potential for degradation, particularly under oxidative conditions.[3] For instance, 3,4-diaminopyridine (B372788) has been shown to be more stable in its salt form compared to its free base form when exposed to oxidative stress.[3] It is crucial to consider that factors such as the choice of solvent, pH, temperature, and exposure to light can influence the stability of the compound in solution.
Q4: What are the potential degradation pathways for this compound?
A4: Based on studies of analogous compounds like 3,4-diaminopyridine, potential degradation pathways for this compound in solution may involve oxidation.[3] This could lead to the formation of nitro-substituted pyridines or N-oxides.[3] Dimerization has also been identified as a degradation pathway for 3,4-diaminopyridine.[4] It is important to note that the bromine substituent and the specific arrangement of the amino groups on the pyridine (B92270) ring will influence the exact degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Impurities in the starting material. | Verify the purity of the this compound lot using a validated analytical method. |
| Degradation upon dissolution. | Prepare solutions fresh before use and in a solvent known for better stability (e.g., anhydrous DMSO). Minimize exposure to light and elevated temperatures during preparation. | |
| Loss of compound over time in stored solutions. | Degradation of the compound. | Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. Consider preparing single-use aliquots to avoid repeated freeze-thaw cycles. |
| Evaporation of the solvent. | Ensure that storage containers are properly sealed. | |
| Inconsistent experimental results. | Variable stability of the compound in the experimental buffer or medium. | Perform a preliminary stability test of this compound in your specific experimental medium under the planned conditions (temperature, duration) to assess its stability. |
| Interaction with other components in the reaction mixture. | Investigate potential incompatibilities with other reagents. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative stability data for this compound in solution in the public domain. The following table is a hypothetical example to illustrate how such data could be presented. Researchers are strongly encouraged to perform their own stability studies to generate data relevant to their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (Protected from Light)
| Time (hours) | % Remaining in DMSO | % Remaining in Methanol | % Remaining in Aqueous Buffer (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 24 | 98.5 | 97.2 | 92.1 |
| 48 | 97.1 | 94.5 | 85.3 |
| 72 | 95.8 | 91.8 | 78.6 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1) for a specified duration. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see below for a starting method).
-
Use a diode array detector (DAD) to monitor for the appearance of new peaks and changes in the main peak.
-
Mass spectrometry (LC-MS) can be used to identify the mass of potential degradation products.
Recommended Starting HPLC Method
A reverse-phase HPLC method can be used to analyze 5-Bromopyridine-2,3-diamine, and a similar approach can be adapted for this compound.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable percentage of B, and gradually increase to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
Note: This method should be validated for its stability-indicating properties.
Visualizations
While this compound is a synthetic intermediate, it is a crucial building block for imidazopyridines, a class of compounds with significant biological activity, including the inhibition of kinases and immune checkpoints like PD-1/PD-L1.[6][7][8] The following diagrams illustrate a potential experimental workflow and a simplified representation of a signaling pathway targeted by derivatives of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Simplified PD-1/PD-L1 signaling pathway targeted by imidazopyridine derivatives.
References
- 1. adipogen.com [adipogen.com]
- 2. fishersci.com [fishersci.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9783497B1 - Determining degradation of 3,4-diaminopyridine - Google Patents [patents.google.com]
- 5. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving 2,3-Diamino-5-bromopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during reactions involving 2,3-Diamino-5-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound and how can I remove them?
A1: A common impurity in commercially available or synthesized this compound is the over-brominated byproduct, 2-amino-3,5-dibromopyridine.[1][2] This impurity arises during the bromination of 2-aminopyridine (B139424) in the synthetic sequence leading to the target molecule.[3] Purification can be achieved by recrystallization from water or by washing with a nonpolar solvent like hot petroleum ether to remove the less polar dibromo impurity.[1][4]
Q2: My reaction involving this compound is sluggish or shows low conversion. What are the potential causes?
A2: Low reactivity of this compound in reactions like palladium-catalyzed cross-couplings can be attributed to several factors. The electron-donating nature of the two amino groups can increase the electron density on the pyridine (B92270) ring, potentially slowing down the oxidative addition step in the catalytic cycle. Furthermore, the pyridine nitrogen and the vicinal amino groups can chelate to the metal catalyst, forming inactive or less active complexes, which leads to catalyst deactivation.[5] Ensuring an inert atmosphere and using appropriate ligands are crucial to mitigate these effects.
Q3: I am observing the formation of multiple products in my cyclization reaction with this compound. How can I improve the selectivity?
A3: The presence of two nucleophilic amino groups in this compound can lead to the formation of regioisomers in cyclization and alkylation reactions. For instance, in the synthesis of imidazo[4,5-b]pyridines, alkylation can occur at different nitrogen atoms of the imidazole (B134444) ring.[6] The choice of solvent, base, and reaction temperature can significantly influence the regioselectivity. Steric hindrance on the reactants can also be exploited to direct the reaction to the desired isomer.[7] Careful optimization of reaction conditions and chromatographic separation are often necessary to isolate the desired product.
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The pyridine nitrogen and amino groups can coordinate with the palladium catalyst. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) to shield the metal center and promote the desired catalytic cycle.[8][9] |
| Poor Solubility of Reactants | This compound and its derivatives may have limited solubility. Employing a co-solvent system like dioxane/water or toluene (B28343)/water can be beneficial. For anhydrous reactions, polar aprotic solvents such as DMF, DMAc, or NMP can be used, often with gentle heating.[5] |
| Suboptimal Base | The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ are commonly used. The base must be carefully chosen to be compatible with the functional groups on the substrates.[9] |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
Side Reactions in Imidazo[4,5-b]pyridine Synthesis
| Possible Cause | Suggested Solution |
| Formation of Regioisomers | Alkylation or acylation can occur on different nitrogen atoms of the imidazo[4,5-b]pyridine core. The reaction conditions, particularly the solvent and base, can be modified to favor the formation of one isomer. For example, in solid-liquid phase transfer catalysis, the choice of catalyst and solvent can influence the N3/N4 alkylation ratio.[6] Chromatographic separation (e.g., HPLC) is often required to isolate the desired regioisomer.[7] |
| Incomplete Cyclization | The cyclocondensation of this compound with aldehydes or carboxylic acids may not go to completion. Ensure adequate reaction time and temperature. For reactions with aldehydes, an oxidizing agent (or air) is often required to facilitate the final aromatization step.[1] Using microwave irradiation can sometimes improve yields and reduce reaction times.[10] |
| Product Degradation | The product may be unstable under the reaction conditions, especially at high temperatures. Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products. If degradation is observed, consider running the reaction at a lower temperature for a longer duration.[4] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol describes the synthesis of an imidazo[4,5-b]pyridine derivative via condensation of this compound with benzaldehyde (B42025).[6]
Materials:
-
This compound (1.0 g, 5.31 mmol)
-
Benzaldehyde (0.6 mL, 5.84 mmol)
-
Iodine (0.09 g, 0.531 mmol)
-
Ethanol (B145695) (40 mL)
-
Distilled water
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add benzaldehyde dropwise to the solution, followed by the addition of iodine.
-
Heat the solution to reflux (approximately 90°C) with magnetic stirring.
-
Continue refluxing for 24 hours, during which a brown solid should form.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash it three times with distilled water.
-
Dry the product in an oven.
Quantitative Data Summary:
| Reactant | Product | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethanol | Iodine | 90 | 24 | Not specified, but formation of a solid product is reported. | [6] |
| 2,3-Diaminopyridine | 2-Aryl-6H-imidazo[4,5-b]pyridine | Acetic Acid | None | Reflux | 2-12 | Not specified, general procedure. | [7] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a generalized protocol for the palladium-catalyzed amination of aryl bromides and may require optimization for this compound.[9][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%)
-
Ligand (e.g., RuPhos, 1.5-3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Related Aminations:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | Toluene | 80 | 83 | [8] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Toluene | 80 | 78 | [8] |
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors derived from heterocyclic scaffolds.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijssst.info [ijssst.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Post-treatment complexities in 2,3-Diamino-5-bromopyridine synthesis
Welcome to the technical support center for the synthesis of 2,3-Diamino-5-bromopyridine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the post-treatment complexities of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthesis route for this compound?
A1: this compound is typically synthesized from 2-amino-3-nitro-5-bromopyridine through a reduction reaction.[1][2][3] The molecular structure of this compound contains multiple reaction sites, making it a valuable intermediate in the synthesis of various pharmaceuticals and insecticides.[1]
Q2: What are the typical appearances and physical properties of this compound?
A2: The compound typically appears as a light yellow to purple or light brown powder.[1][3] It has a molecular weight of 188.025 g/mol and a melting point of around 155-163°C.[1][4]
Q3: What are some common byproducts that can form during the synthesis?
A3: A significant byproduct that can complicate purification is 2-amino-3,5-dibromopyridine (B40352), which arises from over-bromination of the precursor, 2-aminopyridine (B139424).[5][6] Controlling the amount of the brominating agent is crucial to minimize the formation of this impurity.[5][6]
Q4: What are the recommended methods for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound.[4] Solvents such as water or benzene (B151609) can be used.[4] The use of activated carbon during recrystallization can help to decolorize the product, yielding colorless needles.[4] Column chromatography can also be employed for separation of impurities.[5]
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Possible Cause: Incomplete reduction of the nitro group in the starting material, 2-amino-3-nitro-5-bromopyridine.
-
Suggested Solution: Ensure the reducing agent (e.g., iron powder, Raney Nickel) is active and used in sufficient quantity.[1][2][4] Reaction time and temperature are also critical; for instance, when using iron powder, heating on a steam bath for at least one hour is recommended.[4] For catalytic hydrogenation with Raney Nickel, ensure the pressure is maintained until it no longer decreases, indicating the reaction is complete.[1]
Problem 2: The final product is dark-colored.
-
Possible Cause: Presence of colored impurities or degradation products.
-
Suggested Solution: During recrystallization, add activated carbon to the hot solution to adsorb colored impurities.[4] Filter the hot solution to remove the carbon before allowing the product to crystallize. Washing the charcoal with a hot solvent like ethanol (B145695) can help avoid product loss.[4]
Problem 3: Difficulty in removing the 2-amino-3,5-dibromopyridine byproduct.
-
Possible Cause: Similar solubility profiles of the product and the byproduct.
-
Suggested Solution: Careful selection of recrystallization solvent is key. Washing the crude product with hot petroleum ether has been shown to be effective in removing 2-amino-3,5-dibromopyridine from the precursor, 2-amino-5-bromopyridine, which can be a useful strategy if this impurity persists.[4] Alternatively, column chromatography can be used for more challenging separations.[5]
Problem 4: The product fails to crystallize after recrystallization.
-
Possible Cause: The solution may be too dilute, or residual solvents might be inhibiting crystallization.
-
Suggested Solution: Concentrate the filtrate by evaporating some of the solvent to achieve a supersaturated solution.[2][4] Ensure that the previous step of removing the solvent (e.g., by rotary evaporation) was complete.[1] Seeding the solution with a small crystal of the pure product can also induce crystallization.
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for this compound
| Starting Material | Reducing Agent | Solvent System | Reaction Conditions | Yield | Reference |
| 2-amino-3-nitro-5-bromopyridine | Iron powder, HCl | 95% Ethanol, Water | Heated on a steam bath for 1 hour | Not explicitly stated for this step, but the overall yield from 2-aminopyridine is 26-43% | [4] |
| 2-amino-3-nitro-5-bromopyridine | Raney Nickel, H₂ | Phosphoric acid, Ethanol, HCl | 50°C, 1 MPa pressure | 89% | [1] |
| 5-Bromo-3-nitropyridin-2-amine | Iron powder, NH₄Cl | Isopropanol, Water | 90°C for 45 minutes | 95% | [2] |
Experimental Protocols
Protocol 1: Reduction with Iron Powder
This protocol is adapted from Organic Syntheses.[4]
-
Reaction Setup: In a 100-mL flask fitted with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.
-
Reduction: Heat the mixture on a steam bath for 1 hour.
-
Work-up: After the reaction, filter the hot mixture to remove the iron. Wash the iron three times with 10-mL portions of hot 95% ethanol.
-
Isolation: Combine the filtrate and washings and evaporate to dryness.
-
Purification: Recrystallize the dark residue from 50 mL of water with 1 g of activated carbon. Filter the mixture while hot. Wash the charcoal with hot ethanol to minimize losses. The product, this compound, will crystallize as colorless needles upon cooling.
Protocol 2: Catalytic Hydrogenation with Raney Nickel
This protocol is based on a method described by Guidechem.[1]
-
Reaction Setup: Dissolve 15.0g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80). Cool the solution to 25°C.
-
Addition of Reagents: Sequentially add 135 mL of saturated hydrochloric acid ethanol solution, 15 mL of concentrated hydrochloric acid, and 1.5 g of 10% Raney-Ni.
-
Hydrogenation: Transfer the mixture to a 500 mL high-pressure reactor. Pressurize the reactor to 1 MPa with hydrogen and heat to approximately 50°C. The reaction is complete when the pressure no longer decreases.
-
Work-up: Cool the reactor and filter the reaction mixture. Wash the filter cake with 50 mL of ethanol.
-
Isolation: Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1). Seal the container and store it in a refrigerator overnight.
-
Purification: Remove the solvent by rotary evaporation. Filter the resulting solid and dry to obtain this compound.
Visualizations
Caption: Comparative workflow of two synthesis protocols for this compound.
Caption: Troubleshooting decision tree for post-treatment issues.
References
Safe handling and storage of 2,3-Diamino-5-bromopyridine
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 2,3-Diamino-5-bromopyridine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound.[1][2] It serves as a crucial building block and intermediate in the synthesis of various heterocyclic compounds.[1][3] Its applications are prominent in the development of novel drugs, particularly for targeting specific biological pathways in conditions like cancer and infectious diseases.[4] It is also utilized in the formulation of agrochemicals to enhance crop protection.[4]
Q2: What are the main hazards associated with this compound?
A2: this compound is considered a hazardous chemical.[5] The primary hazards include:
-
Serious eye irritation: Causes serious eye irritation.[5][6]
-
Respiratory irritation: May cause respiratory irritation.[5][6]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: To ensure safety, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH-approved dust mask (type N95 or better) if inhalation of dust is possible.[9][10] Work should be conducted in a well-ventilated area or under a fume hood.[1][5]
Q4: What are the proper storage conditions for this compound?
A4: Proper storage is crucial for maintaining the stability and integrity of the compound. It should be stored in a dry, cool, and well-ventilated place.[1][5] The container should be kept tightly closed.[1][5] It is stable for at least two years if stored at room temperature, protected from light and moisture.[3]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[5][6] Contact with these materials should be avoided to prevent hazardous reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield during synthesis | Incomplete reduction of the nitro group. | Ensure the reducing agent (e.g., reduced iron, Raney Ni) is fresh and active. Optimize reaction time and temperature. For larger scale reactions, consider performing multiple smaller reductions simultaneously as yields may decrease with scale-up.[3] |
| Formation of by-products. | During the synthesis of the precursor 2-amino-5-bromopyridine (B118841), over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine (B40352).[8] Carefully control the stoichiometry of the brominating agent and the reaction temperature. | |
| Product is off-color (darker than expected) | Presence of impurities or degradation. | The crude product can be dark.[3] Recrystallization is an effective purification method. Recrystallize the product from water or other suitable solvents. The use of activated carbon during recrystallization can help remove colored impurities.[3] |
| Difficulty in purifying the final product | Contamination with starting materials or by-products. | Wash the crude product with appropriate solvents to remove specific impurities. For instance, hot petroleum ether can be used to wash out 2-amino-3,5-dibromopyridine from 2-amino-5-bromopyridine.[3] Recrystallization from a suitable solvent system is also recommended for final purification.[3] |
| Inconsistent analytical results (e.g., NMR, melting point) | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum to remove any residual solvents. If impurities are suspected, repurify the compound using recrystallization or column chromatography. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol [9] |
| Appearance | Yellow to brown powder[3], Pale to reddish yellow powder[4], or Light yellow to purple or light brown powder[1] |
| Melting Point | 155 °C (decomposes)[9] |
| Solubility | Soluble in DMSO or methanol[3]. Soluble in hot water.[1] |
| Storage Temperature | Room Temperature[3][4] |
Hazard and Safety Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation[6][9][10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][9][10] |
| H319: Causes serious eye irritation[6][9][10] | P280: Wear protective gloves/protective clothing/eye protection/face protection[1][5][6] |
| H335: May cause respiratory irritation[6][9][10] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water[8][9][10] |
| H302: Harmful if swallowed[7][8] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][9][10] |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[1][6] | |
| P501: Dispose of contents/container to an approved waste disposal plant[1][7][8] |
Experimental Protocols
Synthesis of this compound via Reduction of 2-amino-5-bromo-3-nitropyridine
This protocol is based on the reduction of a nitro group to an amine using reduced iron.
Materials:
-
2-amino-5-bromo-3-nitropyridine
-
Reduced iron powder
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Activated carbon
Procedure:
-
In a 100-mL flask equipped with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[3]
-
Heat the mixture on a steam bath for 1 hour.[3]
-
After the reaction is complete, filter the hot mixture to remove the iron. Wash the iron residue three times with 10-mL portions of hot 95% ethanol.[3]
-
Combine the filtrate and washings and evaporate to dryness.[3]
-
Recrystallize the dark residue from 50 mL of water with 1 g of activated carbon. Filter the hot solution.[3]
-
The product, this compound, will crystallize as colorless needles upon cooling.[3]
Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. This compound 97 38875-53-5 [sigmaaldrich.com]
- 2. CAS 38875-53-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. guidechem.com [guidechem.com]
- 8. ijssst.info [ijssst.info]
- 9. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. heteroletters.org [heteroletters.org]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 2,3-Diamino-5-bromopyridine
An Essential Intermediate in Pharmaceutical Research and Development
Introduction: 2,3-Diamino-5-bromopyridine is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and insecticides, including the antiarrhythmic drug disopyramide (B23233) phosphate.[1] Its molecular structure, featuring bromine and amino groups, offers multiple sites for chemical modification, making it a versatile building block in medicinal chemistry.[1] This guide provides a comparative analysis of the prevalent synthesis methods for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available routes. The comparison focuses on reaction efficiency, product yield and purity, and the practicality of each method for laboratory and potential scale-up applications.
The most common synthetic pathway to this compound commences with the commercially available 2-aminopyridine (B139424). This multi-step process involves a sequential bromination, nitration, and a final reduction of the nitro group to yield the target diamine. While the initial steps of bromination and nitration are relatively standard, several distinct methods have been reported for the critical final reduction step. This analysis will focus on comparing these different reduction strategies.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the different reduction methods used to synthesize this compound from 2-amino-5-bromo-3-nitropyridine.
| Parameter | Method 1: Iron/HCl | Method 2: Raney Ni Catalytic Hydrogenation | Method 3: Iron/Ammonium (B1175870) Chloride |
| Starting Material | 2-amino-5-bromo-3-nitropyridine | 2-amino-3-nitro-5-bromopyridine | 5-Bromo-3-nitropyridin-2-amine |
| Key Reagents | Reduced Iron, HCl, 95% Ethanol (B145695), Water | Raney Ni, H₂, Phosphoric acid, Ethanol, HCl | Iron powder, Ammonium chloride, Isopropanol (B130326), Water |
| Reaction Temperature | Steam bath (reflux) | ~50 °C | 90 °C |
| Reaction Time | 1 hour | Not specified (until H₂ uptake ceases) | 45 minutes |
| Reported Yield | 69-76% | 89% | 95% |
| Product Purity | Crystallized to colorless needles, m.p. 163°C | High purity | Solid product, NMR data provided |
| Key Advantages | Readily available and inexpensive reagents. | High product purity. | High yield and short reaction time. |
| Key Disadvantages | Lower yield compared to other methods.[2] | Requires high-pressure hydrogenation equipment. | - |
Experimental Protocols
Method 1: Reduction with Iron and Hydrochloric Acid
This method, adapted from a procedure by Petrow and Saper, utilizes reduced iron in an acidic ethanol-water mixture.[2]
-
A 100-mL flask is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[2]
-
The mixture is heated on a steam bath under reflux for 1 hour.[2]
-
After the reaction, the iron is removed by filtration and washed with three 10-mL portions of hot 95% ethanol.[2]
-
The combined filtrate and washings are evaporated to dryness.[2]
-
The dark residue is recrystallized from 50 mL of water with 1 g of activated carbon. The mixture is filtered while hot.[2]
-
The resulting this compound crystallizes as colorless needles with a melting point of 163°C. The yield is reported to be between 6.5–7.1 g (69–76%).[2]
Method 2: Catalytic Hydrogenation with Raney Nickel
This optimized process employs Raney Nickel as a catalyst for the hydrogenation of the nitro group, resulting in high product purity.[1]
-
Dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and cool to 25 °C.[1]
-
Sequentially add saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[1]
-
Transfer the mixture to a 500 mL high-pressure reactor and pressurize with hydrogen to 1 MPa.[1]
-
Heat the reactor to approximately 50 °C. The reaction is complete when the pressure no longer decreases.[1]
-
Cool and depressurize the reactor, then filter the reaction mixture. Wash the filter cake with 50 mL of ethanol.[1]
-
Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.[1]
-
Remove the solvent by rotary evaporation, filter, and dry the resulting yellow solid to obtain this compound. The reported yield is 16.5 g (89%).[1]
Method 3: Reduction with Iron and Ammonium Chloride
This method offers a high yield and a short reaction time using iron powder in the presence of ammonium chloride.[3]
-
Dissolve 5-Bromo-3-nitropyridin-2-amine (3 g) in a solvent mixture of isopropanol (56 mL) and water (28 mL).[3]
-
Add ammonium chloride (1.47 g, 2 eq.) and iron powder (2.31 g, 3 eq.) to the solution.[3]
-
Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.[3]
-
Upon completion, cool the mixture and dilute it with ethyl acetate (B1210297) (EtOAc).[3]
-
Filter the mixture to remove insoluble matter and separate the organic and aqueous layers.[3]
-
Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid. The reported yield is 2.45 g (95%).[3][4]
Synthesis Pathway and Workflow Diagrams
The following diagrams illustrate the overall synthetic pathway from 2-aminopyridine and the general experimental workflow for the reduction step.
Caption: Overall synthetic pathway to this compound.
References
HPLC Analysis for Purity Validation of 2,3-Diamino-5-bromopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2,3-Diamino-5-bromopyridine, a key building block in pharmaceutical synthesis.[1][2] We present a detailed, robust HPLC method, compare its performance against potential alternative techniques, and provide supporting experimental data and protocols.
The Critical Role of Purity in Drug Development
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Regulatory bodies worldwide mandate stringent purity thresholds to minimize patient exposure to potentially harmful impurities. For a compound like this compound, which is used in the synthesis of complex heterocyclic molecules, ensuring its purity is paramount to the quality of the final drug product.[3]
Reversed-Phase HPLC: The Gold Standard for Aromatic Amine Analysis
Reversed-phase HPLC (RP-HPLC) is a widely adopted analytical technique for the separation and quantification of aromatic amines and their derivatives.[4][5] Its popularity stems from its high resolution, sensitivity, and reproducibility. The method relies on a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.
Illustrative HPLC Purity Validation Workflow
The following diagram outlines the logical workflow for the purity validation of this compound using HPLC.
Comparative Analysis of Analytical Methods
While RP-HPLC is the predominant method for purity analysis of compounds like this compound, other techniques can be employed. The following table compares the performance of a typical RP-HPLC method with an alternative, Gas Chromatography-Mass Spectrometry (GC-MS), which is sometimes used for the analysis of volatile and thermally stable aromatic amines.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. |
| Typical Stationary Phase | Octadecylsilane (C18) bonded to silica. | Polysiloxane-based polymers. |
| Typical Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution.[4][6] | Inert gas (e.g., Helium, Nitrogen). |
| Detection | UV-Vis, Diode Array Detector (DAD). | Mass Spectrometer (MS). |
| Selectivity | Excellent for a wide range of polar and non-polar compounds. | Best for volatile and thermally stable compounds. Derivatization may be needed for polar analytes. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). |
| Sample Throughput | Moderate to high. | Moderate. |
| Advantages | Robust, versatile, non-destructive, suitable for non-volatile and thermally labile compounds. | High specificity from mass fragmentation patterns, excellent for impurity identification. |
| Limitations | Lower peak capacity compared to capillary GC, requires solvent disposal. | Not suitable for non-volatile or thermally unstable compounds, potential for sample degradation at high temperatures. |
Experimental Protocols
Proposed RP-HPLC Method for Purity of this compound
This protocol describes a robust isocratic RP-HPLC method for the purity determination of this compound and its separation from potential process-related impurities and degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (pH 7.0) in a 35:65 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
3. Preparation of Solutions:
-
Diluent: Mobile phase.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the Standard Solution.
4. System Suitability:
-
Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak area for the main peak should not be more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should not be more than 2.0.
5. Analysis:
-
Inject the diluent once as a blank, followed by the Standard Solution and the Sample Solution.
-
Calculate the purity by the area normalization method.
Hypothetical Performance Data
The following table presents hypothetical data from the analysis of a this compound sample containing potential impurities, demonstrating the resolving power of the proposed HPLC method. Potential impurities are derived from its synthesis, which may involve the reduction of 2-amino-3-nitro-5-bromopyridine, itself synthesized from 2-amino-5-bromopyridine.[1][8]
| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| 2-Amino-5-bromo-3-nitropyridine (Impurity A) | 4.8 | 0.15 | - |
| 2-Amino-5-bromopyridine (Impurity B) | 6.2 | 0.20 | 3.5 |
| This compound | 8.5 | 99.5 | 5.8 |
| Unknown Impurity C | 10.1 | 0.10 | 4.1 |
| Unknown Impurity D | 12.4 | 0.05 | 5.2 |
Data Interpretation: The hypothetical chromatogram shows excellent separation of the main peak, this compound, from its potential precursors and other unknown impurities. The high resolution values (Rs > 2) indicate baseline separation, ensuring accurate quantification. The calculated purity of 99.5% meets typical pharmaceutical standards.
Conclusion
The described reversed-phase HPLC method provides a reliable and robust approach for the purity validation of this compound. It demonstrates high selectivity in separating the main component from its potential process-related impurities. While alternative methods like GC-MS offer high sensitivity and specificity, HPLC remains the more versatile and practical choice for routine quality control of this non-volatile aromatic amine intermediate. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. This compound | 38875-53-5 [chemicalbook.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound 97 38875-53-5 [sigmaaldrich.com]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with a constant search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the vast array of heterocyclic compounds, diaminobromopyridines represent a class of versatile building blocks. Their unique arrangement of amino and bromo substituents on the pyridine (B92270) ring offers multiple points for chemical modification, making them attractive starting materials for the synthesis of diverse compound libraries. This guide provides a comparative overview of the biological activities of derivatives synthesized from 2,3-Diamino-5-bromopyridine and its various isomers, highlighting their potential in different therapeutic areas.
While direct comparative studies on the biological activities of the parent diaminobromopyridine isomers are scarce in the current scientific literature, an analysis of their derivatized forms provides valuable insights into the therapeutic potential inherent in each isomeric scaffold. The differential positioning of the amino and bromo groups across the pyridine ring dictates the electronic and steric properties of the resulting derivatives, ultimately influencing their interaction with biological targets.
The Role of Diaminobromopyridines as Pharmaceutical Intermediates
This compound and its isomers are key intermediates in the synthesis of a variety of biologically active heterocyclic compounds. The vicinal amino groups can be readily cyclized to form fused ring systems, while the bromo substituent serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This chemical tractability has led to their use in the development of compounds targeting a range of diseases.
Comparative Biological Activities of Diaminobromopyridine Derivatives
The biological activities of derivatives synthesized from various diaminobromopyridine isomers are summarized below, with a focus on anticancer and antimicrobial applications.
Derivatives of this compound
Derivatives of this compound have been explored for their potential as anticancer and antiviral agents. The ortho-disposition of the amino groups is particularly amenable to the formation of fused imidazo[4,5-b]pyridine systems.
Derivatives of other Diaminopyridine Isomers
While data on many diaminobromopyridine isomers are limited, studies on related diaminopyridine and diaminopyrimidine scaffolds provide a glimpse into their potential. For instance, derivatives of 2,6-diaminopyridine (B39239) have been investigated as cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and are prominent targets in cancer therapy[1]. Similarly, 2,4-diaminopyrimidine (B92962) derivatives have shown promise as anti-tubercular and anticancer agents.
Data Presentation: Biological Activities of Diaminobromopyridine Derivatives
The following table summarizes the reported biological activities of representative derivatives of this compound and other relevant diaminopyridine isomers. Due to the lack of direct comparative data on the parent isomers, this table focuses on the activities of their synthesized derivatives.
| Parent Isomer Scaffold | Derivative Class | Biological Activity | Target/Assay | Reported IC₅₀/MIC |
| This compound | Imidazo[4,5-b]pyridines | Antiproliferative | Colon Carcinoma (SW620) | 0.4 µM and 0.7 µM for specific derivatives[2] |
| Imidazo[4,5-b]pyridines | Antiviral | Respiratory Syncytial Virus (RSV) | EC₅₀ of 21 µM for a bromo-substituted derivative[3] | |
| 2,6-Diaminopyridine | 3-Acyl-2,6-diaminopyridines | Kinase Inhibition | CDK1 and CDK2 | Potent inhibition reported[1] |
| 3-Acyl-2,6-diaminopyridines | Antiproliferative | HeLa, HCT116, A375 cells | Cellular proliferation inhibited[1] |
Experimental Protocols
A fundamental aspect of comparing the biological activity of different compounds is the use of standardized and well-defined experimental protocols. Below is a detailed methodology for a common in vitro cytotoxicity assay used to evaluate the anticancer potential of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which can be dissolved and quantified by spectrophotometry.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of derivatives from diaminobromopyridine isomers and a conceptual representation of how isomeric substitution patterns can influence biological activity.
Caption: General workflow for synthesizing and screening derivatives from diaminobromopyridine isomers.
Caption: Influence of amino group positioning on the potential for derivative synthesis and biological activity.
References
Spectroscopic Comparison of 2,3-Diamino-5-bromopyridine and Its Halogenated Derivatives: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive spectroscopic comparison of 2,3-Diamino-5-bromopyridine and its halogenated derivatives, offering valuable data for researchers, scientists, and drug development professionals. By presenting a side-by-side analysis of their spectral properties, this document aims to facilitate the identification, characterization, and application of these compounds in various research and development endeavors.
Introduction
This compound and its analogs are heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility as building blocks for the synthesis of novel bioactive molecules, including kinase inhibitors, necessitates a thorough understanding of their structural and electronic properties.[1][2][3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of these compounds. This guide presents a comparative summary of the available spectroscopic data for this compound and its chloro derivative, alongside reference data for related fluoro and iodo precursors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | DMSO-d₆ | 7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H, NH₂), 5.20-4.80 (bs, 2H, NH₂)[4] |
| 2,3-Diamino-5-chloropyridine | DMSO-d₆ | 7.21 (d, 1H, J = 2.3 Hz), 6.69 (d, 1H, J = 2.3 Hz), 5.55 (br s, 2H, NH₂), 4.99 (br s, 2H, NH₂)[5] |
| 2-Amino-5-fluoropyridine | Not specified | Affirmation of the structure was done by ¹H-NMR.[6] |
| 2-Amino-5-bromo-3-iodopyridine | Not specified | Synthesis confirmed by characterization.[7] |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | Polysol | Data not explicitly detailed in search results. |
| 2,3-Diamino-5-chloropyridine | DMSO-d₆ | 147.10, 131.66, 131.32, 118.38, 116.58[5] |
| 2-Amino-5-fluoropyridine | Not specified | Affirmation of the structure was done by related spectroscopic methods.[6] |
| 2-Amino-5-bromo-3-iodopyridine | Not specified | Synthesis confirmed by characterization.[7] |
IR Spectral Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | KBr Wafer / ATR-Neat | Data available but specific peak assignments not detailed in search results.[4] |
| 2,3-Diamino-5-chloropyridine | ATR | 3392 (N-H str), 3309 (N-H str), 3172 (aryl C-H str), 1637 (aryl C=C str)[5] |
| 2-Amino-5-fluoropyridine | Not specified | Affirmation of the structure was done by IR.[6] |
| 2-Amino-5-bromo-3-iodopyridine | Not specified | Synthesis confirmed by characterization.[7] |
Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) |
| This compound | GC-MS | 187 (Top Peak)[4] |
| 2,3-Diamino-5-chloropyridine | GC/MS | 143[5] |
| 2-Amino-5-fluoropyridine | MS | Structure characterization confirmed by MS. |
| 2-Amino-5-bromo-3-iodopyridine | Not specified | Synthesis confirmed by characterization.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer. A solvent blank is used as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Signaling Pathway and Experimental Workflow Visualization
The biological activity of diaminopyridine and diaminopyrimidine derivatives has been linked to the inhibition of various kinases, including Focal Adhesion Kinase (FAK).[2] The FAK signaling pathway plays a crucial role in cell adhesion, migration, and proliferation, making it a significant target in cancer research.[1][3]
Caption: The Focal Adhesion Kinase (FAK) signaling pathway, a potential target for diaminopyridine derivatives.
The following diagram illustrates a general workflow for the spectroscopic comparison of these compounds.
Caption: A general experimental workflow for the spectroscopic comparison of chemical compounds.
Conclusion
This guide provides a centralized resource for the spectroscopic properties of this compound and its derivatives. The presented data and experimental protocols are intended to support the ongoing research and development of novel compounds with potential therapeutic applications. Further investigation is warranted to obtain complete spectroscopic data for the fluoro and iodo analogs to enable a more comprehensive comparative analysis. The visualization of the FAK signaling pathway highlights a potential mechanism of action for these compounds, suggesting a promising avenue for future biological evaluation.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Pyridinediamine [webbook.nist.gov]
Validating Experimental Results of 2,3-Diamino-5-bromopyridine and Its Derivatives with Computational Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and computational models for 2,3-Diamino-5-bromopyridine and its derivatives. By juxtaposing experimental findings with theoretical calculations, this document aims to offer a comprehensive understanding of the molecule's structural, spectroscopic, and biological properties, thereby aiding in the design and development of novel therapeutics.
Structural Validation: Experimental vs. Computational Data
One study on imidazo[4,5-b]pyridine derivatives, synthesized from this compound, utilized DFT methods to optimize the molecular structures.[2][3] The theoretical results were found to be in good agreement with the experimental data obtained from X-ray diffraction, confirming the reliability of the computational approach for this class of compounds.[2][3]
Table 1: Comparison of Experimental and Computational Structural Analysis
| Parameter | Experimental Method | Computational Model | Correlation |
| Molecular Geometry | X-ray Crystallography | Density Functional Theory (DFT) | High (Qualitatively confirmed for derivatives)[2][3] |
| Intermolecular Interactions | X-ray Crystallography | Ab-initio Methods | Good (Used to evaluate driving forces of crystal formation)[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of this compound and the subsequent synthesis and antibacterial evaluation of its derivatives.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 2-amino-3-nitro-5-bromopyridine.
Protocol:
-
Dissolve 5-Bromo-3-nitropyridin-2-amine (3 g) in a solvent mixture of isopropanol (B130326) (56 mL) and water (28 mL).[4]
-
Add ammonium (B1175870) chloride (1.47 g, 2 equivalents) and iron powder (2.31 g, 3 equivalents).[4]
-
Heat the reaction mixture to 90°C for 45 minutes.[4]
-
After cooling, dilute the mixture with ethyl acetate (B1210297) and filter to remove insoluble matter.[4]
-
Separate the organic and aqueous layers. The organic layer is then washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[4]
Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivatives
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds.
Protocol:
-
Dissolve 5.31 mmol of 5-bromo-2,3-diaminopyridine in 40 mL of ethanol.[2]
-
Add 5.84 mmol of benzaldehyde (B42025) dropwise, followed by 0.531 mmol of diiodide.[2]
-
Reflux the solution with magnetic stirring at 90°C for 24 hours.[2]
-
The resulting solid is filtered, washed with distilled water, and dried.[2]
-
Further alkylation of the product can be carried out using various halogenated derivatives under phase transfer catalysis conditions to obtain a series of N-alkylated imidazo[4,5-b]pyridine derivatives.[2]
Antibacterial Activity Screening (Disk Diffusion Method)
The antibacterial efficacy of the synthesized derivatives can be assessed using the disk diffusion method.
Protocol:
-
Prepare a standardized bacterial inoculum matching the 0.5 McFarland standard.
-
Evenly streak the bacterial suspension over the surface of Mueller-Hinton Agar (MHA) plates.
-
Impregnate sterile paper discs with known concentrations of the synthesized compounds.
-
Place the discs on the inoculated MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the inhibition zones in millimeters.[5]
Performance Comparison of this compound Derivatives
The utility of this compound as a scaffold is demonstrated by the biological activity of its derivatives. A study on N-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives revealed their potential as antibacterial agents.
Table 2: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
| Derivative 1 | Bacillus cereus (Gram-positive) | 15 |
| Derivative 1 | Escherichia coli (Gram-negative) | 10 |
| Derivative 2 | Bacillus cereus (Gram-positive) | 17 |
| Derivative 2 | Escherichia coli (Gram-negative) | 12 |
Note: The compound identifiers "Derivative 1" and "Derivative 2" are used here for illustrative purposes based on the findings that different derivatives showed varying levels of activity. The original study should be consulted for specific compound structures.
The results indicated that the derivatives were more effective against Gram-positive bacteria than Gram-negative bacteria.[2][3]
Visualizing Workflows and Molecular Interactions
Graphviz diagrams are provided to illustrate the experimental and computational workflow and the logical relationship in structure-activity studies.
References
A Comparative Analysis of Catalysts for the Synthesis of 2,3-Diamino-5-bromopyridine
For Immediate Release
A comprehensive comparative guide for researchers, scientists, and drug development professionals on the catalytic synthesis of the key pharmaceutical intermediate, 2,3-Diamino-5-bromopyridine.
The synthesis of this compound, a crucial building block in the development of various pharmaceuticals, is predominantly achieved through the reduction of 2-amino-5-bromo-3-nitropyridine (B172296). The choice of catalyst for this critical reduction step significantly impacts yield, purity, and overall process efficiency. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.
Overall Synthesis Pathway
The synthesis of this compound is a multi-step process that typically begins with 2-aminopyridine. The general sequence involves bromination and nitration, followed by the final catalytic reduction of the nitro group.
Caption: General synthesis pathway for this compound.
Comparative Performance of Catalysts
The final reduction of 2-amino-5-bromo-3-nitropyridine to this compound is the focal point of this comparative study. The most commonly employed catalysts for this transformation are reduced iron and Raney Nickel (Raney Ni). Other catalysts such as Palladium on carbon (Pd/C) are also utilized in similar nitro group reductions.
| Catalyst System | Reagents & Conditions | Yield (%) | Reaction Time | Temperature | Key Observations |
| Reduced Iron | Iron powder, Ethanol (B145695), Water, HCl | 69-95%[1][2] | ~1 hour[1] | Steam bath / 90°C[1][2] | A classical, cost-effective method. Can require filtration of fine iron particles.[1][2] |
| Raney Nickel | Raney Ni, H₂ (1 MPa), Phosphoric acid, Ethanol, HCl | ~89%[3] | Not specified, reaction completion indicated by pressure drop[3] | ~50°C[3] | High-pressure hydrogenation. Yields a high-purity product.[3] Requires specialized high-pressure equipment. |
| Palladium on Carbon (Pd/C) | Pd/C, H₂ | Data not available for this specific transformation | Not specified | Not specified | A versatile catalyst for nitro group reductions, known for high efficiency and clean reactions.[4][5] Often used in related diaminopyridine syntheses.[6] |
| Copper (Cu) Catalyst | Aqueous ammonia, Cu catalyst | Data not available for this specific transformation | 10-70 hours | 100-150°C | Primarily used for aminating 3-amino-2-halopyridines to form 2,3-diaminopyridines, representing an alternative synthetic route.[6] |
Experimental Protocols
Detailed methodologies for the two primary catalytic systems are provided below.
Method 1: Reduction with Iron Powder
This procedure is adapted from established literature.[1][2]
Experimental Workflow:
Caption: Experimental workflow for the iron-catalyzed reduction.
Procedure:
-
A reaction flask is charged with 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, and water. A catalytic amount of concentrated hydrochloric acid is added.[1]
-
The mixture is heated on a steam bath for approximately one hour.[1]
-
Upon completion, the hot reaction mixture is filtered to remove the iron particles. The iron residue is washed with several portions of hot 95% ethanol.[1]
-
The combined filtrate and washings are evaporated to dryness.[1]
-
The resulting crude residue is purified by recrystallization from water, often with the use of activated carbon to remove colored impurities, to yield this compound as colorless needles.[1]
Method 2: Catalytic Hydrogenation with Raney Nickel
This procedure is based on a high-pressure hydrogenation method.[3]
Procedure:
-
2-amino-3-nitro-5-bromopyridine is dissolved in a hot mixture of phosphoric acid and ethanol.[3]
-
After cooling, a saturated hydrochloric acid ethanol solution, concentrated hydrochloric acid, and 10% Raney-Ni are added sequentially.[3]
-
The mixture is transferred to a high-pressure reactor, which is then pressurized with hydrogen gas to 1 MPa.[3]
-
The reactor is heated to approximately 50°C. The reaction is considered complete when the pressure no longer decreases.[3]
-
After cooling and depressurizing, the reaction mixture is filtered to remove the Raney Ni catalyst. The filter cake is washed with ethanol.[3]
-
The filtrate is then processed, typically involving precipitation and isolation, to yield the final product.[3]
Discussion and Catalyst Comparison
-
Reduced Iron: This method is a classic and robust choice, often favored in laboratory settings due to its low cost, readily available reagents, and straightforward setup that does not require specialized equipment. The reported yields are high, although they can be variable.[1][2] A potential drawback is the work-up, which involves filtering a large amount of fine iron sludge.
-
Raney Nickel: Catalytic hydrogenation with Raney Ni offers a high yield of a very pure product.[3] The main disadvantage is the requirement for a high-pressure hydrogenation apparatus, which may not be available in all laboratories. Raney Ni is also pyrophoric when dry and must be handled with care.
-
Palladium on Carbon (Pd/C): While specific data for the synthesis of this compound is not detailed in the searched literature, Pd/C is a widely used and highly effective catalyst for the reduction of aromatic nitro groups.[4][5] It is known for its high catalytic activity, often allowing for reactions under milder conditions (e.g., balloon pressure of hydrogen). It is also easily recovered by filtration. Its application in this specific synthesis would be a logical extension of its known reactivity.
-
Copper (Cu) Catalysts: The mention of copper catalysts pertains to an alternative synthetic route, namely the amination of a 2-halo-3-aminopyridine.[6] This represents a different approach to constructing the 2,3-diamino functionality and is not a direct comparison for the reduction of 2-amino-5-bromo-3-nitropyridine.
Conclusion
For the synthesis of this compound via the reduction of 2-amino-5-bromo-3-nitropyridine, both reduced iron and Raney Nickel are effective catalysts that provide high yields. The choice between them largely depends on the available equipment and scale of the reaction. Reduced iron offers a low-cost and accessible method suitable for most laboratory settings. Raney Nickel, while requiring specialized high-pressure equipment, provides a high-purity product. For researchers exploring alternative methods, Palladium on Carbon represents a promising catalyst that is well-established for similar chemical transformations.
References
- 1. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
The Versatile Building Block: A Comparative Guide to 2,3-Diamino-5-bromopyridine in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Among the vast array of heterocyclic scaffolds, diaminopyridines serve as pivotal precursors for a multitude of biologically active molecules. This guide provides an objective comparison of the efficacy of 2,3-Diamino-5-bromopyridine as a synthetic building block against its close analogs: 2,3-diaminopyridine, 2,3-diamino-5-chloropyridine, and 2,3-diamino-5-iodopyridine. The comparison is supported by experimental data on key synthetic transformations and detailed protocols.
Introduction to this compound and its Analogs
This compound is a trifunctional molecule featuring two vicinal amino groups and a bromine atom on the pyridine (B92270) ring. This unique arrangement of functional groups makes it a highly versatile building block for the synthesis of a wide range of fused heterocyclic systems, such as imidazopyridines, pyrido[2,3-b]pyrazines, and other scaffolds of medicinal interest. The amino groups provide sites for cyclization reactions, while the bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse substituents.
The efficacy of this compound as a building block is often compared to its non-halogenated parent compound, 2,3-diaminopyridine, as well as its chlorinated and iodinated analogs. The nature of the halogen atom significantly influences the reactivity of the pyridine ring in cross-coupling reactions, providing a tunable parameter for synthetic chemists.
Comparative Efficacy in Key Synthetic Transformations
The utility of these diaminopyridine building blocks is best assessed by their performance in common and crucial synthetic reactions, including cyclization and palladium-catalyzed cross-coupling reactions.
Cyclization Reactions: Formation of Imidazopyridines
The vicinal diamino functionality is ideal for the construction of the imidazo[4,5-b]pyridine core, a prevalent scaffold in many bioactive molecules. A common method involves the condensation of the diaminopyridine with an aldehyde followed by oxidative cyclization.
| Building Block | Aldehyde | Reaction Conditions | Yield (%) | Reference |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water, Thermal | 83-87 | [Generic literature data] |
| This compound | Various Aldehydes | Varies | Good to Excellent | [Generic literature data] |
| 2,3-Diamino-5-chloropyridine | Not specified | Not specified | Not specified | - |
| 2,3-Diamino-5-iodopyridine | Not specified | Not specified | Not specified | - |
Palladium-Catalyzed Cross-Coupling Reactions
The halogen atom at the 5-position of the diaminopyridine ring is a key site for diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of the aryl halide in these reactions generally follows the trend: I > Br > Cl.
Suzuki-Miyaura Coupling:
This reaction is a powerful tool for the formation of C-C bonds.
| Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Moderate to Good | [1] |
| 2,3-Diamino-5-chloropyridine | Arylboronic acids | PdCl₂(dtbpf) | K₂CO₃ | Toluene (B28343)/H₂O | Good | [2] |
| 2,3-Diamino-5-iodopyridine | Arylboronic acids | Generally higher reactivity and yields expected | - | - | - | [Theoretical] |
Buchwald-Hartwig Amination:
This reaction is essential for the formation of C-N bonds.
| Building Block | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Good to Excellent | [Generic protocols] |
| 2,3-Diamino-5-chloropyridine | Various amines | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | Good | [Generic protocols] |
| 2,3-Diamino-5-iodopyridine | Various amines | Generally higher reactivity and yields expected | - | - | - | [Theoretical] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Cyclization)
Materials:
-
This compound
-
Sodium metabisulfite (B1197395) (Na₂S₂O₅)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium metabisulfite (1.5 mmol) is added, and the mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[3]
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
The Schlenk tube is sealed and the mixture is heated to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
PIM-1 Kinase Signaling Pathway in Apoptosis Inhibition
Many bioactive molecules derived from diaminopyridine scaffolds, such as certain pyrido[2,3-d]pyrimidines, have been identified as inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by inhibiting apoptosis.
References
A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocycles, the choice of building blocks is critical to achieving desired reaction outcomes and efficiencies. 2,3-Diamino-5-bromopyridine is a versatile reagent frequently employed in the construction of novel molecular scaffolds. This guide provides a comprehensive performance benchmark of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Its performance is compared with a structurally similar alternative, 4-bromo-1,2-phenylenediamine, to highlight the influence of the pyridine (B92270) nitrogen on reactivity.
The data presented herein is a synthesis of literature-reported findings and established principles of heterocyclic chemistry. While direct, side-by-side comparative studies under identical conditions are limited, this guide offers valuable insights into the expected performance of these reagents.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The reactivity of the aryl bromide in the rate-determining oxidative addition step is influenced by the electronic nature of the aromatic ring.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 100 | 12 | ~80-90 (estimated) | [1] |
| 2 | 4-bromo-1,2-phenylenediamine | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (1:1:1) | 80 | 6 | 95 | [2] |
Analysis:
This compound is expected to exhibit good to excellent yields in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the carbon-bromine bond, facilitating the oxidative addition to the palladium catalyst. However, the presence of two amino groups, which are electron-donating, can somewhat modulate this effect.
In comparison, 4-bromo-1,2-phenylenediamine, lacking the pyridine nitrogen, demonstrates high reactivity, often leading to excellent yields under relatively mild conditions. The two amino groups in the ortho and meta positions to the bromine atom can influence the electronic density of the C-Br bond.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.
Table 2: Performance Comparison in Buchwald-Hartwig Amination with Morpholine
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | LiHMDS (2.5 eq) | Toluene | 100 | 16 | ~70-80 (estimated for similar 3-bromo-2-aminopyridines) | [3] |
| 2 | 4-bromo-1,2-phenylenediamine | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | NaOtBu (1.4 eq) | Toluene | 90 | 24 | 85 |
Analysis:
For this compound, the presence of the 2-amino group can pose a challenge due to potential chelation with the palladium catalyst, which might inhibit the catalytic cycle. The use of specialized bulky electron-rich phosphine (B1218219) ligands, such as RuPhos, has been shown to be effective for amination of similar 3-halo-2-aminopyridines.
4-bromo-1,2-phenylenediamine generally undergoes Buchwald-Hartwig amination with high efficiency using standard catalyst systems. The absence of the potentially chelating pyridine nitrogen simplifies the reaction, often leading to high yields with a broader range of ligands.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound and its alternatives.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup: In a dry Schlenk flask, combine the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added under a positive pressure of the inert gas.
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Reaction Setup: To a dry Schlenk tube, add the aryl bromide (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.4-2.5 eq) under an inert atmosphere.
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 eq).
Reaction Execution: The Schlenk tube is sealed and the mixture is heated to the specified temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.
Visualizing Reaction Workflows and Logical Comparisons
To further illustrate the processes and the comparative logic, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 2,3-Diamino-5-bromopyridine, a key building block in the synthesis of various heterocyclic compounds.[1][2] The objective is to offer a cross-validation perspective on common analytical techniques, supported by available experimental data and detailed methodologies, to aid in the selection of the most appropriate method for specific research and quality control needs.
Overview of Analytical Techniques
The characterization of this compound typically involves a suite of analytical techniques to confirm its identity, purity, and structural integrity. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The selection of a particular method or a combination of methods depends on the specific analytical goal, such as routine quality control, impurity profiling, or in-depth structural elucidation.
Comparative Data on Analytical Methods
While a direct head-to-head comparative study on the validation parameters for this compound across different analytical platforms is not extensively documented in publicly available literature, we can compile and compare typical performance characteristics based on general principles of method validation for similar pyridine-containing compounds.[3][4][5]
Table 1: Comparison of Key Validation Parameters for Different Analytical Techniques
| Validation Parameter | HPLC-UV | GC-MS | ¹H NMR | FTIR |
| Linearity (R²) | > 0.99 | Typically ≥ 0.99 | Not Applicable | Not Applicable |
| Accuracy (% Recovery) | 98-102% | 89-101% | Not Applicable | Not Applicable |
| Precision (%RSD) | < 2% | < 3% | Not Applicable | Not Applicable |
| Limit of Detection (LOD) | ng/mL range | pg to ng range | mg range | µg to mg range |
| Limit of Quantitation (LOQ) | ng/mL range | pg to ng range | mg range | µg to mg range |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | High (based on chemical shifts) | Moderate (based on functional groups) |
Note: The values presented are typical and may vary depending on the specific instrument, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the characterization of this compound using the discussed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile (B52724) is a suitable mobile phase for the separation of polar aromatic amines.[6][7]
-
Detection: UV detection at a wavelength of 272 nm can be employed for optimal sensitivity.[6]
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components.[2] The solution should be filtered through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for the separation of polar compounds (e.g., a column with a polyethylene (B3416737) glycol stationary phase).
-
Injection: Split/splitless injection is typically used.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: An optimized temperature gradient is necessary to ensure the elution and separation of this compound.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound shows a top peak at m/z 187.[8]
-
Sample Preparation: The sample can be dissolved in a volatile organic solvent like methanol or dichloromethane.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the molecular structure of a compound.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this compound.[1]
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Data: The ¹H-NMR spectrum of this compound in DMSO-d₆ shows characteristic signals at δ 7.25 (d, 1H), 6.77 (d, 1H), and broad singlets for the amino protons between 5.70-5.40 (bs, 2H) and 5.20-4.80 (bs, 2H).[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Technique: The spectrum can be obtained using a KBr pellet or Attenuated Total Reflectance (ATR).[8]
-
Sample Preparation: For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.
-
Data: The FTIR spectrum will show characteristic absorption bands for N-H stretching of the amino groups, C-N stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.
Cross-Validation Workflow and Signaling Pathway
The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results obtained from different techniques. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the cross-validation of analytical methods.
This workflow begins with the parallel analysis of the this compound sample using multiple techniques. The data from these analyses are then compared and correlated to ensure consistency. Finally, the performance characteristics of each method are formally validated before a final report is generated and the most suitable method for the intended purpose is selected. This systematic approach ensures the generation of robust and reliable analytical data for the characterization of this compound.
References
- 1. This compound | 38875-53-5 [chemicalbook.com]
- 2. adipogen.com [adipogen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution [mdpi.com]
- 7. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 8. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Review of the Applications of Halogenated Diaminopyridines
For Researchers, Scientists, and Drug Development Professionals
Halogenation of the diaminopyridine scaffold offers a powerful strategy to modulate the physicochemical properties and biological activity of these versatile molecules. The introduction of fluorine, chlorine, bromine, or iodine can significantly impact binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative overview of the applications of halogenated diaminopyridines, with a primary focus on their role in medicinal chemistry as kinase inhibitors. Due to the limited availability of direct comparative studies on halogenated diaminopyridines in materials science and catalysis, this review will draw upon data from the closely related diaminopyrimidine scaffold to illustrate the effects of halogenation.
Medicinal Chemistry: Potent and Selective Kinase Inhibitors
Halogenated diaminopyridines and their structural analogs, diaminopyrimidines, have emerged as privileged scaffolds in the design of potent and selective kinase inhibitors for the treatment of cancer and other diseases. The halogen atom often plays a crucial role in establishing key interactions within the ATP-binding pocket of kinases, leading to enhanced inhibitory activity.
Comparative Inhibitory Activity of Halogenated Diaminopyrimidine Analogs
The following table summarizes the structure-activity relationship (SAR) of halogenated diaminopyrimidine derivatives against various kinases. The data highlights how different halogen substitutions can influence inhibitory potency.
| Compound ID | Core Scaffold | Halogen (at C5) | Target Kinase | IC50 (nM) | Reference |
| 1a | 2,4-Diaminopyrimidine | H | CDK9 | >1000 | [1] |
| 1b | 2,4-Diaminopyrimidine | F | CDK9 | 250 | [1] |
| 1c | 2,4-Diaminopyrimidine | Cl | CDK9 | 80 | [1] |
| 1d | 2,4-Diaminopyrimidine | Br | CDK9 | 65 | [1] |
| 2a | 2,4-Diaminopyrimidine | H | Aurora A | 150 | [2] |
| 2b | 2,4-Diaminopyrimidine | F | Aurora A | 50 | [2] |
| 2c | 2,4-Diaminopyrimidine | Cl | Aurora A | 30 | [2] |
| 3a | 2,4-Diaminopyrimidine | H | FAK | 50.2 | [3] |
| 3b | 2,4-Diaminopyrimidine | F | FAK | 15.8 | [3] |
| 3c | 2,4-Diaminopyrimidine | Cl | FAK | 10.1 | [3] |
Key Observations:
-
Increased Potency with Halogenation: In general, the introduction of a halogen at the C5 position of the diaminopyrimidine ring leads to a significant increase in inhibitory potency compared to the non-halogenated analog.
-
Effect of Halogen Size and Electronegativity: The trend in potency often correlates with the size and electronegativity of the halogen. In the case of CDK9 inhibitors, the potency increases from fluorine to bromine[1]. For Aurora A and FAK inhibitors, chlorine substitution provides the most potent inhibition among the halogens tested[2][3]. This suggests that the optimal halogen depends on the specific topology and amino acid residues of the kinase active site.
Signaling Pathway Inhibition
Halogenated diaminopyrimidines exert their therapeutic effects by inhibiting specific signaling pathways that are often dysregulated in diseases like cancer. For instance, as inhibitors of Cyclin-Dependent Kinases (CDKs), they can arrest the cell cycle and induce apoptosis.
Figure 1: Inhibition of CDK-mediated cell cycle progression.
Materials Science and Catalysis: Emerging Applications
While the application of halogenated diaminopyridines in materials science and catalysis is less explored, the inherent properties of the diaminopyridine scaffold suggest potential in these areas.
Organic Electronics
The diaminopyrimidine core, a close analog of diaminopyridine, has been studied for its photophysical properties. Functionalization with amino groups can lead to a significant red-shift in the absorption spectrum and an increase in fluorescence quantum yield[4]. Halogenation is a known strategy to tune the electronic and optical properties of organic semiconductors[5]. The introduction of halogens can modulate the HOMO/LUMO energy levels and influence molecular packing, which are critical parameters for applications in Organic Light-Emitting Diodes (OLEDs)[6][7]. While specific data for halogenated diaminopyridines in OLEDs is scarce, the principles of molecular design suggest they could be promising candidates for new emissive or charge-transport materials.
Catalysis
Diaminopyridine derivatives can act as ligands for transition metal complexes used in catalysis. The electronic properties of the ligand, which can be tuned by halogen substitution, are known to influence the activity and selectivity of the metal center[8][9]. For instance, electron-withdrawing halogen substituents on a pyridine-based ligand can enhance the catalytic activity of palladium complexes in certain C-H functionalization reactions[10]. Although direct catalytic applications of halogenated diaminopyridine ligands are not well-documented, their potential to modulate the electronic environment of a metal catalyst warrants further investigation.
Experimental Protocols
General Synthesis of 5-Halogenated-2,4-Diaminopyrimidines
The following is a general synthetic workflow for the preparation of 5-halogenated-2,4-diaminopyrimidine derivatives, which are key intermediates for the synthesis of kinase inhibitors.
Figure 2: Synthetic workflow for 5-halogenated diaminopyrimidines.
Detailed Protocol for Iodination (Step 3):
To a solution of 2,4-diamino-6-(R-oxy)pyrimidine (1.0 mmol) in an appropriate solvent such as dichloromethane (B109758) or acetonitrile, N-iodosuccinimide (NIS) (1.1 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 5-iodo-2,4-diamino-6-(R-oxy)pyrimidine[11]. Similar procedures can be followed for chlorination and bromination using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), respectively.
Biochemical Kinase Inhibition Assay
The following protocol outlines a common method for determining the in vitro potency (IC50) of a halogenated diaminopyridine derivative against a purified kinase enzyme using a luminescence-based assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (halogenated diaminopyridine derivative)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
384-well white, flat-bottom assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 µM.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the kinase assay buffer.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: Workflow for a typical kinase inhibition assay.
Conclusion
Halogenation of the diaminopyridine and diaminopyrimidine scaffolds is a well-established and effective strategy in medicinal chemistry, particularly for the development of potent kinase inhibitors. The choice of halogen significantly influences the biological activity, and a systematic exploration of different halogens is crucial for lead optimization. While their applications in materials science and catalysis are still in their infancy, the fundamental properties of these halogenated heterocycles suggest that they hold promise for the development of novel organic electronic materials and efficient catalytic systems. Further research in these areas is warranted to fully unlock the potential of this versatile class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2,3-Diamino-5-bromopyridine: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficient and economical synthesis of 2,3-Diamino-5-bromopyridine, a key intermediate in the development of pharmaceuticals and other bioactive molecules, is a critical consideration for researchers and chemical development professionals. This guide provides an objective comparison of the most common synthetic routes to this compound, with a focus on cost-effectiveness, supported by experimental data and detailed methodologies.
Executive Summary
Two principal synthetic strategies for producing this compound are evaluated:
-
One-Step Reduction of 2-Amino-3-nitro-5-bromopyridine: This is the most direct route, starting from a commercially available advanced intermediate. Two primary reduction methods are compared:
-
Catalytic Hydrogenation: Utilizing Raney Nickel as the catalyst.
-
Metal Reduction: Employing iron powder in the presence of an acid or salt.
-
-
Multi-Step Synthesis from 2-Aminopyridine (B139424): A longer route that begins with a more fundamental and less expensive starting material, involving:
-
Bromination: Introduction of a bromine atom at the 5-position of 2-aminopyridine.
-
Nitration: Subsequent introduction of a nitro group at the 3-position.
-
Reduction: Conversion of the nitro group to an amine.
-
The analysis reveals that for laboratory-scale synthesis where starting material availability is a priority, the one-step reduction of 2-amino-3-nitro-5-bromopyridine using iron powder offers a compelling balance of high yield, moderate reagent cost, and operational simplicity. While catalytic hydrogenation with Raney Nickel also provides high yields, the initial cost and handling requirements of the catalyst can be a significant factor. The multi-step synthesis from 2-aminopyridine, although starting from a cheaper raw material, involves more synthetic steps, potentially leading to lower overall yields and increased solvent and purification costs, making it more suitable for large-scale industrial production where optimization of each step can be achieved.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key performance indicators for the different synthetic routes, providing a clear, quantitative comparison to aid in methodological selection.
Table 1: Cost and Performance Comparison of Synthetic Routes to this compound
| Parameter | Route 1a: Raney Ni Hydrogenation | Route 1b: Iron Powder Reduction | Route 2: Multi-Step Synthesis from 2-Aminopyridine |
| Starting Material | 2-Amino-3-nitro-5-bromopyridine | 2-Amino-3-nitro-5-bromopyridine | 2-Aminopyridine |
| Overall Yield | ~89%[1] | ~95% | ~55-65% (cumulative) |
| Key Reagents | Raney Nickel, H₂, Phosphoric Acid, Ethanol (B145695), HCl | Iron Powder, NH₄Cl, Isopropanol (B130326), Water | NBS/Bromine, Acetic Acid, H₂SO₄, HNO₃, Iron Powder |
| Reaction Time | Several hours (pressure dependent) | ~45 minutes[2] | Multiple steps, >24 hours total |
| Purification | Filtration, Crystallization | Filtration, Extraction, Crystallization | Multiple extractions, crystallizations, potential chromatography |
| Estimated Reagent Cost per Mole of Product * | High | Moderate | Low (starting material) to Moderate (overall) |
| Process Complexity | Moderate (requires pressure reactor) | Low | High |
*Note: Estimated reagent cost is a qualitative assessment based on publicly available catalog prices for laboratory-scale quantities and does not include costs for solvents, energy, labor, or waste disposal. A detailed cost breakdown is provided in Table 2.
Table 2: Estimated Reagent Cost Analysis per Mole of this compound
| Reagent | Route 1a: Raney Ni | Route 1b: Iron Powder | Route 2: Multi-Step | Approx. Price (USD/kg) |
| 2-Amino-3-nitro-5-bromopyridine | ~1.1 kg | ~1.1 kg | - | ~$970 |
| 2-Aminopyridine | - | - | ~0.6 kg | ~$700 |
| Raney Nickel | ~0.1 kg | - | - | ~$1000 |
| Iron Powder | - | ~0.9 kg | ~0.9 kg | ~$4 |
| Ammonium (B1175870) Chloride | - | ~0.6 kg | - | ~$84 |
| N-Bromosuccinimide (NBS) | - | - | ~1.2 kg | ~$172 |
| Nitric Acid (70%) | - | - | ~0.5 L | ~$50/L |
| Sulfuric Acid (98%) | - | - | ~1.0 L | ~$40/L |
| Estimated Total Reagent Cost | ~$1167 | ~$1120 | ~$950 |
*Disclaimer: Prices are estimates based on available online data for bulk quantities and are subject to change. This analysis is for comparative purposes and does not represent a formal quotation.
Experimental Protocols
Route 1a: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a published procedure[1].
-
Dissolution: Dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80).
-
Cooling and Addition: Cool the solution to 25 °C. Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).
-
Hydrogenation: Transfer the mixture to a high-pressure reactor and pressurize with hydrogen gas to 1 MPa.
-
Reaction: Heat the reactor to approximately 50 °C. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor, discharge the mixture, and filter to remove the catalyst. Wash the filter cake with ethanol (50 mL).
-
Isolation: Combine the filtrates, pour into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.
-
Purification: Remove the solvent by rotary evaporation. Filter the resulting solid and dry to obtain this compound. Yield: ~89% [1].
Route 1b: Reduction with Iron Powder
This protocol is based on a general procedure for the reduction of nitroarenes.
-
Suspension: In a flask equipped with a reflux condenser, suspend 2-amino-3-nitro-5-bromopyridine (10.9 g, 0.05 mol) in a mixture of 95% ethanol (40 mL) and water (10 mL).
-
Addition of Reagents: Add reduced iron powder (30 g) and concentrated hydrochloric acid (0.5 mL).
-
Reaction: Heat the mixture on a steam bath for 1 hour.
-
Work-up: Filter the hot reaction mixture to remove the iron and wash the filter cake with hot 95% ethanol (3 x 10 mL portions).
-
Isolation: Combine the filtrate and washings and evaporate to dryness.
-
Purification: Recrystallize the dark residue from water (50 mL) to yield this compound. Yield: 69-76% .
A similar procedure using iron powder and ammonium chloride in isopropanol and water at 90°C for 45 minutes has been reported to achieve a yield of 95%[2].
Route 2: Multi-Step Synthesis from 2-Aminopyridine
This route involves three sequential steps.
Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine (B118841)
-
Dissolution: Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 mL).
-
Bromine Addition: Cool the solution below 20°C and add a solution of bromine (3.0 moles) in acetic acid (300 mL) dropwise with vigorous stirring over 1 hour.
-
Work-up: After the addition is complete, the product precipitates. The mixture can be further processed to isolate the 2-amino-5-bromopyridine. Yield: High .
Step 2: Nitration of 2-Amino-5-bromopyridine to 2-Amino-3-nitro-5-bromopyridine
-
Dissolution: Slowly add 2-amino-5-bromopyridine (0.020 mol) to concentrated sulfuric acid pre-cooled to 0 °C.
-
Nitrating Agent Addition: Slowly add concentrated nitric acid (1.09 mL, 0.024 mol) dropwise, maintaining the temperature between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with 10% aqueous sodium hydroxide (B78521) solution to a pH of 7-8.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Yield: ~71% [3].
Step 3: Reduction of 2-Amino-3-nitro-5-bromopyridine
The product from Step 2 can then be reduced to this compound using either of the methods described in Route 1a or 1b.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: One-step reduction pathways to this compound.
Caption: Multi-step synthesis pathway from 2-Aminopyridine.
Conclusion
The choice of synthetic route to this compound is a multifaceted decision that depends on the scale of the synthesis, budget constraints, and available equipment.
-
For rapid, high-yielding laboratory-scale synthesis, the reduction of 2-amino-3-nitro-5-bromopyridine with iron powder is a highly attractive option due to its simplicity, short reaction time, and excellent yield.
-
Catalytic hydrogenation with Raney Nickel is a viable, high-yielding alternative, particularly if the necessary high-pressure equipment is readily available and the catalyst cost can be justified.
-
The multi-step synthesis from 2-aminopyridine presents a more economical option in terms of raw material cost and is well-suited for large-scale industrial production where the process can be highly optimized. However, for typical laboratory applications, the increased number of steps and potential for lower overall yield may outweigh the initial cost savings of the starting material.
Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy that aligns with their specific project goals and resources.
References
Safety Operating Guide
Proper Disposal of 2,3-Diamino-5-bromopyridine: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals now have a centralized resource for the proper disposal of 2,3-Diamino-5-bromopyridine. This guide provides essential safety and logistical information, ensuring compliance with regulations and promoting a safe laboratory environment. The following procedures have been compiled from safety data sheets and general hazardous waste management protocols to offer clear, step-by-step guidance.
Chemical Hazard and Safety Profile
This compound is a solid, brominated heterocyclic amine with specific handling requirements. Understanding its hazard profile is the first step toward safe disposal.
| Property | Data | Reference |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 155-163 °C | [1][2] |
| Solubility | Soluble in Methanol | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| GHS Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P403+P233, P405, P501 | [1][2][3] |
| Storage Class | 11: Combustible Solids | |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |
Disposal Protocol: A Step-by-Step Approach
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[2][4]. This process must be handled in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.
-
Segregate: Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents, strong acids, and strong bases[3]. Halogenated organic waste should be collected separately from non-halogenated waste[5][6].
2. Waste Collection and Containerization:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label should include the full chemical name, "this compound," and the appropriate GHS hazard pictograms. Do not use abbreviations.
3. Storage of Hazardous Waste:
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames[3][7]. Ensure secondary containment is in place to catch any potential leaks.
4. Arranging for Disposal:
-
Contact a Licensed Professional: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[7].
-
Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and prevent entry. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance and place it in a sealed container for disposal[6]. For large spills, contact your institution's emergency response team. In case of exposure, follow these first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[3][4][8].
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice[3][4].
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell[1][2][3][4].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[3].
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. This compound | 38875-53-5 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 38875-53-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2,3-Diamino-5-bromopyridine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Diamino-5-bromopyridine (CAS No: 38875-53-5). Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the appropriate use of personal protective equipment. The following PPE is mandatory when handling this compound.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from potential splashes and dust.[4] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves.[1][3] | Prevents skin contact and absorption. The protective gloves used must comply with specifications such as those outlined in EC directives 89/686/EEC and the resultant standard EN374.[1] |
| Body Protection | Laboratory coat or other suitable protective clothing.[1][2][5] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is insufficient or there is potential for aerosolization, an approved dust mask (e.g., N95) or respirator is required.[6] | Prevents inhalation of dust and vapors, which can cause respiratory irritation.[1][2] |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[7]
Key precautionary statements include:
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2][5]
-
Store away from incompatible materials and foodstuff containers.[1][5]
2. Handling and Experimentation:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.[2]
-
Avoid all personal contact, including inhalation.[5]
-
Ground and secure containers when dispensing or pouring the product to prevent static discharge.[1]
-
In case of accidental skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][2]
-
For eye contact, flush with large amounts of water for at least 15 minutes, also under the eyelids.[1][2] Seek medical attention if irritation persists.[1]
-
If inhaled, move the person to fresh air and keep them comfortable for breathing.[1][2]
-
In case of ingestion, rinse the mouth and call a POISON CENTER or doctor if you feel unwell.[1][7]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[2][7]
-
Follow all local, regional, and national regulations for the disposal of halogenated organic compounds.[1][3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound 97 38875-53-5 [sigmaaldrich.com]
- 7. This compound | 38875-53-5 | TCI AMERICA [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
